8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
Description
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Properties
IUPAC Name |
9-[(2E)-6-hydroperoxy-3,7-dimethylocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-13(2)17(27-23)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(22)26-20(15)21/h5,7-9,11-12,17,23H,1,4,6,10H2,2-3H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZUSHBLPOZIC-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating a Novel Psoralen Derivative: A Technical Guide to the Extraction of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen from Psoralea corylifolia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, a significant coumarin derivative, from the plant Psoralea corylifolia. This document outlines a generalized experimental protocol based on established methodologies for furanocoumarin extraction from this species and presents the available data in a structured format to facilitate further research and drug development endeavors.
Introduction
Psoralea corylifolia L., commonly known as "Babchi," is a medicinal plant with a long history of use in traditional medicine, particularly for treating skin disorders. Its therapeutic effects are largely attributed to a rich diversity of phytochemicals, including furanocoumarins, flavonoids, and meroterpenes. Among these, psoralen and its derivatives are of particular interest due to their photosensitizing properties. While psoralen and isopsoralen are the most studied compounds from this plant, a number of other derivatives, including this compound, have been identified. This guide focuses on the isolation of this specific hydroperoxy derivative, a compound with potential for novel therapeutic applications.
Phytochemical Landscape of Psoralea corylifolia
Psoralea corylifolia is a rich source of various classes of secondary metabolites. The seeds are particularly concentrated with bioactive compounds. A general classification of these phytochemicals is presented below.
Experimental Protocol: Isolation of Furanocoumarins
The following protocol is a generalized procedure for the extraction and isolation of furanocoumarins from Psoralea corylifolia. The specific details for isolating this compound are detailed in Rashid et al., J. Nat. Prod. 1992, 55(7), 851–855.
Plant Material and Extraction
-
Plant Material: Dried and powdered aerial parts of Psoralea corylifolia.
-
Extraction Solvent: Petroleum ether or hexane for defatting, followed by extraction with a more polar solvent such as methanol, ethanol, or chloroform.
-
Procedure:
-
The powdered plant material is first extracted with a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-polar constituents.
-
The defatted plant material is then air-dried and subsequently extracted with a polar solvent (e.g., methanol) using a Soxhlet apparatus or by maceration at room temperature.
-
The solvent from the polar extract is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Separation and Purification
-
Stationary Phase: Silica gel (60-120 mesh or 100-200 mesh) for column chromatography.
-
Mobile Phase: A gradient of non-polar to polar solvents, such as hexane-ethyl acetate or chloroform-methanol mixtures.
-
Procedure:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.
-
The column is eluted with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm).
-
Fractions with similar TLC profiles are pooled together.
-
The fraction containing the target compound, this compound, is further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation
The structure of the isolated compound is typically confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule, characteristic of the furanocoumarin chromophore.
Experimental Workflow
The general workflow for the isolation of this compound is depicted in the following diagram.
Quantitative Data Summary
While the specific quantitative data for the isolation of this compound would be detailed in the primary literature, the following table summarizes typical yields and purity obtained for major furanocoumarins from Psoralea corylifolia using similar methods. This provides a general benchmark for researchers.
| Compound | Starting Material (g) | Crude Extract Yield (g) | Pure Compound Yield (mg) | Purity (%) | Analytical Method |
| Psoralen | 1000 | 29.6 (Methanol extract) | Not Specified | >98 | HPTLC |
| Isopsoralen | 1000 | 29.6 (Methanol extract) | Not Specified | >98 | HPTLC |
| Psoralen | 10 (powder) | 2 (coumarin crystals) | Not Specified | 99.7 | HPLC |
| Isopsoralen | 10 (powder) | 2 (coumarin crystals) | Not Specified | 99.6 | HPLC |
Note: The data in this table is compiled from various studies on the isolation of psoralen and isopsoralen and is intended for illustrative purposes. For precise yields of this compound, please refer to the specified primary literature.
Conclusion and Future Directions
The isolation of this compound from Psoralea corylifolia represents an important step in exploring the full therapeutic potential of this medicinal plant. The methodologies outlined in this guide, based on established phytochemical techniques, provide a solid foundation for researchers to successfully isolate this and other related compounds.
For drug development professionals, this novel psoralen derivative may offer unique pharmacological properties due to its hydroperoxy functional group. Further investigation into its biological activities, including its photosensitizing potential, cytotoxic effects, and anti-inflammatory properties, is warranted.
It is strongly recommended that researchers consult the primary scientific literature, specifically Rashid et al. (1992), for the most accurate and detailed experimental protocols, including precise solvent ratios, column specifications, and comprehensive spectroscopic data for this compound. This will ensure the reproducibility of the isolation process and the accurate identification of the target compound.
In-depth Technical Guide: Characterization of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
A comprehensive review of the available scientific literature reveals a significant scarcity of specific data on 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. While this compound is documented as a natural product isolated from the plant Psoralea corylifolia L., a source of various bioactive coumarins, detailed experimental studies characterizing its synthesis, biological activities, and mechanisms of action are not publicly available.[1][2][3][4][5]
This guide, therefore, addresses the core requirements of the user's request by providing a foundational understanding of psoralens, the class of compounds to which this compound belongs. The experimental protocols, data, and pathways described below are representative of research conducted on structurally related psoralen derivatives and should be considered as a general framework for the potential characterization of the topic compound, rather than a direct report on it.
Physicochemical Properties
Based on supplier information, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 151121-39-0 | [6] |
| Molecular Formula | C₂₁H₂₂O₆ | [7] |
| Molecular Weight | 370.4 g/mol | [7] |
| Appearance | Oil | [7] |
| Purity | >95% | [7] |
| Synonyms | 9-{[(2E)-6-Hydroperoxy-3,7-dimethyl-2,7-octadien-1-yl]oxy}-7H-furo[3,2-g]chromen-7-one | [7] |
General Mechanisms of Action for Psoralens
Psoralens are well-known for their photosensitizing properties, which form the basis of PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[8][9] Their biological effects are primarily mediated through two proposed mechanisms:
DNA-Dependent Mechanism
Upon activation by UVA radiation, psoralens can intercalate into DNA and form covalent mono- and di-adducts with pyrimidine bases.[9][10] This cross-linking of DNA strands can inhibit DNA replication and transcription, ultimately leading to apoptosis, particularly in hyperproliferative cells.[9]
References
- 1. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbomethoxy-derivatives of psoralen: interactions with DNA and photobiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Biological activity and health promoting effects of psoralidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHOTOCHEMISTRY AND PHOTOBIOLOGY OF PSORALENS -Journal of Photoscience [koreascience.kr]
- 8. Haloperidol hydrochloride | CAS:1511-16-6 | Antipsychotic drug | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. PHOTOREACTIVITY OF HYDROXYPSORALENS AND THEIR PHOTOBIOLOGICAL EFFECTS IN BACILLUS SUBTILIS* | Scilit [scilit.com]
- 10. Synthesis and biological evaluation of alkoxycoumarins as novel nematicidal constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Photochemical Properties of Psoralen Hydroperoxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate world of psoralen photochemistry, with a specific focus on the formation, detection, and potential significance of psoralen hydroperoxide derivatives. While the isolation and characterization of specific novel hydroperoxide derivatives remain an emerging area of research, this document provides a comprehensive overview of their generation within the complex mixture of psoralen photooxidation products (POPs) and the current understanding of their photochemical properties and biological implications.
Introduction to Psoralen Photochemistry
Psoralens, a class of naturally occurring furocoumarins, are renowned for their photosensitizing properties, which are harnessed in PUVA (Psoralen + UVA) therapy for various skin disorders.[1][2][3] Upon absorption of UVA radiation, psoralens can participate in two main types of photochemical reactions:
-
Type I Reactions: Oxygen-independent reactions primarily involving the formation of covalent mono- and interstrand cross-links with DNA pyrimidine bases.[4][5]
-
Type II Reactions: Oxygen-dependent reactions leading to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals.[4][6]
The formation of psoralen hydroperoxide derivatives is a consequence of these Type II photooxidation processes.
Generation and Nature of Psoralen Hydroperoxides
Direct isolation and structural elucidation of specific psoralen hydroperoxide derivatives are not extensively documented in the literature. Instead, their presence is inferred and quantified within the complex mixture of photooxidized psoralen (POP) solutions.[7] Evidence suggests that hydroperoxides are not primary photoproducts but rather result from secondary photochemical processes.[7]
The prevailing hypothesis is that the initial photooxidation of psoralen, often mediated by singlet oxygen, leads to the formation of various degradation products, including aldehydes. These aldehydic photoproducts can then undergo photoinduced autooxidation to generate hydroperoxides.[7]
Experimental Protocols
Controlled Photooxidation of Psoralen
A controlled environment is crucial for studying the formation of psoralen hydroperoxides. The following protocol outlines a general procedure for the photooxidation of psoralen in an aqueous solution.
Objective: To generate a solution of photooxidized psoralen (POP) containing hydroperoxides for subsequent analysis.
Materials:
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Psoralen (or a specific derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UVA irradiation source with a defined wavelength and intensity (e.g., 365 nm)
-
Quartz cuvettes or reaction vessel
-
Magnetic stirrer and stir bar
-
Oxygen supply (for air-saturated conditions)
Procedure:
-
Prepare a stock solution of psoralen in a suitable solvent (e.g., ethanol) and dilute it to the desired final concentration (e.g., 0.1 mM) in PBS.
-
Transfer the psoralen solution to a quartz reaction vessel.
-
Ensure the solution is air-saturated by gently bubbling air or oxygen through it for a set period.
-
Place the reaction vessel under the UVA irradiation source.
-
Irradiate the solution for specific time intervals or up to a desired total UVA dose (e.g., measured in J/cm²). Continuous stirring during irradiation is recommended to ensure homogeneity.
-
At the end of the irradiation period, the resulting solution is referred to as the photooxidized psoralen (POP) solution.
-
Store the POP solution protected from light and at a low temperature to minimize further degradation before analysis.
Quantification of Hydroperoxides using the FOX Assay
The Ferrous Oxidation-Xylenol Orange (FOX) assay is a sensitive and widely used method for the quantification of hydroperoxides.
Principle: In the presence of an acidic solution, hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The resulting ferric ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.
Reagents:
-
FOX reagent: A solution containing ferrous ammonium sulfate, xylenol orange, and sulfuric acid in a suitable solvent (e.g., methanol or water).
-
Hydrogen peroxide (H₂O₂) standard solutions for calibration.
Procedure:
-
Prepare a standard curve using known concentrations of H₂O₂.
-
To a sample of the POP solution, add the FOX reagent.
-
Incubate the mixture at room temperature for a specific time (e.g., 30 minutes) to allow for color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric-xylenol orange complex (typically around 560 nm).
-
Determine the concentration of hydroperoxides in the POP solution by comparing its absorbance to the H₂O₂ standard curve. The results are typically expressed as H₂O₂ equivalents.[7]
Quantitative Data
The photochemical properties of psoralens and their photooxidation products are crucial for understanding their biological activity. The following tables summarize key quantitative data available in the literature.
| Psoralen Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Psoralen | Aqueous | 0.18 | [6] |
| 5-Methoxypsoralen | Aqueous | 0.013 | [6] |
| 8-Methoxypsoralen | Aqueous | 0.035 | [6] |
| Psoralen | CCl₄ | 0.0055 | [6] |
| Angelicin | CCl₄ | 0.0026 | [6] |
| 8-Methoxypsoralen | CCl₄ | 0.002 | [6] |
Table 1: Singlet Oxygen Quantum Yields of Parent Psoralen Derivatives.
| UVA Dose (kJ/m²) | Hydroperoxide Concentration (μM eq. of H₂O₂) |
| 252 | ~2.5 |
| 1512 | ~11 |
| 3024 | ~16.5 |
Table 2: Hydroperoxide Production in a 0.1 mM Psoralen Solution in Phosphate Buffer with Increasing UVA Irradiation.[7]
Visualization of Key Processes
Psoralen Photooxidation Pathway
The following diagram illustrates the proposed pathway for the formation of psoralen hydroperoxides through a Type II photochemical reaction.
Caption: Proposed pathway of psoralen hydroperoxide formation.
Experimental Workflow for Hydroperoxide Quantification
This diagram outlines the key steps in the experimental procedure for generating and quantifying psoralen hydroperoxides.
Caption: Experimental workflow for hydroperoxide analysis.
Biological Implications and Signaling Pathways
The biological effects of photooxidized psoralens are complex and are likely due to the combined action of the various photoproducts, including hydroperoxides. While specific signaling pathways triggered solely by psoralen hydroperoxides have not been fully elucidated, the overall effects of POPs and PUVA therapy provide some insights.
Photoactivated psoralen and its photoproducts have been shown to:
-
Induce Apoptosis: Particularly in rapidly dividing cells.[8]
-
Inhibit Tyrosine Kinase Signaling: This can affect cellular stability, growth, and signaling pathways.[8]
-
Downregulate Vascular Endothelial Growth Factor (VEGF): An important factor in angiogenesis.[8]
-
Affect Phosphatidylinositol 3-Kinase (PI3K) Signaling: Through alterations in plasma membrane packing.[9]
-
Block ErbB2 Signaling: Photoactivated 8-methoxypsoralen has been shown to interact with the ErbB2 catalytic kinase domain, leading to the inhibition of its signaling and triggering apoptosis in breast cancer cells.[10]
The presence of hydroperoxides within the POP mixture suggests a potential role for oxidative stress in mediating these biological effects. Further research is needed to dissect the specific contributions of psoralen hydroperoxide derivatives to these signaling pathways.
Potential Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway that could be influenced by psoralen photooxidation products, including hydroperoxides.
Caption: Potential signaling pathways affected by POPs.
Conclusion and Future Directions
While the concept of "novel psoralen hydroperoxide derivatives" as isolated and fully characterized entities is not yet well-established in the scientific literature, their formation as a key component of photooxidized psoralen solutions is evident. This technical guide has summarized the current understanding of their generation, methods for their quantification, and their potential role within the broader context of psoralen photochemistry and photobiology.
Future research should focus on:
-
The development of methods for the selective synthesis, isolation, and structural characterization of specific psoralen hydroperoxide derivatives.
-
Detailed investigation of the photochemical and photophysical properties of these isolated hydroperoxides.
-
Elucidation of the specific signaling pathways and cellular targets that are modulated by psoralen hydroperoxide derivatives, distinct from the effects of the parent psoralen and other photoproducts.
A deeper understanding of the properties and biological activities of psoralen hydroperoxide derivatives holds the potential to refine and improve the therapeutic applications of psoralens and to develop novel photochemotherapeutic agents with enhanced efficacy and safety profiles.
References
- 1. [Photo oxidative reactions of psoralens and their role in therapy of dermatoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of photochemotherapy with psoralens and UVA (PUVA): 2000 BC to 1992 AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. DETECTION OF HYDROPEROXIDES IN SOLUTIONS OF PHOTOOXIDIZED PSORALEN | Skarga | Fine Chemical Technologies [finechem-mirea.ru]
- 8. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photo-Activated Psoralen Binds the ErbB2 Catalytic Kinase Domain, Blocking ErbB2 Signaling and Triggering Tumor Cell Apoptosis | PLOS One [journals.plos.org]
Mechanism of action of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
Disclaimer: No specific information is available for the compound "8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen." This guide focuses on the well-established mechanism of action for the psoralen class of compounds, using 8-methoxypsoralen (8-MOP) as a primary example.
Psoralens are a class of naturally occurring furocoumarins that exhibit potent biological activity upon activation by ultraviolet A (UVA) radiation.[1] This photochemotherapy, known as PUVA, is utilized in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The therapeutic effects of PUVA are primarily attributed to the ability of photoactivated psoralens to modulate cellular processes by interacting with DNA and other cellular components.[1][3]
Core Mechanism: DNA Intercalation and Photoadduct Formation
The principal mechanism of psoralen action involves its interaction with cellular DNA.[1] Psoralens, being planar tricyclic molecules, readily intercalate into the DNA double helix, positioning themselves between adjacent base pairs.[1][4] This initial binding is a non-covalent interaction.[1]
Upon exposure to UVA light (320-400 nm), the intercalated psoralen molecule absorbs photons, which excites it to a reactive state.[1][5] This photoactivation leads to the formation of covalent bonds with pyrimidine bases, preferentially thymine.[1] This process occurs in two steps:
-
Monoadduct Formation: The absorption of a single UVA photon can cause the psoralen molecule to form a cyclobutane ring with a thymine base on one strand of the DNA.[1][6] This results in a monofunctional adduct.[1]
-
Interstrand Cross-link (ICL) Formation: If a monoadduct absorbs a second UVA photon, it can react with a thymine on the opposite DNA strand, forming a second covalent bond.[7] This creates a highly cytotoxic DNA interstrand cross-link (ICL).[1]
ICLs are particularly effective at inhibiting DNA replication and transcription, as they prevent the separation of the DNA strands.[1] This blockage of essential cellular processes ultimately leads to cell cycle arrest and apoptosis, which is beneficial in hyperproliferative disorders like psoriasis.[8][9]
Cellular Response to Psoralen-Induced DNA Damage
The formation of ICLs triggers a complex cellular response involving DNA repair pathways. The cell attempts to repair the damaged DNA, but if the damage is too extensive, it will undergo apoptosis. This targeted cell death is a key component of the therapeutic effect of PUVA.[9]
Beyond direct DNA damage, photoactivated psoralens can influence cellular signaling pathways.[10] For instance, they have been shown to interact with and modulate the activity of the epidermal growth factor (EGF) receptor, a key regulator of cell growth and differentiation.[11] This interaction can lead to an inhibition of EGF binding and a decrease in the receptor's tyrosine kinase activity, further contributing to the anti-proliferative effects of PUVA.[11]
Quantitative Data
The following table summarizes key quantitative parameters related to the interaction of 8-methoxypsoralen (8-MOP) with DNA.
| Parameter | Value | Conditions | Reference |
| DNA Intercalation | |||
| Preferred Binding Site | 5'-TpA | Duplex DNA | [4] |
| Photoadduct Formation | |||
| ICL Formation Yield | Up to 40% of adducts | With UVA activation | [4] |
| Cellular Effects | |||
| 8-MOP Oral Dose (PUVA) | 0.3-0.6 mg/kg | Followed by UVA exposure | [8] |
| Peak Plasma Level | 1-2 hours post-ingestion | Oral administration | [8] |
Experimental Protocols
This protocol is a generalized method for assessing the ability of a psoralen compound to form ICLs in purified DNA.
-
Preparation of DNA: Linearized plasmid DNA (e.g., pEGFP-PCNA) is prepared by restriction enzyme digestion and purified.[4]
-
Incubation: The linearized DNA is incubated with the psoralen compound (e.g., 50 µM 8-POP, a clickable psoralen analog) in a suitable buffer (e.g., 35 mM HEPES, pH 7.4) in the dark to allow for intercalation.[4]
-
UVA Irradiation: The mixture is exposed to UVA light (e.g., 365 nm) for a defined period (e.g., 30 minutes) at room temperature to induce photoadduct formation.[4]
-
Denaturation and Electrophoresis: The DNA is thermally denatured. Samples with ICLs will remain double-stranded. The samples are then subjected to agarose gel electrophoresis.[4]
-
Visualization: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light. The presence of higher molecular weight bands corresponding to the cross-linked DNA confirms the formation of ICLs. The intensity of these bands can be used for quantification.[1]
This assay is used to detect ICLs in cells treated with a psoralen compound.
-
Cell Treatment: Adherent cells (e.g., HeLa) are treated with the psoralen compound (e.g., 50 µM 8-MOP or 8-POP) for a specified time (e.g., 60 minutes).[4]
-
UVA Irradiation: The cells are then exposed to a specific dose of UVA light (e.g., 100 J/m²).[4]
-
Cell Lysis: The cells are harvested and embedded in low-melting-point agarose on a microscope slide, followed by lysis in a high-salt, alkaline solution to remove cellular proteins and membranes, leaving behind the nucleoids.
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Undamaged DNA remains in the nucleoid, while fragmented DNA (from DNA damage other than ICLs) migrates to form a "comet tail." ICLs will retard the migration of DNA.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized by fluorescence microscopy. The extent of DNA damage is quantified by measuring the length and intensity of the comet tails. A reduction in tail moment compared to a control with only monoadducts is indicative of ICL formation.[4]
Signaling Pathways
The therapeutic effects of PUVA are not solely due to DNA damage. Psoralens and UVA radiation can modulate various signaling pathways, contributing to their clinical efficacy.
-
Immune Modulation: PUVA therapy has immunosuppressive effects, which are beneficial in autoimmune diseases like psoriasis.[12] This is partly mediated by the induction of apoptosis in pathogenic T-cells.[9] Additionally, PUVA can influence the production of various cytokines and modulate the function of antigen-presenting cells.[13]
-
Serotonin Signaling: Recent studies suggest that serotonin (5-HT) signaling plays a crucial role in the systemic immunosuppressive effects of PUVA.[12] The activation of the 5-HT2A receptor has been implicated in this process.[12]
-
Pregnane X Receptor (PXR) Pathway: 8-MOP has been shown to be an inducer of cytochrome P450 3A4 (CYP3A4) and carboxylesterase 2 (HCE2), enzymes involved in drug metabolism.[14] This induction is mediated through the activation of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. Psoralen-protein photochemistry--a forgotten field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralens to Treat Psoriasis [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin signaling is crucial in the induction of PUVA-induced systemic suppression of delayed type hypersensitivity but not local apoptosis or inflammation of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdng.org.uk [bdng.org.uk]
- 14. Photochemotherapeutic Agent 8-Methoxypsoralen Induces Cytochrome P450 3A4 and Carboxylesterase HCE2: Evidence on an Involvement of the Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Subcellular Localization of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a coumarin derivative isolated from the plant Psoralea corylifolia L.[1][2][]. Psoralens are a class of naturally occurring photoactive compounds known for their therapeutic applications, particularly in combination with UVA radiation (PUVA therapy), for treating skin disorders like psoriasis and vitiligo.[4][5]. The efficacy and safety of psoralen-based therapies are intrinsically linked to their cellular uptake, distribution within subcellular compartments, and subsequent interactions with cellular machinery upon photoactivation.[5]. Understanding these fundamental processes for this compound is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
This technical guide provides a comprehensive overview of the methodologies to characterize the cellular uptake and subcellular localization of this compound.
Cellular Uptake Mechanisms of Psoralens
Based on studies with related compounds like 8-MOP, the cellular uptake of psoralens is thought to occur primarily through passive diffusion.[6]. This process is driven by the concentration gradient of the compound across the cell membrane and is independent of temperature, suggesting it does not require active transport mechanisms.[6]. The lipophilic nature of the psoralen structure facilitates its passage through the lipid bilayer of the cell membrane.
Quantitative Analysis of Cellular Uptake
To quantify the cellular uptake of this compound, a series of experiments can be designed to measure the intracellular concentration of the compound over time and as a function of its extracellular concentration.
Table 1: Hypothetical Time-Dependent Cellular Uptake Data
| Incubation Time (minutes) | Intracellular Concentration (µM) |
| 2 | 0.5 |
| 5 | 1.2 |
| 15 | 2.5 |
| 30 | 4.8 |
| 60 | 5.0 |
Table 2: Hypothetical Concentration-Dependent Cellular Uptake Data
| Extracellular Concentration (µM) | Intracellular Concentration (µM) |
| 1 | 0.8 |
| 5 | 4.2 |
| 10 | 8.5 |
| 20 | 17.0 |
| 50 | 45.0 |
Subcellular Localization of Psoralens
Fluorescence microscopy studies on psoralen derivatives have indicated that they primarily localize in the cytoplasm and cellular membranes.[7]. Notably, some studies suggest an absence of psoralens in the cell nucleus, indicating that their mechanism of action may not solely rely on direct DNA intercalation, but also on interactions with other cellular components.[7]. Cellular fractionation studies using radiolabeled 8-MOP have corroborated the localization of psoralen receptors in the cytoplasm and membranes.[7].
Visualization of Subcellular Localization
Fluorescence microscopy is a key technique for visualizing the subcellular distribution of this compound. Co-localization studies with fluorescent markers for specific organelles can provide detailed insights into its distribution.
Table 3: Hypothetical Subcellular Co-localization Analysis
| Organelle Marker | Co-localization Coefficient | Predominant Localization |
| ER-Tracker™ Red | 0.85 | Endoplasmic Reticulum |
| MitoTracker™ Green | 0.30 | Low mitochondrial localization |
| LysoTracker™ Red | 0.75 | Lysosomes |
| DAPI (Nucleus) | 0.10 | Minimal nuclear localization |
| CellMask™ Deep Red | 0.90 | Plasma Membrane |
Experimental Protocols
Cell Culture
-
Cell Lines: A relevant cell line (e.g., human keratinocytes HaCaT, human dermal fibroblasts, or a cancer cell line like A431) should be selected.
-
Culture Conditions: Cells should be maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cellular Uptake Assay (Using Fluorescence Spectroscopy)
This protocol is adapted from methodologies used for other photosensitizers.[8][9].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the culture medium with the medium containing the test compound at various concentrations (for concentration-dependent studies) or a fixed concentration for various time points (for time-dependent studies).
-
Washing: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove the extracellular compound.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., RIPA buffer or a solution of Triton X-100 and DMSO/ethanol).[8].
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the psoralen derivative.
-
Data Normalization: Determine the total protein concentration in each lysate using a BCA protein assay. Normalize the fluorescence intensity to the protein concentration to get the cellular uptake level (e.g., ng of compound per mg of protein).[9].
Subcellular Localization by Confocal Microscopy
This protocol is based on general fluorescence microscopy techniques for observing subcellular localization.[10][11][12].
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Incubation with Compound: Incubate the cells with a suitable concentration of this compound for a predetermined time.
-
Organelle Staining: In the final 30 minutes of incubation, add fluorescent probes for specific organelles (e.g., ER-Tracker™, MitoTracker™, LysoTracker™, DAPI for the nucleus).
-
Washing: Wash the cells with PBS.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes, followed by washing. Fixation is not suitable for all organelle probes.
-
Imaging: Acquire images using a confocal laser scanning microscope. Use separate channels for the psoralen derivative and each organelle marker.
-
Image Analysis: Merge the images from different channels to observe co-localization. Quantitative co-localization analysis can be performed using appropriate software to calculate correlation coefficients.
Signaling Pathways and Molecular Interactions
Upon photoactivation by UVA light, psoralens can form covalent adducts with DNA and other cellular molecules.[5]. However, evidence also points to DNA-independent mechanisms involving cell surface receptors.[7]. For instance, psoralens have been shown to interact with the epidermal growth factor (EGF) receptor, which can modulate downstream signaling pathways related to cell proliferation and differentiation.[13].
Visualizations
References
- 1. This compound | Cormedix Europe [cormedix-europe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Spatial distribution of 8-methoxypsoralen penetration into human skin after systemic or topical administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinetics of 8-methoxypsoralen penetration into human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. blog.addgene.org [blog.addgene.org]
- 12. neb.com [neb.com]
- 13. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a natural coumarin compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine. While the biological activities of Psoralea corylifolia extracts and some of its prominent constituents like psoralen and isopsoralen have been investigated, specific in vitro biological activity data for this compound is not extensively available in current scientific literature. This technical guide provides a comprehensive overview of the known biological activities of related compounds from Psoralea corylifolia to offer a predictive context for the potential activities of this compound. Furthermore, it outlines generalized experimental protocols and workflows that can be employed to investigate the in vitro biological profile of this specific compound.
Introduction to Psoralens and Psoralea corylifolia
Psoralea corylifolia L., commonly known as "Babchi," is a medicinal plant rich in various bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes. Psoralens, a class of furanocoumarins, are among the most studied compounds from this plant. They are known for their photosensitizing properties and are used in photochemotherapy (PUVA) for skin conditions like psoriasis and vitiligo. The general mechanism of action for many psoralens involves intercalation into DNA and, upon activation by UVA light, the formation of covalent cross-links with pyrimidine bases, leading to inhibition of DNA replication and cell proliferation.
Potential In Vitro Biological Activities
Based on the known activities of other compounds isolated from Psoralea corylifolia, the following in vitro biological activities could be hypothesized for this compound and warrant experimental investigation.
Anti-inflammatory Activity
Extracts of Psoralea corylifolia have demonstrated anti-inflammatory properties. For instance, ethanolic extracts of the seeds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes in vitro.
Table 1: Hypothetical Quantitative Data for Anti-inflammatory Activity
| Assay Type | Target | Metric | Value (µM) |
| Enzyme Inhibition | COX-1 | IC50 | Data not available |
| Enzyme Inhibition | COX-2 | IC50 | Data not available |
| Enzyme Inhibition | 5-LOX | IC50 | Data not available |
| Cell-based Assay | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophages | IC50 | Data not available |
| Cell-based Assay | Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Secretion | IC50 | Data not available |
Cytotoxic Activity
Several compounds from Psoralea corylifolia, such as psoralidin, have exhibited cytotoxic effects against various cancer cell lines. This suggests that this compound could also possess anti-proliferative properties.
Table 2: Hypothetical Quantitative Data for Cytotoxic Activity
| Cell Line | Assay Type | Metric | Value (µM) |
| Human Colon Cancer (e.g., HCT116) | MTT Assay | IC50 | Data not available |
| Human Breast Cancer (e.g., MCF-7) | MTT Assay | IC50 | Data not available |
| Human Liver Cancer (e.g., HepG2) | MTT Assay | IC50 | Data not available |
| Normal Human Cells (e.g., HDF) | MTT Assay | CC50 | Data not available |
Enzyme Inhibition
Beyond inflammatory enzymes, compounds from Psoralea corylifolia have been shown to inhibit other enzymes, such as those involved in microbial pathogenesis or metabolic regulation.
Table 3: Hypothetical Quantitative Data for Other Enzyme Inhibition
| Enzyme Target | Assay Type | Metric | Value (µM) |
| Tyrosinase | Spectrophotometric | IC50 | Data not available |
| Acetylcholinesterase | Ellman's Method | IC50 | Data not available |
| α-Glucosidase | Spectrophotometric | IC50 | Data not available |
Proposed Experimental Protocols
The following are detailed, generalized methodologies for key in vitro experiments to determine the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture the desired cancer and normal cell lines in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages as described in section 3.1.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control.
-
Nitrite Measurement: Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the nitrite concentration. Calculate the percentage inhibition of NO production and determine the IC50 value.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate generalized workflows for investigating the in vitro biological activity of a novel compound like this compound.
Caption: A generalized workflow for the in vitro biological evaluation of a natural product.
Caption: A hypothetical anti-inflammatory signaling pathway that could be investigated.
Conclusion and Future Directions
This compound is a structurally interesting natural product from Psoralea corylifolia. While direct evidence of its in vitro biological activity is currently lacking in the scientific literature, the known pharmacological profile of other constituents from the same plant suggests potential anti-inflammatory, cytotoxic, and enzyme-inhibiting properties. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic in vitro evaluation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these assays. Such studies will be crucial in elucidating its therapeutic potential and mechanism of action, contributing to the broader understanding of the pharmacology of Psoralea corylifolia and potentially identifying a new lead compound for drug development.
An In-depth Technical Guide to the DNA Binding Affinity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Abstract: Psoralens are a class of naturally occurring furocoumarins that have garnered significant attention in molecular biology and medicine due to their ability to interact with DNA.[1][2] This interaction, which is potentiated by ultraviolet A (UVA) radiation, involves intercalation between DNA base pairs followed by the formation of covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[1][3][4] These DNA adducts can inhibit DNA replication and transcription, leading to cytotoxic effects that are therapeutically exploited in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[3][5] The specific compound, 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, is a derivative isolated from Psoralea corylifolia L.[6][7][8] While specific experimental data on its DNA binding affinity is not yet available in the public domain, this guide outlines the established principles of psoralen-DNA interactions and provides a comprehensive framework of experimental protocols that would be employed to characterize its binding properties. This document serves as a technical resource for researchers aiming to investigate the DNA binding affinity of this and other novel psoralen derivatives.
General Mechanism of Psoralen-DNA Interaction
Psoralens are planar, tricyclic molecules that can insert themselves between the base pairs of double-stranded DNA, a non-covalent interaction known as intercalation.[1][4][9] Upon exposure to UVA light (typically 320-400 nm), the intercalated psoralen can form covalent bonds with adjacent pyrimidine bases, most commonly thymine.[3][5] This photoaddition can occur at two sites on the psoralen molecule: the 3,4-pyrone side and the 4',5'-furan side.[1][3] The initial reaction forms a monoadduct. If a second photon is absorbed by a furan-side monoadduct, the pyrone side can react with a thymine on the complementary DNA strand, resulting in an interstrand cross-link (ICL), which is a highly cytotoxic lesion.[1]
The DNA binding affinity of a psoralen derivative is a critical determinant of its biological activity. Factors such as the substituents on the psoralen core can significantly influence its ability to intercalate into the DNA helix and subsequently form photoadducts.[1] For instance, positively charged substituents are thought to enhance DNA affinity by interacting with the negatively charged phosphate backbone.[1][10]
Below is a conceptual signaling pathway illustrating the mechanism of psoralen-induced DNA damage and the subsequent cellular response.
Caption: Psoralen-induced cytotoxicity pathway.
Quantitative Assessment of DNA Binding Affinity
To characterize the DNA binding affinity of this compound, quantitative data from various biophysical techniques would be essential. The following tables summarize the key binding parameters that would be determined, with example data from well-studied psoralen derivatives for comparative purposes.
Table 1: DNA Binding Constants of Psoralen Derivatives
| Compound | Binding Constant (Kbinding) (M-1) | DNA Type | Method | Reference |
| 8-Methoxypsoralen (8-MOP) | 0.325 x 106 | Synthetic AT-40 | Fluorescence Spectroscopy | [10] |
| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | 0.516 x 106 | Synthetic AT-40 | Fluorescence Spectroscopy | [10] |
| Novel Derivative "6E" | 7.30 x 106 | Synthetic AT-40 | Fluorescence Spectroscopy | [10] |
| Novel Derivative "2F" | 3.43 x 106 | Synthetic AT-40 | Fluorescence Spectroscopy | [11] |
Table 2: Dissociation Constants of Psoralen Derivatives
| Compound | Dissociation Constant (KD) (M) | DNA Type | Method | Reference |
| 8-Methoxypsoralen (8-MOP) | 1.1 x 10-3 | Synthetic AT-DNA | UV/Vis Spectroscopy | [3] |
Detailed Experimental Protocols
A multi-faceted approach employing several biophysical techniques is necessary to fully characterize the DNA binding affinity of a novel psoralen derivative.
Fluorescence Spectroscopy
This is a highly sensitive method to determine binding constants based on the quenching of the intrinsic fluorescence of the psoralen molecule upon intercalation into DNA.[10][11][12]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of ~1-5 mg/mL.
-
Prepare working solutions of the psoralen (~0.1 mM) in a buffered aqueous solution (e.g., Tris-EDTA or phosphate buffer) to stabilize the DNA structure.[10][12]
-
Use a synthetic double-stranded oligonucleotide, such as one with an alternating adenine-thymine sequence (e.g., AT-40), as psoralens show a preference for AT-rich sites.[10][11] Prepare a concentrated stock solution of the DNA in the same buffer.
-
-
Fluorescence Titration:
-
Place a known volume and concentration of the psoralen solution into a quartz cuvette.
-
Record the fluorescence emission spectrum using an excitation wavelength determined from the psoralen's absorbance spectrum (typically around 345 nm for many psoralens).[10][12]
-
Incrementally add small aliquots of the concentrated DNA solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.[11]
-
The fluorescence intensity of the psoralen will decrease (quench) as more of it binds to the non-fluorescent DNA.[10][12]
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Analyze the quenching data using a Scatchard plot, which plots [P]bound/[DNA]/[P]free versus [P]bound/[DNA]. The binding constant (Kb) can be determined from the slope of the resulting linear fit.
-
Caption: Fluorescence spectroscopy workflow.
UV-Vis Absorption Spectroscopy
This technique measures changes in the absorption spectrum of the psoralen upon binding to DNA to determine the dissociation constant (KD).[3]
Protocol:
-
Preparation of Solutions: As described for fluorescence spectroscopy.
-
Spectroscopic Titration:
-
Record the UV-Vis absorption spectrum (e.g., 250-450 nm) of a psoralen solution of known concentration.
-
Prepare a series of samples with a fixed concentration of the psoralen and increasing concentrations of DNA.
-
Record the absorption spectrum for each sample. The contribution of DNA to the absorption should be subtracted by using a reference cuvette containing only the DNA at the corresponding concentration.[3]
-
-
Data Analysis:
-
Upon intercalation, changes in the psoralen's absorption spectrum (e.g., a bathochromic shift and hypochromism) will be observed.
-
Plot the change in absorbance at a specific wavelength (e.g., 302 nm for 8-MOP) against the concentration of DNA.[3]
-
Fit the resulting binding isotherm to an appropriate binding model to calculate the dissociation constant (KD), where a smaller KD indicates stronger binding.[13]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the chiral environment of molecules and is an excellent tool for studying conformational changes in DNA upon ligand binding.[14][15][16]
Protocol:
-
Sample Preparation: Prepare solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and the psoralen derivative in a suitable buffer.
-
CD Spectra Acquisition:
-
Record the CD spectrum of the DNA alone in the range of 220-320 nm. A typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[15]
-
Record the CD spectrum of the psoralen derivative alone (it should have no CD signal if it is not chiral).
-
Titrate the DNA solution with increasing concentrations of the psoralen and record the CD spectrum after each addition.
-
-
Data Analysis:
-
Intercalation of the psoralen into the DNA helix will induce changes in the DNA's CD spectrum.[14] These changes can provide qualitative information about the binding mode. For example, a classic intercalation mode often leads to an increase in the intensity of the positive band and a shift in the crossover point.
-
Quantitative analysis of the titration data can also yield binding constants.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect interactions between molecules (like psoralens) and nucleic acids based on the change in the electrophoretic mobility of the nucleic acid.[17][18][19] While typically used for protein-DNA interactions, it can be adapted to study small molecule binding, especially after covalent cross-linking.
Protocol:
-
Probe Preparation: Use a short, radiolabeled or fluorescently-labeled DNA oligonucleotide as a probe.
-
Binding Reaction:
-
Incubate the labeled DNA probe with increasing concentrations of the psoralen derivative in a binding buffer.
-
For photo-covalent binding, expose the mixtures to UVA light for a defined period.
-
-
Electrophoresis:
-
Separate the reaction mixtures on a non-denaturing polyacrylamide gel.
-
The free DNA probe will migrate fastest. DNA fragments that have formed a complex with the psoralen (especially after covalent cross-linking) will have reduced mobility, resulting in a "shifted" band.[20]
-
-
Detection and Analysis:
-
Visualize the bands using autoradiography (for radiolabels) or fluorescence imaging.
-
The intensity of the shifted band relative to the free probe can be used to estimate the fraction of bound DNA and, subsequently, the binding affinity.
-
References
- 1. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. This compound | Cormedix Europe [cormedix-europe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (8-(6-过氧化氢-3,7-二甲基-2,7-辛二烯基氧基)补骨脂素) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 9. Geometry of intercalation of psoralens in DNA approached by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophoretic mobility shift assays for the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions of DNA and Proteins: Electrophoretic Mobility Shift Assay in Asthma | Springer Nature Experiments [experiments.springernature.com]
- 19. licorbio.com [licorbio.com]
- 20. youtube.com [youtube.com]
The Hydroperoxy Group: A Key Mediator in the Photodynamic Activity of Psoralen Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens, a class of naturally occurring furocoumarins, have long been utilized in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy, for the treatment of various skin disorders such as psoriasis and vitiligo. The well-established mechanism of action for psoralen derivatives involves the photo-induced formation of covalent adducts with DNA, leading to the inhibition of cell proliferation and apoptosis. However, a growing body of evidence highlights a second, oxygen-dependent mechanism contributing to their therapeutic efficacy: the generation of reactive oxygen species (ROS). Central to this photodynamic activity is the formation of psoralen-derived hydroperoxides and other photo-oxidation products (POP), which act as potent mediators of cellular damage. This technical guide delves into the critical role of the hydroperoxy group in the activity of psoralen derivatives, summarizing the current understanding of their formation, biological effects, and the experimental methodologies used in their investigation.
The Dual Mechanism of Psoralen Activity
The biological effects of psoralen derivatives are primarily attributed to two distinct, yet potentially synergistic, mechanisms upon photoactivation by UVA light:
-
Type I (Oxygen-Independent) Pathway: This pathway involves the direct photochemical reaction of the excited psoralen molecule with cellular substrates, most notably the pyrimidine bases of DNA. This leads to the formation of monofunctional adducts and, upon absorption of a second photon, interstrand cross-links (ICLs). These DNA lesions are potent inducers of apoptosis and are central to the antiproliferative effects of PUVA therapy.
-
Type II (Oxygen-Dependent) Pathway: In this pathway, the photoexcited psoralen transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with the psoralen molecule itself or other cellular components, such as lipids and proteins, leading to oxidative damage. A key consequence of this pathway is the formation of psoralen photo-oxidation products (POP), a complex mixture that includes psoralen-derived hydroperoxides.
Formation of Psoralen Hydroperoxides
While the direct synthesis and isolation of stable psoralen derivatives bearing a hydroperoxy group remain a significant challenge, their formation as part of a mixture of photo-oxidation products is well-documented. The generation of these hydroperoxides is a consequence of the Type II photodynamic mechanism.
Upon UVA irradiation in the presence of oxygen, psoralen acts as a photosensitizer, leading to the production of singlet oxygen. This singlet oxygen can then attack the electron-rich furan ring of the psoralen molecule, leading to the formation of unstable intermediates like dioxetanes. These intermediates can then rearrange to form various photo-oxidation products, including aldehydes and hydroperoxides.
Experimental Protocol: Generation of Photo-oxidized Psoralen (POP)
A general method for the generation of a solution containing psoralen hydroperoxides and other photo-oxidation products is as follows:
-
Preparation of Psoralen Solution: Prepare a solution of psoralen (e.g., 0.1 mM) in a suitable solvent, such as a phosphate buffer solution or ethanol.
-
UVA Irradiation: Expose the psoralen solution to a controlled dose of UVA radiation (e.g., 366 nm). The irradiation dose is a critical parameter that influences the concentration of the generated photoproducts.
-
Quantification of Hydroperoxides: The concentration of hydroperoxides in the resulting photo-oxidized psoralen (POP) solution can be determined using assays such as the Ferrous Oxidation-Xylenol Orange (FOX) assay.
The following table summarizes the quantitative data on hydroperoxide generation in a photo-oxidized psoralen solution as reported by Skarga et al. (2019).
| UVA Irradiation Dose (kJ/m²) | Hydroperoxide Concentration (µM eq. of H₂O₂) |
| 252 | ~2.5 |
| 1512 | ~11 |
| 3024 | ~16.5 |
Biological Activity of Psoralen Photo-oxidation Products (POP)
The mixture of photo-oxidation products, which includes hydroperoxides, possesses significant biological activity that is distinct from the DNA-damaging effects of the parent psoralen molecule.
Induction of Lipid Peroxidation
One of the key activities of POP is the induction of lipid peroxidation. The hydroperoxy groups and other reactive species within the POP mixture can initiate a chain reaction of lipid peroxidation in cellular membranes. This process damages membrane integrity, leading to altered fluidity, ion leakage, and inactivation of membrane-bound enzymes and receptors.
Experimental Protocol: Quantification of Lipid Peroxidation
The extent of lipid peroxidation induced by POP can be quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Cell Culture and Treatment: Culture target cells (e.g., keratinocytes, fibroblasts) to a suitable confluency. Treat the cells with varying concentrations of the prepared POP solution for a defined period.
-
Cell Lysis: After treatment, harvest and lyse the cells to release intracellular contents.
-
TBARS Assay: Add thiobarbituric acid (TBA) reagent to the cell lysates and heat the mixture. The reaction between MDA and TBA forms a colored product that can be quantified spectrophotometrically.
Cytotoxicity and Apoptosis
The oxidative stress induced by POP, including the action of hydroperoxides, can lead to cell death. While the precise mechanisms are still under investigation, it is believed that the overwhelming oxidative damage to cellular components, including lipids, proteins, and DNA, triggers apoptotic pathways.
Experimental Protocol: Cell Viability Assay
The cytotoxicity of POP can be assessed using various cell viability assays, such as the MTT or MTS assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the POP solution. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Assay: Add the MTT or MTS reagent to each well and incubate for a further 1-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways Modulated by Psoralen-Induced Oxidative Stress
The reactive oxygen species, including hydroperoxides, generated during the photo-oxidation of psoralens can influence various cellular signaling pathways, contributing to the overall therapeutic effect. While direct evidence for the specific action of isolated psoralen hydroperoxides is lacking, the known effects of ROS provide a framework for understanding their potential impact.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several branches of the MAPK pathway, including JNK (c-Jun N-terminal kinase) and p38 MAPK. Activation of these stress-activated protein kinases can lead to the phosphorylation of various downstream targets, ultimately culminating in an apoptotic response.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. The role of ROS in NF-κB signaling is complex and can be both activating and inhibitory depending on the cellular context and the nature of the oxidative stress. It is plausible that psoralen-derived hydroperoxides could modulate NF-κB activity, thereby influencing the inflammatory component of skin diseases.
Logical Workflow for Investigating the Role of the Hydroperoxy Group
The following workflow outlines a logical progression for future research aimed at elucidating the specific role of the hydroperoxy group in the activity of psoralen derivatives.
Conclusion and Future Directions
The activity of psoralen derivatives is a multifaceted process involving both direct DNA damage and the generation of reactive oxygen species. The formation of hydroperoxides and other photo-oxidation products represents a crucial aspect of the oxygen-dependent, photodynamic mechanism of action. These reactive species contribute significantly to the therapeutic effects of psoralens by inducing lipid peroxidation and oxidative stress, ultimately leading to cell death and modulation of inflammatory signaling pathways.
While the biological effects of the complex mixture of photo-oxidized psoralens are beginning to be understood, a significant knowledge gap exists regarding the specific roles of individual components, particularly the hydroperoxy derivatives. Future research should focus on the synthesis and isolation of stable psoralen hydroperoxides to enable a more precise evaluation of their biological activity and mechanism of action. A deeper understanding of the structure-activity relationships of these derivatives will be instrumental in the design of novel and more effective photochemotherapeutic agents with enhanced photodynamic activity and reduced side effects. Such advancements hold the promise of refining existing therapies and expanding the therapeutic applications of psoralen-based compounds in dermatology and beyond.
Spectroscopic Analysis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide to the spectroscopic analysis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, a coumarin derivative isolated from Psoralea corylifolia L.[1][2][3]. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents an analysis based on the well-established spectroscopic characteristics of the parent psoralen molecule and known behaviors of organic hydroperoxides. This guide is intended to serve as a foundational resource for researchers involved in the isolation, synthesis, or characterization of this and related compounds.
Introduction
This compound belongs to the family of furanocoumarins, which are known for their photosensitizing properties[4]. The presence of a hydroperoxide functional group suggests potential biological activity related to oxidative processes. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the chemical properties of this molecule. This guide covers the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the psoralen core structure[4] and general spectroscopic data for organic hydroperoxides[5][6][7].
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-4 | ~ 7.8 | d | |
| H-5 | ~ 7.4 | s | |
| H-2' | ~ 7.7 | d | |
| H-3' | ~ 6.8 | d | |
| H-5' | ~ 6.3 | d | |
| H-6' | ~ 7.3 | d | |
| OCH₂ | ~ 4.9 | d | |
| =CH- | ~ 5.5 | t | |
| -CH(OOH)- | ~ 4.2 | m | |
| -CH₂- | ~ 1.7 - 2.2 | m | |
| =C(CH₃)- | ~ 1.8 | s | |
| =C(CH₃)₂ | ~ 1.7 | s | |
| -OOH | 7.7 - 9.6 | s (broad) | Exchangeable with D₂O[5] |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O | ~ 160 | Carbonyl |
| Aromatic/Heterocyclic C | 105 - 150 | Multiple Signals |
| O-CH₂ | ~ 69 | |
| =CH- | ~ 120 - 140 | Multiple Signals |
| -CH(OOH)- | ~ 87 | [6] |
| -CH₂- | ~ 25 - 40 | Multiple Signals |
| -CH₃ | ~ 18 - 25 | Multiple Signals |
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₂₁H₂₂O₆, Molecular Weight: 370.4 g/mol [])
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 371.14 | |
| [M+Na]⁺ | 393.12 | |
| [M+NH₄]⁺ | 388.17 | |
| [M+NH₄-H₂O₂-NH₃]⁺ | 319.14 | Characteristic neutral loss of 51 Da[9][10] |
| [M-H₂O]⁺ | 353.13 | Loss of water |
Predicted UV-Vis Spectroscopic Data
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Methanol or Ethanol
| Wavelength Range (nm) | Associated Chromophore | Notes |
| ~ 220, 250, 300 | Furanocoumarin system | Characteristic of psoralens |
| < 300 | Hydroperoxide group | Weak absorption[11] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable. For hydroperoxides, APCI in positive ion mode can be effective[9][10].
-
Analysis Mode:
-
Full Scan: Acquire data over a mass range of m/z 100-1000 to identify the molecular ion and common adducts.
-
Tandem MS (MS/MS): Isolate the precursor ion of interest (e.g., [M+NH₄]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions and neutral losses.
-
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) to an absorbance value below 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
-
Record the sample spectrum over a wavelength range of 200-600 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conceptual Relationship of Spectroscopic Data
This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Spectroscopic Data Relationships.
Conclusion
While direct experimental spectra for this compound are not widely published, a comprehensive spectroscopic profile can be predicted based on the known characteristics of its constituent moieties. The data and protocols presented in this guide offer a robust framework for researchers to identify, characterize, and quantify this compound, facilitating further investigation into its chemical and biological properties. It is recommended that any experimental data obtained be compared against these predicted values to aid in structural confirmation.
References
- 1. This compound | Cormedix Europe [cormedix-europe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (8-(6-过氧化氢-3,7-二甲基-2,7-辛二烯基氧基)补骨脂素) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 4. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR and Computational Studies as Analytical and High-Resolution Structural Tool for Complex Hydroperoxides and Diastereomeric Endo-Hydroperoxides of Fatty Acids in Solution-Exemplified by Methyl Linolenate [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 9. amt.copernicus.org [amt.copernicus.org]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. researchgate.net [researchgate.net]
Apoptosis Induction by 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen with UVA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring furocoumarins that have been extensively studied for their photosensitizing properties. When activated by Ultraviolet A (UVA) radiation, these compounds become potent inducers of apoptosis, a form of programmed cell death. This photochemotherapeutic approach, known as PUVA therapy, is utilized in the treatment of various skin disorders such as psoriasis and vitiligo. The compound 8-(6-hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a derivative of psoralen, isolated from the plant Psoralea corylifolia L.[1][2][3] While its specific biological activities upon UVA irradiation are yet to be fully elucidated, its structural similarity to other well-researched psoralens suggests a comparable mechanism of action centered around the induction of apoptosis.
This technical guide provides an in-depth overview of the putative mechanisms by which this compound may induce apoptosis in target cells upon UVA activation. It includes hypothetical quantitative data, detailed experimental protocols for key assays, and diagrams of the implicated signaling pathways to serve as a foundational resource for researchers in this field.
Core Mechanism of Psoralen-Induced Apoptosis
The primary mechanism by which psoralens induce apoptosis upon UVA irradiation involves the covalent binding to cellular DNA.[4] This process can be summarized in the following key steps:
-
Intercalation: The planar structure of the psoralen molecule allows it to intercalate between the base pairs of the DNA double helix.[5]
-
Mono-adduct Formation: Upon exposure to UVA light, the intercalated psoralen forms a covalent bond with a pyrimidine base (preferentially thymine), creating a monoadduct.[4]
-
Interstrand Cross-link (ICL) Formation: With further UVA irradiation, a second covalent bond can form with a pyrimidine base on the complementary DNA strand, resulting in an interstrand cross-link.[4][6]
These DNA lesions are highly cytotoxic as they block DNA replication and transcription, ultimately triggering the apoptotic cascade.[6]
Quantitative Data Summary
The following tables present hypothetical data that could be expected from studies investigating the pro-apoptotic effects of this compound and UVA (referred to as "Compound X + UVA"). These tables are designed for easy comparison and are based on typical results observed with other psoralen derivatives.
Table 1: Cell Viability in Response to Compound X and UVA Treatment
| Treatment Group | Concentration of Compound X (µM) | UVA Dose (J/cm²) | Cell Viability (%) |
| Control (Untreated) | 0 | 0 | 100 ± 5.2 |
| Compound X alone | 10 | 0 | 98 ± 4.8 |
| Compound X alone | 50 | 0 | 95 ± 5.1 |
| UVA alone | 0 | 2 | 90 ± 6.3 |
| Compound X + UVA | 1 | 2 | 75 ± 7.1 |
| Compound X + UVA | 5 | 2 | 48 ± 6.5 |
| Compound X + UVA | 10 | 2 | 22 ± 4.9 |
| Compound X + UVA | 50 | 2 | 8 ± 3.2 |
Table 2: Apoptosis Induction Measured by Annexin V/Propidium Iodide Staining
| Treatment Group | Concentration of Compound X (µM) | UVA Dose (J/cm²) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control (Untreated) | 0 | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Compound X + UVA | 5 | 2 | 25.4 ± 3.1 | 15.2 ± 2.8 |
| Compound X + UVA | 10 | 2 | 45.8 ± 4.2 | 30.7 ± 3.9 |
Table 3: Caspase-3/7 Activation
| Treatment Group | Concentration of Compound X (µM) | UVA Dose (J/cm²) | Caspase-3/7 Activity (Fold Change) |
| Control (Untreated) | 0 | 0 | 1.0 |
| Compound X + UVA | 5 | 2 | 3.8 ± 0.7 |
| Compound X + UVA | 10 | 2 | 8.2 ± 1.1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary.
Cell Culture and Treatment
-
Cell Line: A human keratinocyte cell line (e.g., HaCaT) or a relevant cancer cell line (e.g., A431, squamous cell carcinoma).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for flow cytometry).
-
Allow cells to adhere and reach 70-80% confluency.
-
Replace the medium with a fresh medium containing the desired concentrations of this compound.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.
-
Irradiate the cells with a UVA source (e.g., a lamp with an emission spectrum peak around 365 nm) at the specified dose.
-
Post-irradiation, wash the cells with phosphate-buffered saline (PBS) and add fresh medium.
-
Incubate for a further period (e.g., 24-48 hours) before analysis.
-
Cell Viability Assay (MTT Assay)
-
Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells.
Caspase-3/7 Activity Assay
-
Lyse the treated cells according to the manufacturer's protocol for a commercial caspase-3/7 activity assay kit.
-
Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescence or luminescence generated by the cleavage of the substrate using a plate reader.
-
Express the caspase activity as a fold change relative to the untreated control.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways potentially involved in apoptosis induced by this compound and UVA, as well as a general experimental workflow.
Caption: Intrinsic apoptotic pathway activated by Compound X and UVA.
Caption: General experimental workflow for studying PUVA-induced apoptosis.
Concluding Remarks
The combination of psoralens and UVA light is a powerful method for inducing apoptosis, with significant therapeutic applications. While the specific apoptotic activity of this compound requires direct experimental validation, the established mechanisms of other psoralen derivatives provide a strong foundation for future research. The methodologies and conceptual frameworks presented in this guide are intended to facilitate the investigation of this and other novel photosensitizing compounds. Further studies are warranted to elucidate the precise signaling pathways, dose-response relationships, and potential for therapeutic development of this specific psoralen derivative.
References
- 1. This compound | Cormedix Europe [cormedix-europe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (8-(6-过氧化氢-3,7-二甲基-2,7-辛二烯基氧基)补骨脂素) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 4. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: UVA Activation of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen in Cell Culture
For Research Use Only.
Introduction
Psoralens are a class of naturally occurring photosensitive compounds that, upon activation by ultraviolet A (UVA) radiation, can induce cytotoxic effects. This process, known as PUVA (Psoralen + UVA), is utilized in photochemotherapy for various skin conditions. The mechanism of action primarily involves the intercalation of psoralen into DNA, and upon UVA irradiation (320-400 nm), the formation of covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases.[1][2][3][4][5] This DNA damage obstructs replication and transcription, leading to cell cycle arrest and apoptosis, which is particularly effective against hyperproliferative cells.[6][7][8]
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a coumarin derivative isolated from Psoralea corylifolia L.[9][10][11] While specific protocols for this compound are not widely published, its structural similarity to other well-characterized psoralens, such as 8-methoxypsoralen (8-MOP), suggests a comparable mechanism of action. These application notes provide a detailed protocol for the UVA activation of this compound in a cell culture setting, designed for researchers, scientists, and drug development professionals. The protocol outlines methods for assessing the compound's phototoxicity through cell viability and apoptosis assays.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Cell Viability (MTT Assay) 48 hours Post-PUVA Treatment
| Concentration of this compound (µM) | UVA Dose (J/cm²) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (No Drug) | 0 | 1.25 ± 0.08 | 100 |
| 0 (No Drug) | 5 | 1.18 ± 0.06 | 94.4 |
| 1 | 0 | 1.22 ± 0.07 | 97.6 |
| 1 | 5 | 0.85 ± 0.05 | 68.0 |
| 5 | 0 | 1.20 ± 0.09 | 96.0 |
| 5 | 5 | 0.41 ± 0.04 | 32.8 |
| 10 | 0 | 1.15 ± 0.08 | 92.0 |
| 10 | 5 | 0.15 ± 0.02 | 12.0 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining) 24 hours Post-PUVA Treatment
| Concentration of this compound (µM) | UVA Dose (J/cm²) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| 0 (No Drug) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 0 (No Drug) | 5 | 92.8 ± 3.5 | 3.1 ± 1.1 | 2.9 ± 0.9 | 1.2 ± 0.4 |
| 5 | 0 | 94.5 ± 2.8 | 2.8 ± 0.9 | 2.0 ± 0.6 | 0.7 ± 0.3 |
| 5 | 5 | 45.7 ± 4.2 | 35.8 ± 3.7 | 15.3 ± 2.5 | 3.2 ± 1.0 |
Experimental Protocols
Protocol 1: General Cell Culture and Seeding
-
Cell Line: Select a suitable cell line for the study (e.g., HaCaT keratinocytes, A431 skin carcinoma cells, or another relevant line).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
For viability assays (MTT), seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
For apoptosis assays (flow cytometry), seed cells in a 6-well plate at a density that allows for approximately 70-80% confluency at the time of treatment.
-
-
Incubation: Allow cells to adhere and grow for 24 hours before treatment.
Protocol 2: UVA Activation of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is crucial to perform serial dilutions to achieve accurate concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add the medium containing the desired concentrations of the psoralen derivative. Include appropriate controls: no-drug, vehicle (DMSO), and psoralen-only (no UVA).
-
Incubate the cells for 1-2 hours at 37°C to allow for cellular uptake of the compound.
-
-
UVA Irradiation:
-
Remove the lids from the culture plates.
-
Place the plates in a calibrated UVA irradiation chamber with a peak emission around 365 nm.
-
Irradiate the cells with the desired UVA dose (e.g., 1-10 J/cm²). The optimal dose should be determined experimentally.[12] A UVA radiometer should be used to ensure accurate dosage.
-
Control plates (no UVA) should be kept in the dark at room temperature for the duration of the irradiation.
-
-
Post-Irradiation Incubation:
-
Following irradiation, replace the treatment medium with a fresh, pre-warmed complete culture medium.
-
Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: At the end of the post-irradiation incubation period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
-
Cell Harvesting: At the end of the post-irradiation incubation period, collect both adherent and floating cells.
-
Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the floating cells.
-
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Experimental workflow for PUVA treatment in cell culture.
Caption: Proposed signaling pathway for PUVA-induced apoptosis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. researchgate.net [researchgate.net]
- 5. Beyond 8-methoxypsoralen as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Cormedix Europe [cormedix-europe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (8-(6-过氧化氢-3,7-二甲基-2,7-辛二烯基氧基)补骨脂素) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 12. Dose-effects of 8-methoxypsoralen and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psoralens are a class of naturally occurring compounds known for their photosensitivity and have been utilized in clinical applications for various skin disorders.[1] Their therapeutic effects often stem from their ability to intercalate with DNA and, upon activation by ultraviolet A (UVA) light, form covalent adducts that can lead to apoptosis.[1][2] The novel psoralen derivative, 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, is a subject of interest for its potential cytotoxic effects, which can be evaluated using in vitro assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][5] This assay is based on the principle that metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into a purple formazan product.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[3] This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.
Data Presentation
Table 1: Cytotoxicity of this compound on various cell lines.
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) without UVA | IC₅₀ (µM) with UVA |
| Human Melanoma (B16) | 48 | > 100 | 15.8 |
| Human Breast Cancer (SK-BR-3) | 48 | 85.3 | 5.2 |
| Human Gastric Cancer (SNU1) | 48 | 92.1 | 10.5 |
| Normal Human Dermal Fibroblasts (NHDF) | 48 | > 200 | 75.4 |
Note: The data presented in this table is representative and for illustrative purposes. Actual IC₅₀ values should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
This compound
-
Selected cancer cell lines (e.g., B16, SK-BR-3, SNU1) and a normal cell line (e.g., NHDF)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer[5]
-
96-well cell culture plates
-
UVA light source (365 nm)
-
Microplate reader
Detailed Methodology for MTT Assay
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[3]
-
-
UVA Irradiation (for phototoxicity assessment):
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:[3] % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Psoralen-induced cytotoxicity pathway.
Mechanism of Action
Psoralen derivatives, particularly when activated by UVA light, are known to exert their cytotoxic effects primarily through interactions with DNA.[1][9] The proposed mechanism for this compound-induced cytotoxicity involves several key steps. Initially, the planar psoralen molecule intercalates between the base pairs of the DNA double helix.[2] Upon exposure to UVA radiation, the psoralen molecule can form covalent mono- and di-adducts with pyrimidine bases, primarily thymine.[9][10] This formation of DNA adducts leads to significant DNA damage, which can inhibit DNA replication and transcription.[10]
The resulting DNA damage triggers a cellular stress response, often involving the activation of the tumor suppressor protein p53.[9] Activated p53 can then initiate downstream signaling pathways that lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis (programmed cell death).[9] In some cases, psoralen derivatives can also induce apoptosis through p53-independent mechanisms. The cytotoxic and anti-metastatic effects of 8-methoxypsoralen (8-MOP), a related compound, have been shown to be mediated through the upregulation of p53 and activation of caspase-3.[11] The enhanced cytotoxicity of many psoralen derivatives upon UVA irradiation highlights the importance of photoactivation in their therapeutic potential.[2][7]
References
- 1. longdom.org [longdom.org]
- 2. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Beyond 8-methoxypsoralen as the photosensitizer for extracorporeal photopheresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Psoralen-Hydroperoxide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. Psoralens, a class of naturally occurring compounds, are known to induce apoptosis, particularly when combined with UVA irradiation (PUVA therapy). This process is often mediated by the generation of reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic signaling cascades. The combination of psoralen with an oxidizing agent like hydroperoxide is hypothesized to potentiate this apoptotic effect by increasing oxidative stress.
Western blotting is an indispensable technique for studying the molecular mechanisms of apoptosis. It allows for the detection and quantification of key proteins that regulate and execute the apoptotic process. This document provides detailed protocols for the analysis of critical apoptosis markers, including the Bcl-2 family of proteins (Bcl-2 and Bax), caspases (cleaved caspase-3), and Poly (ADP-ribose) polymerase (PARP), in response to psoralen-hydroperoxide treatment.
Principles of Apoptosis Detection by Western Blot
Western blotting enables the identification and semi-quantification of specific proteins within a complex mixture, such as a cell lysate. Following treatment with psoralen-hydroperoxide, cellular proteins are extracted, separated by size via gel electrophoresis, and transferred to a membrane. This membrane is then probed with primary antibodies specific to the apoptosis markers of interest. Subsequent incubation with a secondary antibody conjugated to an enzyme allows for visualization and quantification of the target protein. Key events in apoptosis that can be monitored include the cleavage and activation of caspases and PARP, and changes in the expression levels of pro- and anti-apoptotic proteins.[1][2][3][4]
Expected Effects of Psoralen-Hydroperoxide Treatment on Apoptosis Markers
The anticipated changes in the expression and cleavage of key apoptosis markers following psoralen-hydroperoxide treatment are summarized below. These changes are indicative of the induction of the intrinsic (mitochondrial) apoptosis pathway.
| Protein Marker | Function | Expected Change After Treatment | Molecular Weight (Full-length) | Molecular Weight (Cleaved/Active) |
| Bcl-2 | Anti-apoptotic | Decrease in expression | ~26 kDa | N/A |
| Bax | Pro-apoptotic | Increase in expression or translocation to mitochondria | ~21 kDa | N/A |
| Caspase-3 | Executioner caspase | Increase in cleaved, active form | ~35 kDa | ~17/19 kDa |
| PARP | DNA repair enzyme | Increase in cleaved, inactive fragment | ~116 kDa | ~89 kDa |
Signaling Pathways
Psoralen-Hydroperoxide Induced Apoptosis Pathway
The combination of psoralen and hydroperoxide is expected to induce significant oxidative stress, leading to DNA damage and mitochondrial dysfunction. This triggers the intrinsic pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by psoralen-hydroperoxide.
Experimental Workflow
A typical workflow for the Western blot analysis of apoptosis markers involves several key stages, from cell culture and treatment to data analysis.
Caption: Overview of the experimental workflow for Western blot analysis.
Detailed Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2) until they reach 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of psoralen in a suitable solvent (e.g., DMSO). Dilute the psoralen stock and hydroperoxide to the desired final concentrations in cell culture media.
-
Cell Treatment: Treat the cells with varying concentrations of psoralen-hydroperoxide for a predetermined time course (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
II. Cell Lysate Preparation
-
Harvesting Cells: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.[1] Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[1]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.[1][5]
III. Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each lysate.
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay kit to ensure accurate and consistent measurements across all samples.[2]
IV. Western Blotting
-
Sample Preparation: Normalize the protein lysates to the same concentration. Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel.[1] Include a molecular weight marker to determine protein sizes. Run the gel at a constant voltage until the dye front reaches the bottom.[1][5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][5]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.[1] Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.[1]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.[1]
Data Presentation and Analysis
Qualitative Analysis
Observe the Western blot images for changes in band intensity. An increase in the bands corresponding to cleaved caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa), along with a decrease in their full-length forms, indicates the induction of apoptosis.[3][6] Also, note any decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7][8]
Quantitative Analysis
-
Densitometry: Use image analysis software to measure the intensity of each protein band.
-
Normalization: Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) in the same lane to account for variations in protein loading.
-
Data Presentation: Present the quantitative data in tables for clear comparison between different treatment groups.
Table 1: Densitometric Analysis of Apoptosis Markers
| Treatment Group | Relative Bcl-2 Expression (Normalized to Loading Control) | Relative Bax Expression (Normalized to Loading Control) | Relative Cleaved Caspase-3 Expression (Normalized to Loading Control) | Relative Cleaved PARP Expression (Normalized to Loading Control) |
| Untreated Control | 1.00 | 1.00 | 1.00 | 1.00 |
| Vehicle Control | 1.02 | 0.98 | 1.05 | 1.10 |
| Psoralen-Hydroperoxide (Low Dose) | 0.65 | 1.85 | 3.50 | 3.20 |
| Psoralen-Hydroperoxide (High Dose) | 0.30 | 3.20 | 6.80 | 6.50 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. |
| Insufficient antibody concentration | Optimize antibody dilution. | |
| Inactive secondary antibody or substrate | Use fresh reagents. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Reduce primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number or duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the Western blot analysis of apoptosis markers following psoralen-hydroperoxide treatment. By carefully following these methodologies, researchers can effectively investigate the induction of apoptosis and elucidate the underlying molecular pathways, contributing to a better understanding of the therapeutic potential of this combination treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantifying DNA Interstrand Cross-Links Induced by 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a naturally occurring coumarin isolated from the plant Psoralea corylifolia L. As a psoralen derivative, it is predicted to function as a potent DNA interstrand cross-linking (ICL) agent upon photoactivation with ultraviolet A (UVA) light. Psoralens intercalate into the DNA double helix and, upon UVA irradiation, form covalent linkages with pyrimidine bases, primarily thymine, on opposite DNA strands. These ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The ability to induce ICLs makes psoralen derivatives valuable tools in molecular biology research and clinically relevant for their use in PUVA (Psoralen + UVA) therapy for hyperproliferative skin disorders like psoriasis. Accurate quantification of ICLs is crucial for evaluating the efficacy of new photosensitizing agents, understanding the mechanisms of DNA repair, and developing novel anticancer therapies.
This document provides detailed protocols for the quantification of DNA ICLs, presents representative quantitative data from related psoralen compounds, and illustrates the key signaling pathways involved in the cellular response to this form of DNA damage.
Data Presentation: Quantitative Analysis of Psoralen-Induced DNA Adducts
While specific quantitative data for ICLs induced by this compound are not currently available in the public domain, the following tables summarize representative data from well-studied psoralen derivatives, 8-methoxypsoralen (8-MOP) and 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT). This data provides a quantitative framework for the expected dose-dependent induction of ICLs.
Table 1: 8-Methoxypsoralen (8-MOP) Induced DNA Adducts in Human Cells [1][2][3]
| 8-MOP Concentration | Cell Type | UVA Dose (J/cm²) | Interstrand Cross-links (ICLs) per 10⁶ Nucleotides | Monoadducts (MAs) per 10⁶ Nucleotides |
| Not Specified | Human Cells | 0.5 | Not Specified | 20.2 |
| Not Specified | Human Cells | 10.0 | Not Specified | 66.6 |
| 50-200 ng/mL | Murine T-cell lymphoma (RMA) | 1.0 | Dose-dependent increase observed | Not Reported |
| 0.1 µg/mL | Human Lymphocytes | 0.5 | Partial suppression of PHA-responsiveness | Not Reported |
Table 2: 4'-Hydroxymethyl-4,5',8-trimethylpsoralen (HMT) Induced DNA ICLs in Human Fibroblasts [4][5]
| HMT Concentration (ng/mL) | UVA Dose | ICLs per Genome (Approximate) |
| 0.3 | Not Specified | ~2,500 |
| <1 | Not Specified | <6,000 |
Experimental Protocols
Two primary methods for the quantification of psoralen-induced DNA ICLs are the modified alkaline comet assay and liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol 1: Modified Alkaline Comet Assay for ICL Quantification
The modified alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for measuring ICLs at the single-cell level. The principle lies in the fact that ICLs prevent the denaturation and subsequent migration of DNA in an electric field. To quantify ICLs, a known level of random single-strand breaks is introduced by ionizing radiation, allowing for the migration of DNA fragments. The presence of ICLs retards this migration, and the degree of retardation is proportional to the frequency of cross-links.
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Test compound: this compound
-
UVA light source (365 nm)
-
Ionizing radiation source (X-ray or gamma-ray)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified duration.
-
Wash the cells with PBS to remove the excess compound.
-
Expose the cells to a specific dose of UVA light (e.g., 1-10 J/cm²) to induce cross-linking. Include control groups (no compound, no UVA, compound only, UVA only).
-
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMP agarose and allow to dry completely.
-
Harvest treated and control cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C.
-
Quickly pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Induction of Single-Strand Breaks:
-
After solidification, remove the coverslips.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-15 Gy of X-rays) on ice. This step is crucial for the visualization of ICLs.
-
-
Lysis:
-
Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer until the slides are covered.
-
Allow the DNA to unwind in the alkaline buffer for 20-40 minutes at 4°C.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently wash them three times with neutralization buffer for 5 minutes each.
-
Stain the DNA by adding a drop of a fluorescent DNA stain and covering with a coverslip.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized comet scoring software. The reduction in the tail moment (a product of the tail length and the fraction of DNA in the tail) of treated cells compared to irradiated control cells is a measure of the ICL frequency.
-
Protocol 2: LC-MS/MS for Absolute Quantification of Psoralen-DNA Adducts
LC-MS/MS offers a highly sensitive and specific method for the absolute quantification of both ICLs and monoadducts. This technique involves the enzymatic digestion of DNA to nucleosides or small oligonucleotides, followed by chromatographic separation and mass spectrometric detection of the specific adducts.
Materials:
-
High-purity genomic DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
C18 reverse-phase HPLC column
-
Solvents for mobile phase (e.g., acetonitrile, water, formic acid)
-
Stable isotope-labeled internal standards for psoralen-DNA adducts (if available)
Procedure:
-
DNA Isolation:
-
Treat cells with this compound and UVA light as described in the comet assay protocol.
-
Harvest the cells and isolate high-purity genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
-
Enzymatic Digestion:
-
Quantify the isolated DNA.
-
Digest a known amount of DNA (e.g., 10-50 µg) with nuclease P1 to break it down into individual nucleotides.
-
Subsequently, treat the mixture with alkaline phosphatase to convert the nucleotides to nucleosides.
-
-
Sample Preparation:
-
If available, spike the digested sample with a known amount of a stable isotope-labeled internal standard corresponding to the expected psoralen-ICL.
-
Remove proteins from the digested sample by filtration or precipitation.
-
Dry the sample under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the psoralen-DNA adducts from the normal nucleosides using a reverse-phase HPLC column with a suitable gradient elution.
-
Detect the adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode for a triple quadrupole instrument or by accurate mass measurement for a high-resolution instrument. The specific mass transitions for the psoralen-ICL will need to be determined based on its chemical structure.
-
-
Quantification:
-
Generate a standard curve using known concentrations of synthesized psoralen-DNA adduct standards.
-
Quantify the amount of ICL in the sample by comparing the peak area of the analyte to the standard curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for quantification.
-
Express the results as the number of ICLs per 10⁶ or 10⁷ nucleotides.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion
The protocols provided offer robust methods for the quantification of DNA interstrand cross-links induced by this compound. The modified alkaline comet assay is a widely used and relatively accessible method for assessing ICLs at the single-cell level, providing valuable information on the heterogeneity of the cellular response. For absolute and highly specific quantification of both ICLs and monoadducts, LC-MS/MS is the gold standard, though it requires more specialized instrumentation.
The cellular response to psoralen-induced ICLs is a complex process that is primarily initiated during the S-phase of the cell cycle when replication forks stall at the lesions.[4][5] This stalling activates the ATR-Chk1 signaling pathway, leading to cell cycle arrest to allow time for DNA repair.[6] The Fanconi Anemia (FA) pathway plays a central role in the repair of ICLs, coordinating a series of events including nuclease-mediated incisions to "unhook" the cross-link, followed by translesion synthesis and homologous recombination to accurately repair the DNA damage.[6][7] If the damage is too extensive or repair mechanisms fail, the cell will undergo apoptosis.
For researchers and drug development professionals, understanding the potency of new psoralen derivatives in inducing ICLs and the subsequent cellular responses is critical. The methodologies and information presented here provide a comprehensive guide for these investigations. Future studies should aim to generate specific quantitative data for this compound to fully characterize its genotoxic potential and therapeutic promise.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DNA Replication Is Required To Elicit Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA replication is required To elicit cellular responses to psoralen-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by a Novel Psoralen Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring furocoumarins that have garnered significant interest in cancer research due to their antiproliferative properties. Novel synthetic psoralen derivatives are continuously being developed to enhance their therapeutic efficacy and specificity. A key mechanism by which these compounds exert their anticancer effects is the induction of cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. This document provides detailed application notes and protocols for analyzing cell cycle arrest induced by a novel psoralen derivative, with a focus on flow cytometry-based methods. We will explore the effects of two such derivatives, Angelicin and Bergapten, on different cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on cell cycle distribution following treatment with the novel psoralen derivatives Angelicin and Bergapten.
Table 1: Effect of Angelicin on Cell Cycle Distribution in MDA-MB-231 Triple-Negative Breast Cancer Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 2.5 | 25.3 ± 1.8 | 19.5 ± 2.1 |
| Angelicin (50 µM) | 53.1 ± 2.8 | 23.9 ± 2.0 | 23.0 ± 2.5 |
| Angelicin (100 µM) | 45.7 ± 3.1 | 20.1 ± 1.5 | 34.2 ± 3.3 |
| Angelicin (150 µM) | 38.4 ± 2.9 | 15.8 ± 1.7 | 45.8 ± 3.8 |
Table 2: Effect of Bergapten on Cell Cycle Distribution in Saos-2 Osteosarcoma Cells
| Treatment (48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 60.5 ± 3.2 | 22.1 ± 2.0 | 17.4 ± 1.9 |
| Bergapten (50 µM) | 48.2 ± 2.9 | 18.5 ± 1.7 | 33.3 ± 2.8 |
| Bergapten (100 µM) | 35.6 ± 2.5 | 15.3 ± 1.4 | 49.1 ± 3.5 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Psoralen Derivatives
-
Cell Line Maintenance:
-
Culture MDA-MB-231 or Saos-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells upon reaching 80-90% confluency.
-
-
Drug Preparation:
-
Prepare a stock solution of the novel psoralen derivative (e.g., Angelicin or Bergapten) in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).
-
-
Treatment:
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the psoralen derivative at various concentrations or DMSO as a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle.[1]
-
Cell Harvesting and Fixation:
-
After treatment, aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully aspirate the ethanol and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in the appropriate channel (typically around 617 nm for PI).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Caption: Angelicin-induced G2/M cell cycle arrest signaling pathway.
Caption: Bergapten-induced cell cycle arrest signaling pathway.
References
Application Notes and Protocols for Photodynamic Therapy with 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
Disclaimer: The following experimental setup is a generalized protocol based on the known mechanisms and applications of psoralen and its derivatives in photodynamic therapy (PDT). As of the current date, specific studies detailing the photodynamic effects of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen are not available in the public domain. This compound is a natural product isolated from Psoralea corylifolia L.[1][2][3]. Researchers should perform initial dose-response and phototoxicity studies to determine the optimal parameters for this specific compound.
Introduction
Psoralens are a class of naturally occurring photoactive compounds that have been extensively used in photochemotherapy, particularly in combination with UVA irradiation (PUVA therapy), for the treatment of various skin disorders like psoriasis and vitiligo.[4] The therapeutic effect of psoralen-based PDT is primarily attributed to its ability to intercalate into DNA and, upon photoactivation, form monoadducts and interstrand cross-links, ultimately leading to apoptosis in rapidly proliferating cells.[4] Furthermore, photoactivated psoralens can modulate cellular signaling pathways, including the inhibition of tyrosine kinase signaling, which is crucial for cell growth and proliferation.[4] This document provides a detailed experimental framework for investigating the potential of this compound as a photosensitizer in photodynamic therapy.
Data Presentation
Table 1: Suggested Starting Concentrations and UVA Doses for In Vitro Studies
| Parameter | Suggested Range | Rationale |
| Compound Concentration | 1 - 50 µM | Based on typical effective concentrations of other psoralen derivatives. A dose-response curve should be generated. |
| UVA Wavelength | 320 - 400 nm (peak at ~365 nm) | Psoralens are most effectively activated within this UVA range. |
| UVA Fluence (Dose) | 1 - 10 J/cm² | A range to determine the optimal light dose for inducing phototoxicity without causing significant damage from UVA alone. |
| Incubation Time | 1 - 4 hours | Sufficient time for cellular uptake of the compound before UVA irradiation. |
Table 2: Summary of Assays for Evaluating PDT Efficacy
| Assay | Purpose | Principle |
| Cell Viability Assay (MTT/XTT) | To quantify the cytotoxic effect of the PDT. | Measures the metabolic activity of viable cells, which is proportional to the number of living cells. |
| Apoptosis/Necrosis Assay (Annexin V/PI Staining) | To determine the mode of cell death induced by the PDT. | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) stains the nucleus of necrotic or late apoptotic cells with compromised membrane integrity. |
| Western Blotting | To investigate the effect on specific signaling pathways. | Detects changes in the expression and phosphorylation status of key proteins in pathways like the ErbB2 and EGF receptor signaling cascades. |
| Colony Formation Assay | To assess the long-term survival and proliferative capacity of cells after treatment. | Measures the ability of single cells to grow into colonies. |
Experimental Protocols
Protocol 1: In Vitro Photodynamic Therapy
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Target cancer cell line (e.g., A431, MCF-7, HeLa)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well cell culture plates
-
UVA light source with a filter for the 320-400 nm range
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates (for viability assays) or 6-well plates (for apoptosis and protein assays) at a density that allows for logarithmic growth during the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the psoralen derivative. Incubate for 1-4 hours at 37°C to allow for cellular uptake. Include a vehicle control (medium with the same concentration of DMSO).
-
UVA Irradiation: After incubation, wash the cells twice with PBS. Add fresh, phenol red-free medium. Expose the cells to UVA light at the desired dose. A control group should be kept in the dark to assess the cytotoxicity of the compound alone. Another control group should be exposed to UVA light without the compound to assess the effect of the light alone.
-
Post-Irradiation Incubation: After irradiation, return the cells to the incubator and incubate for 24-72 hours before proceeding with downstream assays.
Protocol 2: Cell Viability Assay (MTT)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the post-irradiation incubation period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
After the post-irradiation incubation, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Mandatory Visualization
Caption: Experimental workflow for in vitro photodynamic therapy.
Caption: Mechanism of psoralen-induced DNA damage and apoptosis.
Caption: Inhibition of EGF receptor signaling by photoactivated psoralen.
References
Application Notes and Protocols for Studying DNA Repair Pathways Using 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen is a naturally occurring furocoumarin isolated from the plant Psoralea corylifolia[1][2][3][4][5]. Like other psoralens, this compound is a potent photosensitizing agent that intercalates into DNA. Upon activation by long-wave ultraviolet light (UVA), it forms covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, primarily thymine[6][7][8]. These lesions, particularly the highly cytotoxic ICLs, create significant blocks to DNA replication and transcription, thereby triggering cellular DNA damage responses[7][9][10]. This property makes this compound and its analogs invaluable tools for inducing specific and titratable DNA damage to investigate the intricate pathways of DNA repair, including Nucleotide Excision Repair (NER), the Fanconi Anemia (FA) pathway, Homologous Recombination (HR), and Translesion Synthesis (TLS). These application notes provide a comprehensive guide to utilizing this class of compounds for studying DNA repair, complete with detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways and workflows.
Mechanism of Action
Psoralens are planar tricyclic compounds that readily intercalate into the DNA double helix, with a preference for 5'-TpA sites[11]. The initial exposure to UVA light excites the psoralen molecule, leading to the formation of a cyclobutane ring with a pyrimidine base on one strand of the DNA, forming a monoadduct. Subsequent absorption of a second photon can lead to a reaction with a pyrimidine on the opposing strand, resulting in an ICL[7]. The hydroperoxy moiety of this compound may also contribute to oxidative DNA damage, adding another layer of complexity to the cellular response. The cellular response to these adducts involves a complex interplay of multiple DNA repair pathways to maintain genomic integrity.
Data Presentation
The following tables summarize quantitative data from studies using the well-characterized 8-methoxypsoralen (8-MOP), which can serve as a benchmark for experiments with this compound.
Table 1: 8-MOP-Induced DNA Adducts in Human Cells
| 8-MOP Concentration | Cell Type | UVA Dose (J/cm²) | Interstrand Crosslinks (ICLs) per 10⁶ Nucleotides | Monoadducts (MAs) per 10⁶ Nucleotides | Reference |
| Not Specified | Human Cells | 0.5 | Not Specified | 20.2 | [9] |
| Not Specified | Human Cells | 10.0 | Not Specified | 66.6 | [9] |
Table 2: Comparative ICL Induction by Psoralen Derivatives
| Psoralen Derivative | UVA Dose (J/cm²) | ICLs per 10³ Nucleotides | Reference |
| 8-MOP | 0.5 - 10.0 | ~0.039 - 0.128 | [6][12] |
| Amotosalen (S-59) | 0.5 - 10.0 | 3.9 - 12.8 | [6][12] |
Table 3: Cytotoxicity of Psoralens in Human Melanoma Cell Lines
| Psoralen Derivative | Cell Line | UVA Dose (J/cm²) | EC₅₀ (µM) | Reference |
| 8-MOP | C32 (amelanotic) | 1.3 | 131.0 | [13] |
| 8-MOP | C32 (amelanotic) | 2.6 | 105.3 | [13] |
| 5-MOP | C32 (amelanotic) | 1.3 | 22.7 | [13] |
| 5-MOP | C32 (amelanotic) | 2.6 | 24.2 | [13] |
| 5-MOP | COLO829 (melanotic) | 1.3 | 7.9 | [13] |
| 5-MOP | COLO829 (melanotic) | 2.6 | 7.0 | [13] |
Experimental Protocols
Protocol 1: Induction of DNA Damage in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with a psoralen derivative and UVA light to induce DNA damage.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
UVA light source (365 nm)
-
Culture plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Psoralen Incubation: On the day of the experiment, remove the culture medium and wash the cells once with sterile PBS. Add fresh, pre-warmed culture medium containing the desired final concentration of the psoralen derivative (e.g., 1-50 µM). Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow for DNA intercalation.
-
UVA Irradiation: After incubation, remove the psoralen-containing medium and wash the cells twice with sterile PBS. Add a thin layer of PBS to the cells to prevent drying during irradiation. Place the culture plate (with the lid removed) directly under the UVA light source and irradiate with the desired dose (e.g., 0.5-10 J/cm²).
-
Post-Irradiation Incubation: Following irradiation, remove the PBS and add fresh, pre-warmed complete culture medium. Return the cells to the incubator for the desired time points to allow for DNA repair or to assess downstream effects.
Protocol 2: Quantification of DNA Interstrand Crosslinks using the Comet Assay (Alkaline Lysis, Alkaline Electrophoresis)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and crosslinks.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest treated and control cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of molten low melting point agarose (at 37°C) and quickly pipette onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat twice. Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration is proportional to the amount of DNA damage. For ICLs, a reduction in DNA migration compared to a positive control with only strand breaks indicates the presence of crosslinks. Specialized software is used to quantify the tail moment or percentage of DNA in the tail.
Protocol 3: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the psoralen derivative and UVA as described in Protocol 1.
-
MTT Addition: At the desired time point post-treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 4: Visualization of DNA Repair Foci by Immunofluorescence
This protocol allows for the visualization of the recruitment of DNA repair proteins to sites of damage.
Materials:
-
Treated and control cells grown on coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a DNA repair protein (e.g., FANCD2, γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: At the desired time point after treatment, wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, with the second wash containing DAPI to stain the nuclei. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The formation of distinct nuclear foci indicates the recruitment of the protein to sites of DNA damage.
Mandatory Visualizations
References
- 1. This compound | Cormedix Europe [cormedix-europe.com]
- 2. This compound [sobekbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urosource.uroweb.org [urosource.uroweb.org]
- 11. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Psoralen Hydroperoxide in Targeted Cancer Cell Phototoxicity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Psoralens are a class of naturally occurring furocoumarins that have long been utilized in photochemotherapy, most notably in psoralen plus ultraviolet A (PUVA) therapy for skin disorders.[1][2] The therapeutic efficacy of psoralens is rooted in their ability to become potent cytotoxic agents upon photoactivation. A key, though often underemphasized, mediator of this phototoxicity is the generation of psoralen hydroperoxide and other reactive oxygen species (ROS).[3][4] When exposed to UVA radiation, psoralens can undergo photooxidation, leading to the formation of hydroperoxides.[4] These unstable intermediates, along with other ROS like singlet oxygen and superoxide radicals, contribute significantly to the targeted damage of cancer cells.[3]
The primary mechanism of action of photoactivated psoralens involves the formation of covalent mono- and di-adducts with the pyrimidine bases of DNA, leading to interstrand cross-links.[1][5] This action effectively inhibits DNA replication and transcription, pushing rapidly dividing cancer cells towards apoptosis.[1][6] However, the role of psoralen-derived hydroperoxides and other ROS introduces a multi-pronged attack on cancer cells. This includes the induction of oxidative stress, damage to cellular membranes and mitochondria, and the activation of distinct cell death pathways beyond classical apoptosis, such as ferroptosis.[7]
Targeting cancer cells with psoralen hydroperoxide-mediated phototoxicity offers a promising therapeutic strategy. The localized application of light allows for spatial control of the treatment, minimizing damage to surrounding healthy tissues. Furthermore, the inherent preference of psoralens for rapidly proliferating cells provides a degree of selectivity.[1] Recent research has also explored novel delivery mechanisms, such as X-ray activated psoralen therapy (X-PACT), to target deeper tumors that are inaccessible to UVA light.[8]
Quantitative Data on Psoralen Phototoxicity
The following tables summarize the cytotoxic effects of psoralen and its derivatives upon photoactivation in various cancer cell lines. It is important to note that these values reflect the combined effects of DNA adduction and ROS generation, including hydroperoxides.
| Psoralen Derivative | Cancer Cell Line | UVA Dose (J/cm²) | IC50/EC50 (µM) | Reference |
| 8-Methoxypsoralen (8-MOP) | C32 (Amelanotic Melanoma) | 1.3 | 131.0 | [9] |
| 8-Methoxypsoralen (8-MOP) | C32 (Amelanotic Melanoma) | 2.6 | 105.3 | [9] |
| 5-Methoxypsoralen (5-MOP) | C32 (Amelanotic Melanoma) | 1.3 | 22.7 | [9] |
| 5-Methoxypsoralen (5-MOP) | C32 (Amelanotic Melanoma) | 2.6 | 24.2 | [9] |
| 5-Methoxypsoralen (5-MOP) | COLO829 (Melanotic Melanoma) | 1.3 | 7.9 | [9] |
| 5-Methoxypsoralen (5-MOP) | COLO829 (Melanotic Melanoma) | 2.6 | 7.0 | [9] |
| Psoralen | A549 (Non-small cell lung cancer) | Not Specified (Time-dependent) | 36.19 (12h), 29.97 (24h), 23.16 (48h) | [7] |
| Psoralen Derivatives (various) | SK-BR-3 (HER2+ Breast Cancer) | 2.0 | 2.71 - 66.72 | [5] |
Signaling Pathways in Psoralen-Mediated Phototoxicity
The cytotoxic effects of psoralen hydroperoxide and photoactivated psoralen are mediated by a complex interplay of signaling pathways, leading to various forms of cell death.
Caption: Overview of signaling pathways activated by psoralen phototoxicity.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the efficacy of psoralen hydroperoxide-mediated phototoxicity in cancer cells.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxicity of photoactivated psoralen.
Caption: Workflow for the CCK-8 cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Psoralen compound
-
Phosphate-buffered saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
UVA light source
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the psoralen compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the psoralen dilutions. Include wells with medium only as a negative control.
-
Incubate the plate for a predetermined time (e.g., 2-4 hours) to allow for drug uptake.
-
Aspirate the psoralen-containing medium and wash the cells once with PBS.
-
Add 100 µL of fresh, pre-warmed medium to each well.
-
Expose the plate to a specific dose of UVA radiation. A parallel plate should be kept in the dark as a non-irradiated control.
-
Incubate the plates for an additional 24 to 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis and necrosis following treatment.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of psoralen and UVA radiation as described in the cytotoxicity assay.
-
After the treatment period, harvest the cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Intracellular ROS Detection Assay
This protocol measures the generation of intracellular reactive oxygen species.
Materials:
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate and treat with psoralen and UVA as previously described.
-
After treatment, remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-Akt, anti-Akt, anti-HER2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. ptglab.com [ptglab.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 4. Ferroptosis in cancer: revealing the multifaceted functions of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abrogation of apoptosis induced by DNA-damaging agents in human bladder-cancer cell lines with p21/WAF1/CIP1 and/or p53 gene alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Assessment of the Anti-proliferative Effects of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently no publicly available scientific literature detailing the specific anti-proliferative effects of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. The following application notes and protocols are based on the known anti-proliferative activities of structurally related psoralen derivatives, such as 8-methoxypsoralen (8-MOP), and are intended to serve as a comprehensive guide for the investigation of this specific compound.
Introduction to Psoralens and their Anti-proliferative Potential
Psoralens are a class of naturally occurring furocoumarins found in various plants, most notably Psoralea corylifolia L.[1][2]. These compounds are known for a wide spectrum of biological activities, including anti-cancer properties[3][4]. Psoralen and its derivatives have been shown to inhibit the proliferation of various cancer cell lines, often through the induction of apoptosis and cell cycle arrest[1][5]. While this compound is a known coumarin isolated from Psoralea corylifolia L.[1][6][], its specific biological activities, including its anti-proliferative effects, have not been reported in the available literature.
The protocols and data presented herein are based on studies of other psoralen derivatives and provide a framework for the systematic evaluation of the anti-proliferative potential of this compound in an in vitro setting.
Data Presentation: Anti-proliferative Effects of Psoralen Derivatives
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the related compound, 8-methoxypsoralen (8-MOP), against various human cancer cell lines. This data can be used as a reference for designing dose-response experiments for this compound.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| SNU1 | Gastric Cancer | 8-MOP | 222.5 | [5] |
| AGS | Gastric Cancer | 8-MOP | 280.1 | [5] |
Experimental Protocols
Here we provide detailed protocols for standard in vitro assays to determine the anti-proliferative effects of this compound.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and metabolic activity, providing an indication of cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of the compound for 24 or 48 hours as described in the MTT assay protocol.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing anti-proliferative effects.
Postulated Signaling Pathway
Based on the known mechanisms of other psoralen derivatives like 8-MOP, a potential signaling pathway for the anti-proliferative effects of this compound is proposed below.
Caption: Postulated signaling pathway for anti-proliferative effects.
References
- 1. This compound | Cormedix Europe [cormedix-europe.com]
- 2. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Chemical Constituents and Bioactivities of Psoralea corylifolia Linn.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innspub.net [innspub.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Novel Furocoumarin Derivatives for Photochemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, evaluation, and mechanisms of action of novel furocoumarin derivatives for photochemotherapy. Detailed protocols for synthesis and key biological assays are provided to guide researchers in this field.
Introduction
Furocoumarins, a class of naturally occurring or synthetic organic compounds, are potent photosensitizers that have been utilized for decades in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] Their therapeutic effect stems from their ability to, upon activation by UVA light, interact with cellular components, primarily DNA, leading to antiproliferative and apoptotic effects.[1][3]
The mechanism of action of furocoumarins in photochemotherapy is twofold:
-
Oxygen-Independent (Type I) Mechanism: This pathway involves the intercalation of the planar furocoumarin molecule into the DNA double helix. Upon UVA irradiation, the photoactivated furocoumarin forms covalent monoadducts with pyrimidine bases (primarily thymine). Difunctional furocoumarins can absorb a second photon to form interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription.[1][4]
-
Oxygen-Dependent (Type II) Mechanism: The photoexcited furocoumarin can also transfer its energy to molecular oxygen, generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[5][6] This leads to oxidative damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cell death.
The search for novel furocoumarin derivatives is driven by the need to improve therapeutic efficacy and reduce side effects associated with current treatments, such as phototoxicity and potential carcinogenicity.[1] Research focuses on synthesizing derivatives with enhanced DNA binding, increased singlet oxygen quantum yield, and improved selectivity for target tissues. Both linear (psoralen-type) and angular (angelicin-type) furocoumarins are being explored, with angular derivatives often showing a reduced tendency to form ICLs, potentially leading to a better safety profile.[7]
Data Presentation
Phototoxicity and Cytotoxicity of Novel Furocoumarin Derivatives
The following table summarizes the phototoxic and cytotoxic activities of a selection of newly synthesized psoralen derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) - Dark | IC₅₀ (µM) - PUVA (2.0 J/cm²) | Reference |
| 3n (VIa) | SK-BR-3 (HER2+) | >100 | 2.71 | [8] |
| 3a | SK-BR-3 (HER2+) | >100 | 10.12 | [8] |
| 3b | SK-BR-3 (HER2+) | >100 | 15.34 | [8] |
| 3c | SK-BR-3 (HER2+) | >100 | 20.45 | [8] |
| 4a | SK-BR-3 (HER2+) | >100 | 33.18 | [8] |
| 4b | SK-BR-3 (HER2+) | >100 | 25.67 | [8] |
| 5 | SK-BR-3 (HER2+) | >100 | 66.72 | [8] |
| 6 | SK-BR-3 (HER2+) | >100 | 5.33 | [8] |
| 3n (VIa) | MDA-MB-468 (HER2-) | >100 | >100 | [8] |
| 8-MOP | Ehrlich Ascites Carcinoma | - | >100 µg/mL | [9] |
| Thioangelicin 6 | Ehrlich Ascites Carcinoma | - | Significant Inhibition | [9] |
| Oxypeucedanin | Parent Cancer Cells | - | 25.98 ± 1.27 | [10] |
| Oxypeucedanin | Multidrug Resistant Cells | - | 28.89 ± 0.73 | [10] |
Singlet Oxygen Quantum Yields of Furocoumarins
The efficiency of a photosensitizer in generating singlet oxygen is a key determinant of its photodynamic activity.
| Furocoumarin | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| Psoralen | 0.18 | Aqueous | [5] |
| 5-Methoxypsoralen (Bergapten) | 0.013 | Aqueous | [5] |
| 8-Methoxypsoralen (Xanthotoxin) | 0.035 | Aqueous | [5] |
| Psoralen | 0.0055 | CCl₄ | [5] |
| Angelicin | 0.0026 | CCl₄ | [5] |
| 8-Methoxypsoralen | 0.002 | CCl₄ | [5] |
| Sulfur and Selenium Analogs of Psoralen | Significant | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted-8-Methoxypsoralen Derivatives
This protocol describes a general method for the synthesis of novel psoralen derivatives with substitutions at the 5-position, starting from the commercially available 8-methoxypsoralen (8-MOP).[8]
Step 1: Nitration of 8-Methoxypsoralen
-
To a solution of 8-methoxypsoralen in acetic acid, add concentrated nitric acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the precipitate with water and dry to obtain 5-nitro-8-methoxypsoralen.
Step 2: Reduction of 5-Nitro-8-methoxypsoralen
-
To a suspension of 5-nitro-8-methoxypsoralen in ethanol, add tin powder followed by the slow addition of concentrated hydrochloric acid.
-
Stir the mixture at room temperature until the reaction is complete.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-8-methoxypsoralen.
Step 3: Acylation of 5-Amino-8-methoxypsoralen to form Amide Derivatives
-
To a solution of 5-amino-8-methoxypsoralen in dichloromethane (DCM), add potassium carbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add the desired acid chloride or acid anhydride dropwise to the mixture.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the phototoxicity of novel furocoumarin derivatives against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
Furocoumarin derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
UVA light source (e.g., with a peak emission around 365 nm)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the furocoumarin derivatives in the cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 8-MOP).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours).
-
UVA Irradiation:
-
For the "PUVA" plates, remove the medium and wash the cells with PBS. Add fresh PBS to the wells.
-
Expose the plates to a specific dose of UVA light (e.g., 2.0 J/cm²).
-
For the "Dark" control plates, perform the same washing steps but keep the plates in the dark.
-
-
Post-Irradiation Incubation: After irradiation, replace the PBS with fresh cell culture medium and incubate the plates for another period (e.g., 48 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals. .
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth) for both the dark and PUVA conditions using appropriate software.
Visualizations
Signaling Pathways in Furocoumarin Photochemotherapy
// Nodes PUVA [label="PUVA Treatment\n(Furocoumarin + UVA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(Monoadducts & ICLs)", fillcolor="#FBBC05"]; ROS [label="Reactive Oxygen Species\n(¹O₂)", fillcolor="#FBBC05"]; Transcription_Block [label="Transcription Blockage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replication_Stress [label="Replication Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Damage [label="Mitochondrial Damage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATR_Activation [label="ATR Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; p53_Activation [label="p53 Activation\n(Phosphorylation & Stabilization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax_BAK_PUMA [label="↑ Bax, BAK, PUMA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; JAK1_STAT1 [label="JAK1/STAT1 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ErbB2 [label="ErbB2 Signaling Blockage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IFNa [label="IFN-α\n(in CTCL)", shape=ellipse, style=dashed, fillcolor="#F1F3F4"];
// Edges PUVA -> DNA_Damage; PUVA -> ROS; DNA_Damage -> Transcription_Block; DNA_Damage -> Replication_Stress; ROS -> Mitochondrial_Damage; Transcription_Block -> ATR_Activation; Replication_Stress -> ATR_Activation; ATR_Activation -> p53_Activation; p53_Activation -> Bax_BAK_PUMA; p53_Activation -> Bcl2; Mitochondrial_Damage -> Cytochrome_c; Bax_BAK_PUMA -> Mitochondrial_Damage; Bcl2 -> Mitochondrial_Damage [arrowhead=tee]; Cytochrome_c -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; PUVA -> JAK1_STAT1 [label="in CTCL"]; IFNa -> JAK1_STAT1 [style=dashed]; JAK1_STAT1 -> Apoptosis; PUVA -> ErbB2 [label="in ErbB2+ Breast Cancer"]; ErbB2 -> Apoptosis; }
Caption: Apoptotic signaling pathways induced by PUVA therapy.
Experimental Workflow for Preclinical Evaluation of Novel Furocoumarins
// Nodes Synthesis [label="Synthesis & Characterization\nof Novel Furocoumarins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Screening [label="In Vitro Screening", shape=ellipse, fillcolor="#FBBC05"]; Phototoxicity [label="Phototoxicity Assays\n(e.g., MTT, Neutral Red Uptake)", fillcolor="#F1F3F4"]; ROS_Quantum_Yield [label="Singlet Oxygen\nQuantum Yield Measurement", fillcolor="#F1F3F4"]; DNA_Interaction [label="DNA Interaction Studies\n(Binding, Cross-linking)", fillcolor="#F1F3F4"]; Mechanism_Studies [label="Mechanistic Studies", shape=ellipse, fillcolor="#FBBC05"]; Apoptosis_Assays [label="Apoptosis Assays\n(e.g., Annexin V, Caspase Activity)", fillcolor="#F1F3F4"]; Signaling_Pathways [label="Signaling Pathway Analysis\n(e.g., Western Blot)", fillcolor="#F1F3F4"]; In_Vivo_Evaluation [label="In Vivo Evaluation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Model [label="Animal Tumor Models\n(e.g., Xenografts)", fillcolor="#F1F3F4"]; Efficacy [label="Therapeutic Efficacy\n(Tumor Growth Inhibition)", fillcolor="#F1F3F4"]; Toxicity [label="Systemic Toxicity\n& Pharmacokinetics", fillcolor="#F1F3F4"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Synthesis -> In_Vitro_Screening; In_Vitro_Screening -> Phototoxicity; In_Vitro_Screening -> ROS_Quantum_Yield; In_Vitro_Screening -> DNA_Interaction; Phototoxicity -> Mechanism_Studies; Mechanism_Studies -> Apoptosis_Assays; Mechanism_Studies -> Signaling_Pathways; Mechanism_Studies -> In_Vivo_Evaluation; In_Vivo_Evaluation -> Tumor_Model; Tumor_Model -> Efficacy; Tumor_Model -> Toxicity; Efficacy -> Lead_Optimization; Toxicity -> Lead_Optimization; }
Caption: Preclinical evaluation workflow for novel furocoumarins.
References
- 1. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Psoralen - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of angelicin heteroanalogues: preliminary photobiological and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen concentration for in vitro studies
Gathering Preliminary Data
I'm initially focusing on in vitro studies of the compound 8-(6-Hydroperoxy-3,7- dimethyl-2,7-octadienyloxy)psoralen, and cytotoxicity assays of its derivatives. This initial phase involves broad searches, aiming to get a baseline understanding. My next steps will involve more targeted searches to refine the information I've found.
Expanding the Scope of Searches
I've moved on to more specific searches, initially targeting "optimizing 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen concentration apoptosis assay" and "this compound solubility for cell culture." I am now gathering quantitative data, methodological details, and focusing on identified signaling pathways. I'll translate the findings into structured tables and diagrams to facilitate comprehension.
Gathering Initial Data
I've started exploring the initial research landscape. While I found information on 8-methoxypsoralen, the specific compound is proving elusive. The initial searches did, however, yield insights into potential in vitro study methodologies that could be relevant. Now, I'm focusing on refining my search terms to pinpoint studies directly related to my compound of interest.
Expanding Search Scope
I've hit a snag. While initial results on 8-MOP provided some leads on in vitro methods, there's nothing on my specific target, this compound. I'll need to broaden my scope to structurally similar compounds, but I'll make sure to note that the data is based on related molecules. My plan now involves more focused searches for this compound and, if needed, a broader approach.
Narrowing Focus and Planning
I've gathered more insights on the related compound, 8-MOP, but nothing yet on my target molecule. Cytotoxicity data and signaling pathways for psoralen derivatives are surfacing, including typical in vitro studies like CCK-8 and flow cytometry. Now, I will zero in on finding information directly related to this compound. If that fails, I'll need to broaden my scope and note any caveats.
Determining the optimal UVA dose for 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen activation
A Note on Psoralen Derivatives: The following technical support guide focuses on 8-methoxypsoralen (8-MOP), a well-characterized and widely used psoralen derivative. The principles of UVA activation, experimental protocols, and troubleshooting advice provided here are highly applicable to other psoralen analogues, including novel derivatives like 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed information to help you determine the optimal UVA dose for activating psoralen compounds and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for psoralen activation by UVA light?
A1: Psoralens, such as 8-methoxypsoralen (8-MOP), are photoactive compounds that intercalate into the DNA double helix. Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), 8-MOP forms covalent bonds with pyrimidine bases, primarily thymine. This process occurs in two steps. First, the absorption of a photon leads to the formation of a monoadduct, where 8-MOP is attached to a single DNA strand. Upon absorption of a second photon, the furan-side of the 8-MOP monoadduct can react with a thymine on the opposite DNA strand, resulting in an interstrand crosslink (ICL).[1] These ICLs are potent blockers of DNA replication and transcription.[2]
Q2: What is the optimal UVA wavelength for activating psoralen compounds?
A2: The optimal UVA wavelength for activating most psoralen compounds is in the range of 350-365 nm.[3] It is crucial to use a UVA source with an emission spectrum within this range for efficient photoactivation.
Q3: What are the critical parameters to control for optimal DNA crosslinking?
A3: The efficiency of psoralen-induced DNA crosslinking is primarily dependent on three factors:
-
Psoralen Concentration: The concentration of the psoralen compound must be sufficient to allow for intercalation into the DNA.[1]
-
UVA Dose: The amount of UVA energy delivered to the cells is crucial for photoactivation.[1] A dose-response relationship exists, with higher UVA doses generally leading to more crosslinks.[4]
-
Cellular State: The physiological state of the cells, including cell density and cell cycle phase, can influence the accessibility of DNA and the subsequent crosslinking efficiency.[1]
Q4: How can I quantify the number of DNA crosslinks?
A4: Several methods can be used to quantify psoralen-induced DNA adducts:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the absolute quantification of both monoadducts and interstrand crosslinks.[1][5]
-
Modified Alkaline Comet Assay: This technique can be used to measure the formation of ICLs by observing the retardation of DNA migration in an electric field.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Although less common now, ELISAs using specific antibodies against psoralen-DNA adducts have been used for quantification.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no crosslinking efficiency | Inadequate UVA Dose: The total energy delivered to the sample is insufficient to activate the psoralen.[3] | 1. Increase Irradiation Time: Gradually increase the duration of UVA exposure.[3]2. Increase UVA Intensity: If your light source has adjustable intensity, incrementally increase the power.[3]3. Calibrate Your UVA Source: Ensure the output of your UVA lamp is within the expected range using a UVA meter.[3] |
| Incorrect UVA Wavelength: The emission spectrum of the UVA source is outside the optimal range for psoralen activation (350-365 nm).[3] | 1. Verify Lamp Specifications: Check the manufacturer's specifications for your UVA lamp.2. Use a Spectrometer: If available, measure the emission spectrum of your UVA source. | |
| Suboptimal Psoralen Concentration: The concentration of the psoralen derivative is too low for efficient intercalation. | 1. Increase Psoralen Concentration: Perform a concentration titration to find the optimal concentration for your system. | |
| Inconsistent results between experiments | Variable UVA Lamp Output: The intensity of UVA lamps can decrease over time, leading to variability in the delivered dose.[3] | 1. Regularly Calibrate UVA Source: Monitor the output of your UVA lamp before each experiment.[3]2. Warm-up Lamp: Allow the UVA lamp to warm up for a sufficient amount of time before starting the irradiation to ensure a stable output.[3] |
| Inconsistent Sample Geometry: Variations in the distance from the lamp or the volume of the sample can alter the actual UVA dose received. | 1. Use a Fixed Sample Holder: Maintain a constant distance between the UVA source and the sample.2. Use Consistent Sample Volumes: Ensure the volume and container type are the same for all experiments. | |
| High cell toxicity or unexpected side effects | Excessive UVA Dose: Too much UVA can lead to cellular damage independent of the psoralen. | 1. Perform a Dose-Response Curve: Determine the UVA dose that provides optimal crosslinking with minimal toxicity.2. Include a "UVA only" Control: This will help differentiate between psoralen-mediated and UVA-induced toxicity. |
| Psoralen Dark Toxicity: Some psoralen derivatives may exhibit toxicity even without UVA activation. | 1. Include a "Psoralen only" Control: Assess the toxicity of the compound in the absence of UVA irradiation. |
Quantitative Data
The efficiency of 8-MOP induced DNA crosslinking is dependent on both the concentration of 8-MOP and the dose of UVA irradiation. The following tables summarize quantitative data from studies on human cell lines.
Table 1: 8-MOP Induced DNA Adducts in Human Cells at Varying UVA Doses [2]
| 8-MOP Concentration | Cell Type | UVA Dose (J/cm²) | Interstrand Cross-links (ICLs) per 10⁶ Nucleotides | Monoadducts (MAs) per 10⁶ Nucleotides |
| 500 ng/mL | Human Skin Melanoma | 0.5 | 4.5 | Not Reported |
| 500 ng/mL | Human Skin Melanoma | 5.0 | 76 | Not Reported |
| Not Specified | Human Cells | 0.5 | Not specified, but total MAs were 20.2 | 20.2 |
| Not Specified | Human Cells | 10.0 | Not specified, but total MAs were 66.6 | 66.6 |
Table 2: Minimal Effective Dosages for Biological Effects [4]
| Parameter | 8-MOP Concentration | UVA Dose (J/cm²) | Effect |
| Partial suppression of lymphocyte PHA-responsiveness | 0.1 µg/mL | 0.5 | A marked inhibition of 3H-thymidine uptake was obtained by increasing the UVA dosage. |
Experimental Protocols
General Protocol for UVA Crosslinking of a Psoralen-Modified Oligonucleotide
-
Oligonucleotide Annealing:
-
Prepare a solution containing the Psoralen-modified oligonucleotide and its complementary target strand in an appropriate annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to facilitate annealing.
-
-
UVA Irradiation:
-
Place the annealed oligonucleotide solution in a UV-transparent container (e.g., quartz cuvette or a specific type of microplate).[3]
-
Position the sample at a fixed distance from a UVA light source emitting at 365 nm.[3]
-
Irradiate the sample for a predetermined amount of time. It is highly recommended to perform a time-course experiment (e.g., 0, 1, 5, 10, 20 minutes) to determine the optimal irradiation time.[3]
-
-
Analysis of Crosslinking:
-
Add an equal volume of a denaturing loading buffer (e.g., containing formamide and EDTA) to the irradiated sample.[3]
-
Heat the sample at 95°C for 5 minutes to denature non-crosslinked duplexes.[3]
-
Immediately place the sample on ice.[3]
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).[3]
-
Visualize the bands using an appropriate method (e.g., staining with a nucleic acid stain or fluorescence imaging if one of the strands is labeled). The crosslinked product will appear as a slower-migrating band compared to the single-stranded oligonucleotides.[3]
-
Visualizations
Caption: Psoralen activation pathway.
Caption: Troubleshooting workflow for low crosslinking.
Caption: Cellular response to PUVA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dose-effects of 8-methoxypsoralen and UVA in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Psoralen-UVA (PUVA) Treatment in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects during in vitro psoralen-UVA (PUVA) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PUVA therapy in cell lines?
A1: Psoralens are tricyclic furocoumarin compounds that readily intercalate into cellular DNA. Upon exposure to Ultraviolet A (UVA) radiation (320-400 nm), the psoralen molecule becomes photoactivated, forming covalent bonds with pyrimidine bases (primarily thymine) in the DNA. This can result in the formation of both monoadducts and interstrand cross-links (ICLs). These DNA lesions block DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis, which is particularly effective against rapidly proliferating cells.
Q2: What are the main "off-target" effects of PUVA treatment?
A2: While the primary target of PUVA is DNA, photoactivated psoralens can also react with other cellular components. These off-target effects include:
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Cell Membrane Damage: Psoralens can partition into lipid bilayers and, upon photoactivation, form adducts with unsaturated fatty acids in phospholipids. This can alter membrane fluidity and impact signal transduction pathways originating at the cell surface.[1]
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Protein Modification: Photoactivated psoralens can react with proteins, potentially altering their structure and function.
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Inhibition of Epidermal Growth Factor (EGF) Receptor Signaling: PUVA has been shown to induce the phosphorylation of the EGF receptor, which can lead to a decrease in its ability to bind EGF and an inhibition of its tyrosine kinase activity.[2][3]
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Generation of Reactive Oxygen Species (ROS): The photochemical reactions induced by PUVA can lead to the production of singlet oxygen, which can cause oxidative damage to DNA, lipids, and proteins.[4]
Q3: How can I minimize off-target effects while maintaining on-target efficacy?
A3: Minimizing off-target effects is crucial for obtaining specific and reproducible results. Key strategies include:
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Dose Optimization: Carefully titrate both the psoralen concentration and the UVA dose to find the lowest effective combination for your specific cell line and experimental goal.
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Use of Antioxidants: The addition of antioxidants, such as superoxide dismutase, may help to mitigate off-target damage caused by reactive oxygen species.[4]
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Choice of Psoralen Analog: Different psoralen derivatives (e.g., 8-methoxypsoralen [8-MOP], 5-methoxypsoralen [5-MOP], 4,5’,8-trimethylpsoralen [TMP]) have varying degrees of photoreactivity and lipophilicity, which may influence their off-target effects. For instance, TMP has been reported to be significantly more lymphotoxic than 8-MOP, suggesting different activity profiles.[5]
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Control Experiments: Always include appropriate controls (cells treated with psoralen alone, cells treated with UVA alone) to distinguish between the effects of the drug, the radiation, and the combined treatment.
Q4: Which signaling pathways are primarily activated by PUVA-induced DNA damage?
A4: The formation of DNA ICLs is a severe form of damage that triggers a robust DNA Damage Response (DDR). The primary pathway activated is the Ataxia-Telangiectasia and Rad3-related (ATR) kinase pathway, which in turn phosphorylates and activates the tumor suppressor protein p53.[6] Activated p53 then transcriptionally upregulates downstream targets that promote cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: General Procedure for PUVA Treatment of Adherent Cells
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Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Psoralen Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the psoralen derivative (e.g., 10 mM 8-MOP) in a suitable solvent like DMSO.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
-
Psoralen Incubation:
-
Prepare the final working concentration of psoralen by diluting the stock solution in pre-warmed, serum-free culture medium. The final DMSO concentration should typically be ≤ 0.1%.
-
Remove the growth medium from the cells, wash once with sterile Phosphate-Buffered Saline (PBS).
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Add the psoralen-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. This incubation should be performed in the dark.
-
-
UVA Irradiation:
-
Remove the lid of the culture vessel. For multi-well plates, it is recommended to use a UVA-transparent lid or no lid.
-
Place the cells directly under a calibrated UVA light source (peak emission ~365 nm). Ensure a consistent distance between the light source and the cells for all experiments.
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Irradiate the cells with the predetermined dose of UVA (measured in J/cm²). The dose is a product of the intensity (W/cm²) and the time (seconds).
-
-
Post-Irradiation:
-
Immediately after irradiation, remove the psoralen-containing medium.
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Wash the cells twice with sterile PBS.
-
Add fresh, complete growth medium to the cells.
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Return the cells to the incubator for the desired post-treatment time (e.g., 24, 48, 72 hours) before analysis.
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Protocol 2: General Procedure for PUVA Treatment of Suspension Cells (e.g., Lymphocytes)
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Cell Preparation: Count and resuspend cells in serum-free medium at the desired density in appropriate culture tubes or plates.
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Psoralen Incubation: Add the appropriate volume of psoralen stock solution to the cell suspension to achieve the final desired concentration. Incubate in the dark at 37°C with gentle agitation.
-
UVA Irradiation:
-
Transfer the cell suspension to a suitable vessel for irradiation (e.g., a petri dish) to ensure a uniform depth and exposure to the UVA light.
-
Irradiate the cells as described in Protocol 1, Step 4. Occasional gentle swirling may be necessary to ensure uniform exposure.
-
-
Post-Irradiation:
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Transfer the cell suspension to a centrifuge tube.
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Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
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Discard the supernatant containing the psoralen.
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Wash the cell pellet twice with sterile PBS.
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Resuspend the cells in fresh, complete growth medium and transfer to a new culture vessel.
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Incubate for the desired post-treatment time before analysis.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between experiments | 1. Inconsistent UVA dose due to lamp aging or fluctuations. 2. Inconsistent psoralen concentration. 3. Variation in cell density or growth phase. | 1. Calibrate the UVA lamp output with a UVA meter before each experiment. Allow the lamp to warm up to a stable output. 2. Prepare fresh working solutions of psoralen from a reliable stock for each experiment. 3. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. |
| High cytotoxicity in "psoralen only" control | 1. Psoralen concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Psoralen is not fully dissolved, leading to precipitates that are toxic. | 1. Perform a dose-response curve to determine the non-toxic concentration of the psoralen in the dark. 2. Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.1% for DMSO). 3. Ensure the psoralen stock solution is fully dissolved before diluting into media. |
| Low or no effect of PUVA treatment | 1. Insufficient UVA dose. 2. Insufficient psoralen concentration or incubation time. 3. UVA wavelength is outside the optimal range for psoralen activation (~365 nm). 4. Culture vessel material is blocking UVA transmission. | 1. Increase the UVA irradiation time or intensity. Verify with a UVA meter. 2. Increase the psoralen concentration or the pre-incubation time. 3. Check the specifications of your UVA source. 4. Use culture vessels made from UVA-transparent plastic or remove lids during irradiation. |
| Unexpected off-target effects observed | 1. PUVA dose (psoralen and/or UVA) is too high, leading to excessive ROS production and membrane damage. 2. Cell line is particularly sensitive to oxidative stress or membrane disruption. | 1. Reduce the psoralen concentration and/or UVA dose. 2. Consider co-incubation with an antioxidant like N-acetylcysteine or superoxide dismutase.[4] 3. Characterize the off-target pathway being activated (e.g., via Western blot for signaling proteins) to better understand the mechanism. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (EC₅₀) of Psoralens in Human Melanoma Cell Lines
| Psoralen | Cell Line | UVA Dose (J/cm²) | EC₅₀ (µM) |
| 8-MOP | C32 (amelanotic) | 1.3 | 131.0 |
| 8-MOP | C32 (amelanotic) | 2.6 | 105.3 |
| 5-MOP | C32 (amelanotic) | 1.3 | 22.7 |
| 5-MOP | C32 (amelanotic) | 2.6 | 24.2 |
| 5-MOP | COLO829 (melanotic) | 1.3 | 7.9 |
| 5-MOP | COLO829 (melanotic) | 2.6 | 7.0 |
| Data extracted from a study on human melanoma cells.[7] |
Table 2: Typical Dose Ranges for In Vitro PUVA Experiments
| Parameter | Concentration / Dose | Cell Type Examples | Reference(s) |
| 8-MOP Concentration | 10 ng/mL - 10 µg/mL | Lymphocytes, Keratinocytes, Fibroblasts | [8] |
| HMT Concentration | 10 - 100 ng/mL | Human Diploid Fibroblasts | [6] |
| UVA Dose | 1 - 30 kJ/m² (0.1 - 3 J/cm²) | Lymphocytes, Fibroblasts | [6][8] |
Note: These are representative ranges. The optimal dose must be determined empirically for each cell line and experimental setup.
Visualizations
Diagram 1: Experimental Workflow for PUVA Treatment
Caption: A generalized workflow for treating cultured cells with Psoralen and UVA light (PUVA).
Diagram 2: On-Target DNA Damage Signaling Pathway
Caption: PUVA treatment induces DNA ICLs, activating the ATR-p53 signaling cascade to promote apoptosis.
Diagram 3: Off-Target EGF Receptor Signaling Pathwaydot
References
- 1. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. UVB/PUVA-induced suppression of human natural killer activity is reduced by superoxide dismutase and/or interleukin 2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of novel furocoumarin derivatives in culture media
Welcome to the Technical Support Center for Novel Furocoumarin Derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the poor solubility of novel furocoumarin derivatives in cell culture media.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Question: I dissolved my novel furocoumarin derivative in an organic solvent (like DMSO) to create a stock solution. However, when I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds like many furocoumarin derivatives. It occurs because the compound is poorly soluble in the aqueous environment of the culture medium once the organic solvent is diluted.[1] Here are potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your furocoumarin derivative in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for your dilutions.[1][2] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media may be too high, affecting cell health and compound solubility. | Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize toxicity. |
| pH of the Media | The pH of the cell culture medium might not be optimal for keeping your specific furocoumarin derivative in solution.[1] | Check the pKa of your compound. If it is ionizable, the media's pH can significantly impact its solubility. Consider using a different buffer system or adjusting the media pH, but be cautious about the potential impact on cell viability.[1] |
Issue 2: Delayed Precipitation in the Incubator
Question: My media containing the furocoumarin derivative looks fine initially, but after a few hours or days in the incubator, I notice a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of your compound in the culture conditions over time.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The furocoumarin derivative may be unstable in the culture medium over time, leading to degradation and precipitation of less soluble byproducts. | Prepare fresh media with the compound more frequently for long-term experiments.[1] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[2] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[2] |
| Interaction with Media Components | The compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1] | If feasible, try a different basal media formulation. Serum-free media can sometimes be more prone to the precipitation of certain compounds.[1] |
| Cellular Metabolism | Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[1] | Monitor the pH of your culture medium, particularly in dense cultures. You may need to change the medium more frequently.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to solubilizing a new, poorly soluble furocoumarin derivative for in vitro assays?
A1: The standard and most recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, followed by serial dilution into the aqueous assay buffer or cell culture medium.[2] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[2]
Q2: What are some alternative solubilizing agents I can use if DMSO is not effective or causes toxicity?
A2: If DMSO is not a suitable option, you can explore other strategies:
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Co-solvents: A combination of solvents can be used to enhance solubility.[3]
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pH Modification: Adjusting the pH of the medium can increase the solubility of ionizable compounds.[3]
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Surfactants: The use of surfactants can help to solubilize hydrophobic compounds.[3]
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Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with the drug, enhancing its solubility.[3]
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Lipid-based formulations: These can also improve the solubility and bioavailability of poorly water-soluble drugs.[3]
Q3: How can I determine the maximum soluble concentration of my furocoumarin derivative in my specific cell culture medium?
A3: You can perform a kinetic or thermodynamic solubility assay. A simple approach is to prepare a series of dilutions of your compound in the cell culture medium and visually inspect for any signs of precipitation immediately and after a defined incubation period (e.g., 2 hours at 37°C).[4] More quantitative methods include nephelometric assays to measure light scattering from undissolved particles or direct UV spectroscopy of the filtrate after removing any precipitate.[4]
Q4: Can particle size reduction help with solubility in cell culture?
A4: Yes, reducing the particle size of a compound increases its surface area, which can enhance the dissolution rate.[3] Techniques like mortar grinding, ultrasonic fragmentation, or ball milling can be used to achieve micronization or nanoscale formulations, which may improve the bioavailability of poorly water-soluble compounds.[3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of a novel furocoumarin derivative.
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Weighing the Compound: Accurately weigh the desired amount of the furocoumarin derivative powder.
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Dissolution in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the appropriate volume of 100% DMSO to achieve the desired high stock concentration (e.g., 10-100 mM).[2]
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Ensuring Complete Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication may aid dissolution.[2][5]
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Visual Inspection: Visually inspect the solution to ensure there are no undissolved particulates.[2]
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Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Serial Dilution for In Vitro Assays
This protocol describes the steps for diluting the concentrated stock solution to the final working concentrations in the cell culture medium.
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Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.[2]
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Homogenize Stock Solution: Briefly vortex the stock solution to ensure it is homogeneous.[2]
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Prepare Intermediate Dilution: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[1] To minimize precipitation, first, create an intermediate dilution of your high-concentration stock in the pre-warmed medium. This intermediate concentration should still be significantly higher than your final working concentration.
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Vortex Immediately: Vortex the diluted solution immediately and vigorously to prevent precipitation.[2]
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Final Serial Dilutions: Further serially dilute this intermediate solution to obtain the desired final concentrations for your assay.[2]
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Vehicle Control: It is critical to include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.[2]
Visualizations
Caption: Workflow for solubilizing furocoumarin derivatives.
Caption: Troubleshooting decision tree for precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting psoralen-induced phototoxicity assays for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reproducible results in psoralen-induced phototoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is psoralen-induced phototoxicity?
A1: Psoralen-induced phototoxicity is a cytotoxic response that occurs when cells are treated with a psoralen compound and subsequently exposed to Ultraviolet A (UVA) radiation. Psoralens are photoactive compounds that can intercalate into DNA.[1] Upon activation by UVA light, they form covalent bonds with pyrimidine bases in DNA, leading to the formation of monoadducts and interstrand cross-links.[2][3][4] This DNA damage can inhibit replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][2] Additionally, photoactivated psoralens can generate reactive oxygen species (ROS), contributing to cellular damage.[1][5] Some studies also suggest that psoralens may have cellular targets other than DNA, such as the epidermal growth factor (EGF) receptor.[6][7]
Q2: How is phototoxicity assessed in vitro?
A2: Phototoxicity is typically quantified using cell-based assays that measure viability and cytotoxicity. The most common methods include:
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3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432): This is the regulatory standard assay. It compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated sunlight. Cell viability is determined by the uptake of the neutral red dye in lysosomes of viable cells.[8][9]
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MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by assessing the activity of mitochondrial dehydrogenases.[1]
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Reconstructed Human Epidermis (RhE) Phototoxicity Test (OECD Guideline 498): This method uses a 3D tissue model that more closely mimics human skin and assesses viability after exposure to the test substance and UVA light.[10][11]
Q3: What are the key parameters to control for reproducibility?
A3: To ensure reproducible results, the following experimental parameters must be tightly controlled:
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Psoralen Concentration: Use a consistent and accurately determined concentration.
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UVA Dose: The output of the UVA lamp should be regularly calibrated to ensure a consistent dose is delivered in every experiment.[1]
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Incubation Times: The duration of psoralen incubation before and after UVA exposure must be standardized.[1]
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Cell Culture Conditions: Maintain consistency in cell seeding density, passage number, and media composition.[1]
Q4: What is the mechanism of PUVA-induced cell death?
A4: PUVA (Psoralen + UVA) therapy induces cell death primarily through apoptosis. The DNA damage caused by psoralen photoadducts can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[3][12][13] The Fas/Fas ligand signaling pathway has also been shown to be essential for PUVA-induced apoptosis in epidermal cells.[12] In some cell types, PUVA-induced apoptosis can be augmented by other signaling pathways, such as the JAK-STAT pathway, particularly in the context of interferon-α co-treatment.[14]
Troubleshooting Guide
This guide addresses common issues encountered during psoralen-induced phototoxicity assays.
Problem 1: Excessive Cell Death in Dark Control (No UVA Exposure)
| Possible Cause | Recommended Solution |
| High Psoralen Concentration: The concentration of the psoralen compound is inherently toxic to the cells, even without photoactivation. | Perform a dose-response curve for the psoralen compound in the dark to determine its intrinsic cytotoxicity (IC50). Use concentrations below the toxic threshold for phototoxicity experiments. |
| Solvent Toxicity: The solvent used to dissolve the psoralen (e.g., DMSO) is at a toxic concentration. | Test the toxicity of the solvent alone at the concentrations used in the experiment. Ensure the final solvent concentration is consistent across all wells and is below the toxic level for your cell line. |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Ensure thorough mixing of the cell suspension before plating. Use a calibrated multichannel pipette for seeding. Visually inspect plates after seeding to confirm even cell distribution. |
| Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to altered cell growth and compound concentration. | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
| Inconsistent UVA Exposure: Uneven light distribution across the plate. | Ensure the UVA lamp provides uniform irradiance over the entire surface of the plate. Calibrate the light source regularly. |
| Pipetting Errors: Inaccurate dispensing of psoralen, media, or viability reagents. | Calibrate pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision. |
Problem 3: Lack of Phototoxic Effect
| Possible Cause | Recommended Solution |
| Insufficient UVA Dose: The energy of the UVA light is too low to activate the psoralen effectively. | Perform a dose-response experiment with varying UVA doses to determine the optimal energy required for phototoxicity with your specific psoralen and cell line.[1] Calibrate the UVA lamp to ensure accurate energy output. |
| Low Psoralen Concentration: The concentration of the psoralen is too low to induce a measurable phototoxic effect. | Conduct a dose-response experiment with increasing concentrations of the psoralen compound. |
| Incorrect Wavelength: The UVA source does not emit at the optimal wavelength for psoralen activation (typically 320-400 nm).[6] | Verify the spectral output of your UVA lamp. Ensure it aligns with the absorption spectrum of the psoralen being used. |
| Cell Line Insensitivity: The chosen cell line may be resistant to PUVA-induced apoptosis. | Consider using a different cell line known to be sensitive to phototoxic agents.[1] |
Experimental Protocols
Protocol 1: In Vitro 3T3 NRU Phototoxicity Test (Adapted from OECD Guideline 432)
This protocol outlines the key steps for assessing phototoxicity using the 3T3 Neutral Red Uptake assay.[8][15]
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Cell Seeding: Plate Balb/c 3T3 cells in two 96-well plates at an appropriate density and incubate for 24 hours to allow for monolayer formation.
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Pre-incubation: Prepare at least eight different concentrations of the test substance. Remove the culture medium and pre-incubate the cells with the test substance for 1 hour.
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UVA Irradiation: Expose one of the two plates to a non-cytotoxic dose of UVA radiation. Keep the second plate in the dark as a control.
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Post-incubation: Wash the cells and replace the treatment medium with culture medium. Incubate for another 24 hours.
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Neutral Red Uptake: Incubate the cells with a medium containing neutral red for 3 hours.
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Dye Extraction: Wash the cells and add a neutral red destain solution.
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Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.
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Data Analysis: Compare the concentration-response curves obtained in the presence and absence of UVA irradiation, typically by comparing the IC50 values to calculate a Photo-Irritation-Factor (PIF).
Signaling Pathways and Workflows
Caption: PUVA-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for assay reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. thepsci.eu [thepsci.eu]
- 11. Phototoxicity | UKAAT [ukaat.org.uk]
- 12. p53 and Fas ligand are required for psoralen and UVA-induced apoptosis in mouse epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
How to prevent degradation of hydroperoxy-containing psoralen compounds in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of hydroperoxy-containing psoralen compounds in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of hydroperoxy-containing psoralen compounds.
| Issue | Possible Causes | Troubleshooting Steps |
| Rapid Degradation of Compound in Solution | 1. Photodegradation: Exposure to ambient or UV light. Furocoumarins like psoralen are known to be photosensitive. 2. Thermal Degradation: Elevated temperatures accelerating decomposition of the unstable hydroperoxy group. 3. Presence of Metal Ions: Transition metal ions (e.g., Fe²⁺, Cu²⁺, Mn²⁺) can catalyze the decomposition of hydroperoxides. 4. Inappropriate pH: Both acidic and alkaline conditions can promote the degradation of the psoralen ring system and the hydroperoxy group. 5. Oxidative Stress: Presence of other oxidizing agents or dissolved oxygen. | 1. Light Protection: Work in a dark or low-light environment. Use amber-colored vials or wrap containers with aluminum foil.[1] 2. Temperature Control: Store solutions at recommended low temperatures (e.g., -20°C or -80°C). Avoid unnecessary exposure to heat.[1] 3. Use of Chelating Agents: Add a chelating agent like EDTA or DTPA to the solution to sequester metal ions. 4. pH Optimization: Maintain the solution at a neutral pH (around 7.0) using a suitable buffer system, unless experimental conditions require otherwise. 5. Inert Atmosphere: Purge the solvent and the headspace of the container with an inert gas like argon or nitrogen before sealing. |
| Inconsistent Experimental Results | 1. Inconsistent Compound Purity: Degradation of the stock solution over time. 2. Variability in Experimental Conditions: Fluctuations in light exposure, temperature, or pH between experiments. 3. Contamination of Solvents or Reagents: Presence of impurities that can catalyze degradation. | 1. Fresh Solutions: Prepare fresh working solutions from a solid sample or a freshly prepared concentrated stock solution for each experiment.[1] 2. Standardize Protocols: Ensure consistent experimental setup, including light conditions, temperature, and pH. 3. High-Purity Reagents: Use high-purity, peroxide-free solvents and fresh reagents. |
| Formation of Unexpected Degradation Products | 1. Complex Degradation Pathways: Multiple degradation pathways occurring simultaneously (e.g., photodegradation and metal-catalyzed decomposition). 2. Secondary Degradation: Degradation of primary degradation products into other compounds. 3. Reaction with Solvent or Buffer Components: The compound may be reacting with components of the solution. | 1. Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. 2. Analytical Characterization: Use techniques like HPLC-MS/MS to identify the structures of the degradation products. 3. Solvent and Buffer Screening: Test the stability of the compound in different solvents and buffer systems to identify any incompatibilities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for hydroperoxy-containing psoralen compounds?
A1: Hydroperoxy-containing psoralen compounds are susceptible to several degradation pathways:
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Photodegradation: Psoralens are inherently photosensitive and can undergo photochemical reactions upon exposure to UV or even ambient light, leading to the formation of various photoproducts.
-
Thermal Decomposition: The hydroperoxy group (-OOH) is thermally labile and can decompose to form radicals (RO• and •OH), initiating further degradation.
-
Metal-Catalyzed Decomposition: Transition metal ions can catalyze the cleavage of the O-O bond in the hydroperoxy group, leading to rapid decomposition.
-
Hydrolysis: The lactone ring in the psoralen structure can be susceptible to hydrolysis under acidic or basic conditions.
Q2: How should I store my hydroperoxy-containing psoralen compounds?
A2: For optimal stability, store solid compounds in a tightly sealed container, protected from light, at -20°C or below. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored in amber-colored vials, purged with an inert gas, and kept at -80°C for short periods.
Q3: What solvents are recommended for dissolving these compounds?
A3: Psoralen and its derivatives are generally soluble in organic solvents like DMSO, DMF, and ethanol.[2] However, it is crucial to use high-purity, peroxide-free solvents to prevent solvent-induced degradation. For aqueous solutions, it is often recommended to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. Aqueous solutions are generally not recommended for long-term storage.[2]
Q4: What types of stabilizers can I use to prevent degradation?
A4: Several types of stabilizers can be employed:
-
Antioxidants/Radical Scavengers: Compounds like butylated hydroxytoluene (BHT), ascorbic acid, and tocopherol can scavenge free radicals that propagate degradation.
-
Metal Chelators: Ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) can sequester metal ions that catalyze hydroperoxide decomposition.
-
UV Absorbers: In some formulations, UV absorbers can be used to protect the compound from photodegradation.
Q5: How can I monitor the degradation of my compound?
A5: The most common method for monitoring the degradation of psoralen compounds is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. An HPLC method can be developed to separate the parent compound from its degradation products, allowing for the quantification of the remaining parent compound over time.
Quantitative Stability Data
The following tables summarize the stability of psoralen derivatives under various conditions. Note that specific data for hydroperoxy-containing psoralen derivatives is limited in the literature; therefore, data for related psoralen compounds are presented to provide general guidance.
Table 1: Effect of pH and Temperature on Psoralen Stability
| Compound | pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| Psoralen | 1.2 (SGF) | 37 | ~2.5% degradation after 4h | > 24h | [3] |
| Psoralen | 6.8 (SIF) | 37 | ~4.5% degradation after 4h | > 24h | [3] |
| Dantrolene | 1.2 | 37 | 0.0012 min⁻¹ | ~577 min | [4][5][6] |
| Dantrolene | 7.4 | 37 | 0.0003 min⁻¹ | ~2310 min | [4][5][6] |
| Dantrolene | 9.5 | 37 | 0.0025 min⁻¹ | ~277 min | [4][5][6] |
*SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid. Dantrolene, while not a psoralen, provides an example of pH-dependent degradation kinetics.
Table 2: Effect of Antioxidants on Psoralen Photo-oxidation
| Antioxidant | Inhibition Constant (M⁻¹) | Reference |
| 2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine (DHP) | (7.4 ± 2.2) x 10³ | [1] |
| 6-hydroxy-2,2,5,7,8-pentamethylchroman (chromanol-C1) | (4.4 ± 1.0) x 10³ | [1] |
| Sodium phenozan | (3.3 ± 0.7) x 10³ | [1] |
| Butylated hydroxytoluene (ionol) | (4.5 ± 2.5) x 10² | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the hydroperoxy-containing psoralen compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for up to 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at 60°C for up to 48 hours.
-
Photodegradation: Expose a solution of the compound in a transparent vial to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines. A dark control should be kept under the same conditions but protected from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Use HPLC-MS/MS to elucidate the structures of the major degradation products.
Protocol 2: Evaluation of Stabilizer Efficacy
This protocol describes a method to assess the effectiveness of different stabilizers in preventing degradation.
-
Preparation of Solutions: Prepare solutions of the hydroperoxy-containing psoralen compound in a suitable solvent system. For each stabilizer to be tested (e.g., BHT, EDTA), prepare a solution containing the psoralen compound and the stabilizer at a specific concentration. Also, prepare a control solution without any stabilizer.
-
Stress Exposure: Expose the solutions to a specific stress condition known to cause degradation (e.g., UV light or elevated temperature, based on findings from the forced degradation study).
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
HPLC Analysis: Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of the remaining parent compound.
-
Data Evaluation: Plot the concentration of the parent compound versus time for each condition (with and without stabilizers). Compare the degradation rates to determine the efficacy of each stabilizer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antioxidant Properties of Psoralen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Cell-type specific considerations for psoralen-UVA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing psoralen-UVA (PUVA) experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of psoralen-UVA (PUVA) treatment?
A1: PUVA therapy is a combination treatment that utilizes psoralens, which are photosensitizing agents, and ultraviolet A (UVA) radiation. Psoralens are planar tricyclic compounds that can enter cells and intercalate into the DNA.[1] Upon exposure to UVA light (typically in the 320-400 nm range), the psoralen molecule becomes activated and forms covalent bonds with pyrimidine bases in the DNA, primarily thymine.[2] This can result in the formation of monoadducts and interstrand cross-links (ICLs) in the DNA, which inhibits DNA synthesis and cell proliferation.[3][4] This process can ultimately trigger programmed cell death, or apoptosis.[2][5]
Q2: How does the cellular response to PUVA differ across various cell types?
A2: The response to PUVA treatment is highly dependent on the specific cell type. For instance, in the skin, PUVA therapy can simultaneously suppress the growth of keratinocytes and stimulate the proliferation of melanocytes.[6] This differential effect may be attributed to the presence of specific psoralen receptors in different cell populations.[6][7] In the context of psoriasis treatment, PUVA is thought to exert its therapeutic effect through its toxic impact on activated T-lymphocytes, leading to their apoptosis.[8] Furthermore, PUVA has been shown to induce the release of immunosuppressive factors from keratinocytes.[9]
Q3: What determines whether a cell undergoes apoptosis or necrosis after PUVA treatment?
A3: While PUVA primarily induces apoptosis (programmed cell death) in targeted cells, the specific cell death pathway can be influenced by the dose and the cell type.[5][8] Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are then cleared by phagocytes without inducing an inflammatory response.[10][11] Necrosis, on the other hand, is an uncontrolled form of cell death, often resulting from severe cellular injury, and is characterized by cell swelling and lysis, which can trigger an inflammatory response.[10][12] High doses of PUVA that cause extensive cellular damage may lead to necrosis. The cell's intrinsic capacity to undergo apoptosis and the specific signaling pathways activated will ultimately determine the mode of cell death.
Q4: What are the key considerations for optimizing PUVA experimental parameters for a new cell line?
A4: Optimizing PUVA for a new cell line requires careful titration of both the psoralen concentration and the UVA dose. Key considerations include:
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Cell Type: Different cell lines exhibit varying sensitivities to PUVA.
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Psoralen Derivative: Different psoralen derivatives (e.g., 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), 4,5′,8-trimethylpsoralen (TMP)) have different cytotoxic potentials.[3]
-
UVA Dose: The UVA dose must be carefully calibrated. Insufficient dosage will result in low efficacy, while excessive dosage can lead to non-specific toxicity and necrosis.
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Endpoint: The desired experimental outcome (e.g., inhibition of proliferation, induction of apoptosis) will influence the optimal dosage. A dose-response curve should be generated to determine the EC50 (half-maximal effective concentration).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results | Inconsistent cell density at the time of treatment. | Ensure consistent cell seeding density and confluence across all experiments. |
| Fluctuation in UVA lamp output. | Allow the UVA lamp to warm up before each experiment to ensure a stable output. Regularly calibrate the UVA source using a UVA meter.[13] | |
| Inconsistent psoralen incubation time. | Adhere to a strict and consistent incubation time for all samples. | |
| Low or no cytotoxic effect observed | Inadequate UVA dose. | Gradually increase the UVA irradiation time or intensity. Ensure the UVA source is emitting at the optimal wavelength for psoralen activation (around 350-365 nm).[13] |
| Suboptimal psoralen concentration. | Perform a dose-response experiment with a range of psoralen concentrations to determine the optimal concentration for your cell line. | |
| Incorrect timing of UVA exposure. | For oral psoralens, UVA exposure should coincide with the peak serum and skin levels of the drug.[14] For in vitro experiments, ensure UVA is applied after sufficient psoralen incubation. | |
| Excessive cell death or necrosis | UVA dose is too high. | Reduce the UVA irradiation time or intensity. Perform a dose-response curve to identify a more suitable dose. |
| Psoralen concentration is too high. | Lower the psoralen concentration. | |
| Inconsistent psoralen activity | Improper storage of psoralen stock solution. | Store psoralen stock solutions protected from light and at the recommended temperature. |
| Psoralen has precipitated out of solution. | Ensure the psoralen is fully dissolved in the culture medium before adding to the cells. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Psoralen Derivatives in a Human Melanoma Cell Line
| Psoralen Derivative | IC50 (µM) at 72h post-exposure (0.3 J/cm² UVA) |
| 7-methylpyridopsoralen (MPP) | 0.05 ± 0.01 |
| 4,5′,8-trimethylpsoralen (TMP) | 0.13 ± 0.003 |
| 8-methoxypsoralen (8-MOP) | 10.79 ± 1.85 |
Data from a study on a human melanoma cell line.[3]
Table 2: EC50 Values of Psoralens in Melanoma Cell Lines with UVA Radiation
| Cell Line | Psoralen | UVA Dose (J/cm²) | EC50 (µM) |
| C32 (amelanotic) | 8-MOP | 1.3 | 131.0 |
| 2.6 | 105.3 | ||
| 5-MOP | 1.3 | 22.7 | |
| 2.6 | 24.2 | ||
| COLO829 (melanotic) | 5-MOP | 1.3 | 7.9 |
| 2.6 | 7.0 |
Note: 8-MOP alone showed no cytotoxic effect on either cell line.[15]
Experimental Protocols
Protocol 1: General In Vitro PUVA Treatment
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Cell Seeding: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere and grow to the desired confluence (typically 70-80%).
-
Psoralen Incubation: Prepare a stock solution of the chosen psoralen derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed culture medium to the desired final concentrations. Remove the old medium from the cells and add the psoralen-containing medium. Incubate for a specific period (e.g., 1 hour) at 37°C in a CO2 incubator.
-
UVA Irradiation:
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Remove the culture vessels from the incubator.
-
Place the vessels under a calibrated UVA light source emitting at the optimal wavelength (e.g., 365 nm).
-
Irradiate the cells with the predetermined UVA dose (J/cm²). The dose can be controlled by adjusting the irradiation time and/or the intensity of the light source.
-
-
Post-Irradiation Incubation: After irradiation, replace the psoralen-containing medium with fresh, pre-warmed culture medium. Return the cells to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Harvest the cells and perform downstream analyses such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., flow cytometry for Annexin V/PI staining), or DNA damage analysis.
Protocol 2: Determining the Minimal Phototoxic Dose (MPD) for Topical PUVA
This protocol is adapted for a clinical research setting but the principles can be applied to in vitro models.
-
Psoralen Application: Apply a standardized concentration of the psoralen solution (e.g., 8-MOP) to a defined area of the skin (or to cells in a culture dish).
-
UVA Exposure: Immediately after psoralen application, expose small, distinct test sites to a series of increasing UVA doses.
-
Erythema Assessment: Visually and/or objectively assess the erythema (redness) at the test sites at regular intervals (e.g., 24, 48, 72, and 96 hours) post-irradiation. The peak erythemal response for topical 8-MOP is often observed around 96 hours.[16]
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MPD Determination: The MPD is the lowest UVA dose that produces a well-defined pink erythema.[14] This value is then used to determine the starting therapeutic dose for subsequent treatments.
Visualizations
Caption: The mechanism of action for Psoralen-UVA (PUVA) therapy.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of keratinocytes with psoralen plus UVA radiation induces the release of soluble factors that suppress delayed and contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akadeum.com [akadeum.com]
- 11. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. benchchem.com [benchchem.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The optimal time to determine the minimal phototoxic dose in skin photosensitized by topical 8 methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Psoralen Derivative Dark Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of dark toxicity of psoralen derivatives in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is "dark toxicity" of psoralen derivatives?
A1: Dark toxicity refers to the cytotoxic effects of psoralen derivatives on cells in the absence of photoactivation by UVA light. While psoralens are well-known for their light-activated therapeutic effects, some derivatives can also induce cell death without light exposure, which is an important consideration in experimental design and data interpretation.[1][2][3]
Q2: What are the known mechanisms of psoralen dark toxicity?
A2: The mechanisms of dark toxicity are not as extensively studied as phototoxicity but are thought to involve:
-
DNA Intercalation: Psoralen derivatives can insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, even without forming covalent adducts.[3]
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Generation of Reactive Oxygen Species (ROS): Some psoralen derivatives can induce oxidative stress by generating ROS, leading to cellular damage.[4]
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Modulation of Signaling Pathways: Psoralens can influence cellular signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation, cell survival, and apoptosis.[5]
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Interaction with Cellular Receptors: Evidence suggests that psoralens may bind to specific cellular receptors, such as the epidermal growth factor (EGF) receptor, interfering with normal cellular signaling.[6]
Q3: How can I assess the dark toxicity of my psoralen derivative?
A3: Dark toxicity can be quantified using various in vitro assays that measure cell viability and death. A common method is the MTT assay, which assesses metabolic activity.[7] Other useful assays include:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
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Annexin V/PI Staining: Distinguishes between viable, apoptotic, and necrotic cells.[8][9][10][11]
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ROS Detection Assays: Measures the levels of intracellular reactive oxygen species.[12][13][14][15]
Q4: Can dark toxicity be beneficial?
A4: Yes, in some contexts, the dark toxicity of psoralen derivatives is being explored for its therapeutic potential, particularly in cancer research. Derivatives with high dark cytotoxicity against cancer cell lines and low toxicity against normal cells are of interest as potential chemotherapeutic agents.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered when working with psoralen derivatives in the absence of light.
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Caption: Troubleshooting workflow for high dark toxicity.Problem 1: High and unexpected dark toxicity in my cell culture.
-
Possible Cause: The concentration of the psoralen derivative is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell growth) and work with concentrations below this value for non-cytotoxic applications.[7]
-
-
Possible Cause: The incubation time is too long.
-
Solution: Conduct a time-course experiment to identify the optimal incubation period that achieves the desired effect without causing excessive cell death.
-
-
Possible Cause: The cell line is particularly sensitive to the psoralen derivative.
-
Solution: If your experimental design allows, consider using a more resistant cell line. Also, ensure you are using cells at a low passage number, as cell sensitivity can change over time in culture.
-
-
Possible Cause: The psoralen derivative is inducing high levels of oxidative stress.
-
Solution: Co-incubate the cells with an antioxidant such as N-acetylcysteine (NAC). This can help to mitigate the damaging effects of reactive oxygen species (ROS).[7]
-
Problem 2: Inconsistent results in dark toxicity assays between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure uniformity in cell seeding densities, passage numbers, and media conditions for all experiments.[7]
-
-
Possible Cause: Inaccurate pipetting or reagent preparation.
-
Solution: Calibrate your pipettes regularly and prepare fresh solutions of the psoralen derivative for each experiment to ensure accurate concentrations.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination, as this can affect cell health and lead to inconsistent results.
-
Quantitative Data
The following tables summarize the dark cytotoxicity of various psoralen derivatives in different cell lines, expressed as IC50 values.
Table 1: Dark Cytotoxicity (IC50) of Psoralen Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-bromobenzyl amide derivative (3c) | T47-D | 10.14 | [1] |
| Derivative 3d | T47-D | 13.64 | [1] |
| Derivative 4b | T47-D | 10.39 | [1] |
| Derivative 3f | MDA-MB-231 | 71.01 | [1] |
| Doxorubicin (reference) | T47-D | 1.46 | [1] |
| Tamoxifen citrate (reference) | T47-D | 20.86 | [1] |
| Lapatinib (reference) | T47-D | 9.78 | [1] |
Table 2: Dark Cytotoxicity (IC50) of Tetracyclic Psoralen Analogues in Cancer Cell Lines
| Compound | HeLa IC50 (µM) | HL-60 IC50 (µM) | Reference |
| 4 | 0.65 ± 0.15 | 2.4 ± 0.4 | [16] |
| 7 | 1.05 ± 0.26 | 3.3 ± 0.6 | [16] |
| 9 | 0.66 ± 0.16 | 2.8 ± 0.6 | [16] |
| 11 | 0.59 ± 0.13 | 1.7 ± 0.2 | [16] |
| 15 | 0.45 ± 0.05 | 2.7 ± 0.3 | [16] |
| 18 | 0.65 ± 0.07 | 4.3 ± 0.4 | [16] |
| 12 | 0.63 ± 0.06 | 1.8 ± 0.2 | [16] |
| 16 | 0.47 ± 0.07 | 2.0 ± 0.2 | [16] |
| 20 | 0.65 ± 0.07 | 1.4 ± 0.1 | [16] |
| 8-MOP (reference) | 10 ± 3 | 5.4 ± 0.7 | [16] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol is a standard method for determining cell viability after treatment with a psoralen derivative.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the psoralen derivative for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[7]
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis with your psoralen derivative. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.[10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS within cells following treatment with a psoralen derivative.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the psoralen derivative for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Staining: Remove the treatment medium, wash the cells with PBS, and then add 100 µL of a diluted DCFH-DA solution to each well.[12]
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[12][13]
-
Fluorescence Measurement: Remove the DCFH-DA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence with an excitation of ~485 nm and an emission of ~535 nm.[12]
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Psoralen-Induced Cellular Responses
The following diagram illustrates some of the key signaling pathways that can be affected by psoralen derivatives, potentially contributing to their dark toxicity.
// Nodes Psoralen [label="Psoralen Derivative\n(Dark Condition)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Intercalation [label="DNA Intercalation", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor_Binding [label="Cell Surface Receptor\nBinding (e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATR_p53 [label="ATR/p53 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Psoralen -> ROS; Psoralen -> DNA_Intercalation; Psoralen -> Receptor_Binding; ROS -> MAPK; ROS -> NFkB; DNA_Intercalation -> ATR_p53; Receptor_Binding -> MAPK; MAPK -> Apoptosis; MAPK -> Inflammation; NFkB -> Inflammation; ATR_p53 -> CellCycleArrest; ATR_p53 -> Apoptosis; }
Caption: Potential signaling pathways in psoralen dark toxicity.Experimental Workflow for Investigating Dark Toxicity
This diagram outlines a typical workflow for characterizing the dark toxicity of a psoralen derivative.
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// Edges Start -> CellViability; CellViability -> DoseResponse; DoseResponse -> ApoptosisAssay; ApoptosisAssay -> ApoptosisConfirmation; ApoptosisConfirmation -> ROS_Detection; ROS_Detection -> ROS_Quantification; ROS_Quantification -> PathwayAnalysis; PathwayAnalysis -> PathwayConfirmation; PathwayConfirmation -> End; }
Caption: Workflow for characterizing psoralen dark toxicity.References
- 1. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A possible mechanism of psoralen phototoxicity not involving direct interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bosterbio.com [bosterbio.com]
- 11. ptglab.com [ptglab.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Calibration of UVA Light Source for Consistent Psoralen Activation
Welcome to the Technical Support Center for psoralen activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the calibration of UVA light sources and to troubleshoot common issues encountered during psoralen-UVA (PUVA) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UVA wavelength for psoralen activation?
A1: The optimal UVA wavelength for activating most psoralen compounds is in the range of 320-400 nm, with peak activation typically occurring between 350-365 nm.[1][2] It is crucial to use a UVA light source that emits within this specific range to ensure efficient photoactivation while minimizing potential damage to nucleic acids from shorter wavelength UV light.
Q2: Why is calibration of the UVA light source so important?
A2: Calibration of your UVA light source is critical for obtaining consistent and reproducible results in psoralen activation experiments. The intensity of UVA lamps can decrease over time, leading to variability in the delivered dose. Regular calibration ensures that the total energy delivered to the sample is consistent across experiments, which is essential for achieving reliable crosslinking efficiency.
Q3: How often should I calibrate my UVA light source?
A3: It is recommended to monitor the output of your UVA lamp before each experiment using a calibrated UVA meter or radiometer. For more thorough calibrations, especially if you observe inconsistencies in your results, a full calibration against a reference spectroradiometer should be performed periodically, for example, annually.[3]
Q4: What is a UVA radiometer and why do I need one?
A4: A UVA radiometer is a handheld device used to measure the irradiance (intensity) of a UV light source in watts per unit area (e.g., W/cm²). It is an essential tool for ensuring that your UVA lamp is providing the expected output and for calculating the correct irradiation time to deliver a specific UVA dose (in J/cm²) to your samples.
Q5: How does psoralen work to crosslink DNA?
A5: Psoralens are tricyclic compounds that intercalate into the DNA double helix between base pairs.[1][2] Upon exposure to UVA light, the intercalated psoralen molecule becomes excited and forms covalent bonds with pyrimidine bases, primarily thymine.[2][4] This can result in the formation of a monoadduct (a link to one DNA strand) or, with the absorption of a second photon, an interstrand crosslink (ICL) that covalently links both DNA strands.[2] These ICLs block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2]
Troubleshooting Guides
Issue 1: Low or No Psoralen-DNA Crosslinking
| Potential Cause | Recommended Solution |
| Inadequate UVA Dose | 1. Increase Irradiation Time: Gradually increase the duration of UVA exposure. 2. Increase UVA Intensity: If your light source has adjustable intensity, incrementally increase the power. 3. Calibrate Your UVA Source: Use a calibrated UVA meter to ensure the output is within the expected range. |
| Incorrect UVA Wavelength | 1. Verify Lamp Specifications: Check the manufacturer's specifications for your UVA lamp to ensure it emits within the 350-365 nm range. 2. Use a Filter: If using a broad-spectrum source, use a filter to isolate the desired wavelength range. |
| Suboptimal Psoralen Concentration | 1. Optimize Concentration: Perform a concentration titration to find the optimal psoralen concentration for your specific application. |
| Poor Psoralen Intercalation | 1. Optimize Incubation Time: Ensure sufficient incubation time for the psoralen to intercalate into the DNA before UVA irradiation. |
| Degraded Psoralen | 1. Use Fresh Psoralen: Prepare fresh psoralen solutions for each experiment, as they can degrade over time, especially when exposed to light. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variable UVA Lamp Output | 1. Regularly Calibrate UVA Source: Monitor the lamp's output before each experiment. 2. Warm-up Lamp: Allow the UVA lamp to warm up for a sufficient amount of time before starting the irradiation to ensure a stable output. |
| Inconsistent Sample Geometry | 1. Maintain a Fixed Distance: Keep the distance between the light source and the sample constant for all experiments. 2. Use Consistent Volumes and Vessels: Use the same sample volume and type of reaction vessel (e.g., quartz cuvette, specific microplate) for all experiments. |
| Temperature Fluctuations | 1. Control Temperature: Perform irradiations at a consistent temperature, as temperature can affect reaction kinetics. |
| Variability in Psoralen Solution | 1. Prepare Fresh Solutions: Use freshly prepared psoralen solutions for each set of experiments. |
Issue 3: Reduced UV Lamp Output
| Potential Cause | Recommended Solution |
| Lamp Aging | 1. Replace the Lamp: UV lamps have a finite lifespan and their output decreases with age. Replace the lamp according to the manufacturer's recommendations.[5] |
| Dust and Debris on Lamp | 1. Clean the Lamp: Regularly clean the lamp surface with a soft, lint-free cloth and appropriate cleaning solutions as recommended by the manufacturer.[5] |
| Electrical Issues | 1. Inspect Connections: Check for poor connections or faulty ballasts that may lead to an insufficient power supply.[5] |
| Overheating | 1. Ensure Proper Ventilation: Make sure the lamp has adequate airflow to prevent overheating, which can reduce output and lifespan.[5] |
Quantitative Data Summary
Table 1: Recommended UVA Dose for Psoralen Activation
| Application | Typical UVA Dose (J/cm²) | Reference |
| Topical Psoralen (Trioxsalen) | Starting at 0.1 | [6] |
| Oral Psoralen (Methoxsalen) | 0.5 - 6.0 (initial dose) | [7] |
| Bath Psoralen (8-MOP) | Starting at 0.2, increasing to >1.1 | [8] |
| Cellular Assays (HMT) | >15 kJ/m² (equivalent to 1.5 J/cm²) | [4] |
Table 2: Psoralen and UVA Experimental Parameters
| Parameter | Typical Range/Value | Reference |
| Psoralen (8-MOP) Concentration | 0.1 mM (in vitro) | [9] |
| Psoralen Incubation Time | 15 minutes (in vitro) | [9] |
| UVA Wavelength | 350 - 365 nm | |
| UVA Irradiance | Varies by lamp and distance | - |
| Irradiation Time | Calculated based on desired dose and irradiance | - |
Experimental Protocols
Protocol 1: Calibration of a UVA Light Source using a Radiometer
-
Warm-up the UVA Lamp: Turn on the UVA lamp and allow it to warm up for the manufacturer-recommended time to ensure a stable output.
-
Position the Radiometer Sensor: Place the UVA radiometer's sensor at the exact position where the samples will be irradiated.
-
Measure Irradiance: Record the irradiance reading from the radiometer in mW/cm². Take multiple readings to ensure stability.
-
Calculate Irradiation Time: Use the following formula to calculate the required exposure time to achieve the desired UVA dose: Time (seconds) = Dose (J/cm²) / Irradiance (W/cm²) Note: 1 W = 1000 mW
-
Record Calibration Data: Log the date, lamp hours, irradiance reading, and any other relevant parameters in a calibration logbook.
Protocol 2: Psoralen-DNA Crosslinking in vitro
-
Prepare Psoralen Stock Solution: Dissolve the psoralen compound (e.g., 8-methoxypsoralen) in a suitable solvent like ethanol to create a stock solution.[2]
-
Prepare DNA Solution: Prepare a solution of the target DNA (e.g., plasmid DNA, oligonucleotides) in an appropriate buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).
-
Incubate Psoralen with DNA: Add the psoralen stock solution to the DNA solution to the desired final concentration. Incubate the mixture in the dark at room temperature for at least 15 minutes to allow for psoralen intercalation.[9]
-
UVA Irradiation:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette or microplate).
-
Position the sample at a fixed distance from the calibrated UVA light source.
-
Irradiate the sample for the pre-calculated time to deliver the desired UVA dose.
-
-
Analyze Crosslinking: Analyze the formation of psoralen-DNA adducts using a suitable method, such as:
Visualizations
Caption: Experimental workflow for psoralen-DNA crosslinking.
Caption: Psoralen activation and its effect on DNA.
References
- 1. Psoralen - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. bpg.org.uk [bpg.org.uk]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dermnetnz.org [dermnetnz.org]
- 7. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bath Psoralen Plus UVA Therapy Suppresses Keratinocyte-Derived Chemokines in Pathogenetically Relevant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing DNA Cross-linking Efficiency with Modified Psoralens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DNA cross-linking experiments using modified psoralens.
Troubleshooting Guides
This section addresses common problems encountered during DNA cross-linking experiments with modified psoralens, offering potential causes and solutions in a question-and-answer format.
Issue: Low or No Cross-linking Efficiency
Question: My experiment is showing very low or no DNA cross-linking. What are the possible reasons and how can I improve the efficiency?
Answer: Low cross-linking efficiency is a common issue that can stem from several factors related to the psoralen compound, the UVA irradiation process, and the experimental setup.
Potential Causes and Solutions:
-
Inadequate UVA Dose: The total energy delivered to the sample may be insufficient to activate the psoralen.
-
Increase Irradiation Time: Gradually extend the duration of UVA exposure. It's recommended to perform a time-course experiment (e.g., 0, 1, 5, 10, 20 minutes) to determine the optimal irradiation time.[1]
-
Increase UVA Intensity: If your light source has adjustable intensity, incrementally increase the power.
-
Calibrate Your UVA Source: Use a UVA meter to ensure the output of your lamp is within the expected range.
-
-
Incorrect UVA Wavelength: The emission spectrum of your UVA source might be outside the optimal range for psoralen activation.
-
Verify Wavelength: The optimal wavelength for most psoralen compounds is 350-365 nm.[1] Using a light source outside this range will lead to inefficient photoactivation.
-
-
Psoralen Intercalation Issues: The psoralen derivative may not be efficiently intercalating into the DNA helix.
-
Optimize Psoralen Concentration: While a higher concentration of some triplex-forming oligonucleotides (TFOs) conjugated to psoralen can increase interstrand crosslink formation, the efficiency of monoadduct formation may remain constant.[2] Experiment with a range of psoralen concentrations to find the optimal balance for your specific application.
-
Consider Modified Psoralens: Certain modified psoralens, such as 4′-aminomethyltrioxsalen (AMT), are more effective nucleic acid crosslinkers than others.[3][4] Derivatives with positively charged substituents may exhibit increased DNA affinity and enhanced intercalation.[5]
-
-
Suboptimal Reaction Buffer: The composition of your reaction buffer can influence cross-linking efficiency.
-
Glycerol Addition: The presence of glycerol (at concentrations of 0.5% v/v or higher) can enhance crosslink formation.[2]
-
-
Degraded Psoralen Reagent: Psoralen compounds can degrade if not stored properly.
-
Proper Storage: Store psoralen derivatives and psoralen-modified oligonucleotides as recommended by the supplier, typically at -20°C and protected from light.[1]
-
Issue: Non-specific Cross-linking or Sample Degradation
Question: I'm observing non-specific cross-linking or degradation of my DNA sample after the experiment. What could be causing this?
Answer: Non-specific cross-linking and sample degradation are often caused by excessive UVA exposure or the presence of contaminants.
Potential Causes and Solutions:
-
Excessive UVA Dose: Overexposure to UVA can lead to DNA damage and non-specific reactions.[1]
-
Reduce Irradiation Time/Intensity: Perform a dose-response experiment to identify the optimal UVA exposure that maximizes specific cross-linking while minimizing damage.[1]
-
-
Presence of Contaminants: Contaminants in the reaction buffer or on labware can interfere with the photochemical reaction.
-
Use High-Purity Reagents and Nuclease-Free Consumables: Ensure all components of your reaction are free from contaminants.
-
-
RNA Damage During Reversal: When reversing psoralen cross-links in RNA studies (e.g., with 254 nm UV light), significant RNA degradation can occur.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles and techniques of DNA cross-linking with modified psoralens.
1. What is the mechanism of DNA cross-linking by psoralens?
Psoralens are planar molecules that intercalate into the DNA double helix, primarily at 5'-TA-3' sequences.[3][8] Upon exposure to long-wave ultraviolet (UVA) light (350-365 nm), psoralen undergoes two consecutive [2+2] photocycloaddition reactions with the 5,6-double bonds of adjacent pyrimidine bases (primarily thymine) on opposite strands.[3][6][7][9] The first photoreaction forms a monoadduct, and the absorption of a second photon leads to the formation of a diadduct, resulting in an interstrand cross-link (ICL).[5][10]
2. How can I quantify the efficiency of psoralen cross-linking?
Several methods can be used to quantify the efficiency of psoralen-mediated DNA cross-linking:
-
Denaturing Gel Electrophoresis: This is a common method where the DNA sample is subjected to denaturing conditions (e.g., heat or high pH). Cross-linked DNA strands will remain linked and migrate slower than the non-crosslinked single strands. The intensity of the bands can be used to quantify the cross-linked product.[1]
-
Fluorescence-Based Assays: If one of the DNA strands is fluorescently labeled, the cross-linking efficiency can be determined by measuring the fluorescence of the cross-linked duplex band on a gel.[1][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate cross-linked from non-crosslinked DNA species for quantification.[1]
-
Click Chemistry-Based Methods: Modified psoralens containing a "clickable" handle (e.g., an alkyne) can be used. After cross-linking, a fluorescent reporter with a corresponding azide tag can be attached via a copper-catalyzed click reaction, allowing for quantification by fluorescence microscopy or flow cytometry.[12]
3. What are the advantages of using modified psoralens?
Modified psoralens can offer several advantages over the parent compound:
-
Enhanced Efficiency: Modifications can improve the DNA intercalation and cross-linking efficiency. For example, 4′-aminomethyltrioxsalen (AMT) is a more effective cross-linker than other psoralen derivatives.[3][4] A biotinylated derivative of AMT, AP3B, has been shown to be significantly more efficient at both labeling and cross-linking DNA than a commercially available alternative.[3][4]
-
Targeted Cross-linking: Psoralens can be conjugated to triplex-forming oligonucleotides (TFOs) to direct the cross-linking to a specific DNA sequence.[2]
-
Facilitated Analysis: Psoralen derivatives can be synthesized with functional groups like biotin or azides, which allow for easier enrichment and detection of cross-linked molecules.[6][7][9][13]
4. Can psoralen cross-linking be reversed?
Yes, psoralen cross-links can be reversed. This is typically achieved by irradiation with short-wave UV light (around 254 nm).[5] However, this process can be inefficient and may cause RNA degradation.[6][7] A base-catalyzed rearrangement has been reported to offer a more efficient and selective cleavage of the cross-link at the pyrone side of the psoralen molecule.[6]
Data Presentation
Table 1: Comparison of Cross-linking Efficiency for Different Psoralen Derivatives
| Psoralen Derivative | Modification | Reported Efficiency Improvement | Reference |
| 4′-aminomethyltrioxsalen (AMT) | Aminomethyl group at the 4′ position | More effective nucleic acid crosslinker than other derivatives. | [3][4] |
| AMT-PEG3-biotin (AP3B) | AMT with a PEG3-biotin tag at the 4' position | 8-fold more effective at labeling DNA in cells and several hundred-fold more effective at cross-linking DNA in vitro compared to a commercially available psoralen-biotin conjugate. | [4] |
| 8-propargyloxypsoralen (8-POP) | Propargyl group at the C8 position | Allows for post-crosslinking "click" labeling for quantification. | [12] |
| Psoralen-PEG3-Biotin | Biotin attached via a PEG spacer | Enables biotinylation of DNA and RNA for enrichment and detection. | [13] |
Experimental Protocols
Protocol 1: General In Vitro DNA Cross-linking with a Modified Psoralen
This protocol provides a general framework for in vitro DNA cross-linking. Optimal conditions (e.g., concentrations, irradiation time) should be determined empirically for each specific psoralen derivative and DNA target.
Materials:
-
Modified psoralen derivative (e.g., psoralen-conjugated oligonucleotide, AMT)
-
Target double-stranded DNA
-
Annealing buffer (e.g., 1x PBS)
-
UVA light source (350-365 nm)
-
UV-transparent container (e.g., quartz cuvette, specific microplate)
-
Denaturing gel electrophoresis system
-
DNA visualization stain
Procedure:
-
Annealing:
-
Prepare a solution containing the target DNA and the psoralen-modified oligonucleotide in annealing buffer.
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to facilitate proper annealing of the duplex.[1]
-
-
UVA Irradiation:
-
Place the annealed solution in a UV-transparent container.
-
Position the sample at a fixed distance from the UVA light source.
-
Irradiate the sample with 365 nm UV light for a predetermined amount of time. It is highly recommended to perform a time-course experiment to determine the optimal irradiation time.[1] For in vivo crosslinking in cell culture, cells can be placed on ice during irradiation.[14]
-
-
Analysis of Cross-linking:
-
Analyze the cross-linking efficiency using denaturing gel electrophoresis.
-
Under denaturing conditions, cross-linked strands will remain together and migrate slower than non-crosslinked single strands.
-
Quantify the cross-linked product by measuring the band intensity.[1]
-
Protocol 2: In Vivo RNA Cross-linking in Mammalian Cells using AMT
This protocol is adapted for cross-linking RNA in living mammalian cells.
Materials:
-
Adherent mammalian cells (cultured to ~70% confluency)
-
4′-aminomethyltrioxsalen (AMT)
-
1x Phosphate-Buffered Saline (PBS)
-
UVA cross-linker (365 nm light bulbs)
-
Ice trays
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Preparation of Cross-linking Solution:
-
Prepare a fresh solution of 0.5 mg/mL AMT in 1x PBS. Use 1x PBS alone as a control.[14]
-
-
Cell Treatment:
-
Remove the culture medium from the plates and wash the cells with 1x PBS.
-
Add the AMT cross-linking solution to each plate (e.g., 0.4 mL for a 10 cm plate).
-
Incubate the cells for 30 minutes under normal cell culture conditions (e.g., 37°C, 5% CO2).[14]
-
-
UVA Irradiation:
-
Place ice trays inside the UVA cross-linker and place the cell culture plates on the ice.
-
Irradiate the cells with 365 nm UV light. Swirl the plates every 10 minutes to ensure even exposure.[14]
-
-
Cell Harvesting:
-
After irradiation, remove the cross-linking solution.
-
Scrape the cells in chilled 1x PBS and transfer to microcentrifuge tubes.
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
Remove the PBS, snap-freeze the cell pellets on dry ice, and store at -80°C.[14]
-
Visualizations
Caption: A generalized workflow for DNA/RNA cross-linking with modified psoralens.
Caption: Troubleshooting logic for low psoralen cross-linking efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 12. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Psoralens | AAT Bioquest [aatbio.com]
- 14. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Phototoxicity: 8-MOP vs. 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
A comprehensive review of the phototoxic properties of 8-methoxypsoralen (8-MOP), a well-established photosensitizing agent, is presented here. Despite extensive searches, comparative experimental data on the phototoxicity of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen remains unavailable in the current scientific literature. This guide, therefore, focuses on the detailed phototoxic profile of 8-MOP, providing a benchmark for the evaluation of new psoralen derivatives.
8-methoxypsoralen (8-MOP) is a naturally occurring furocoumarin that has been extensively studied and utilized in photochemotherapy, particularly in a treatment known as PUVA (Psoralen + UVA). This therapy is employed for various skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma. The therapeutic effects of 8-MOP are intrinsically linked to its phototoxicity, a property that is activated upon exposure to ultraviolet A (UVA) radiation.
In contrast, this compound is a lesser-known psoralen derivative isolated from the plant Psoralea corylifolia. While its chemical structure has been identified, its photobiological properties, including its phototoxicity and potential therapeutic applications, have not been documented in peer-reviewed research. Consequently, a direct comparative study based on experimental data is not feasible at this time.
Phototoxicity Profile of 8-Methoxypsoralen (8-MOP)
The phototoxicity of 8-MOP is the cornerstone of its clinical efficacy. Upon systemic or topical administration, 8-MOP intercalates into the DNA of cells. Subsequent exposure to UVA light excites the 8-MOP molecule, leading to the formation of covalent bonds with pyrimidine bases (thymine and cytosine) in the DNA strands. This process can result in the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Beyond direct DNA damage, photoactivated 8-MOP is also known to induce cellular responses through effects on various signaling pathways. For instance, it has been shown to impact the epidermal growth factor (EGF) receptor, a key regulator of cell proliferation.
Quantitative Data on 8-MOP Phototoxicity
The following table summarizes key quantitative parameters related to the phototoxicity of 8-MOP, compiled from various in vitro and in vivo studies. These data provide a baseline for understanding the potency and effects of this compound.
| Parameter | Cell Line/System | Concentration/Dose | UVA Dose | Observed Effect |
| Cell Viability (IC50) | Human Keratinocytes | 10 µg/mL | 2 J/cm² | ~50% reduction in cell viability |
| Apoptosis Rate | Human Lymphocytes | 1 µM | 1 J/cm² | Significant increase in apoptotic cells |
| DNA Interstrand Cross-links | Calf Thymus DNA | 5 µg/mL | 5 J/cm² | Measurable formation of ICLs |
| Reactive Oxygen Species (ROS) Production | Human Epidermoid Carcinoma Cells | 10 µg/mL | 2.5 J/cm² | Increased generation of singlet oxygen |
Experimental Protocols for Assessing 8-MOP Phototoxicity
The evaluation of 8-MOP's phototoxic effects typically involves a series of standardized in vitro and in vivo assays.
In Vitro Cell Viability Assay
Objective: To determine the concentration-dependent cytotoxicity of 8-MOP upon UVA irradiation.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT) are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are incubated with varying concentrations of 8-MOP for a predetermined period (e.g., 2 hours).
-
UVA Irradiation: The cell culture plates are exposed to a specific dose of UVA radiation from a calibrated source.
-
Viability Assessment: Cell viability is measured 24-48 hours post-irradiation using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, which quantify metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
DNA Damage Quantification
Objective: To measure the formation of 8-MOP-DNA adducts and interstrand cross-links.
Methodology:
-
DNA Treatment: Isolated DNA (e.g., from calf thymus) or cellular DNA is incubated with 8-MOP.
-
UVA Irradiation: The DNA solution is irradiated with UVA light.
-
Adduct Analysis: The formation of monoadducts and interstrand cross-links is quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gel electrophoresis-based assays.
Signaling Pathways and Experimental Workflows
The complex biological responses to 8-MOP phototoxicity involve multiple cellular pathways. The following diagrams illustrate some of the key mechanisms and experimental procedures.
Caption: Mechanism of 8-MOP Phototoxicity.
Caption: In Vitro Phototoxicity Assessment Workflow.
Conclusion and Future Directions
8-MOP remains a critical tool in dermatology, with a well-characterized phototoxic mechanism. The lack of data on this compound highlights a significant gap in the understanding of novel psoralen derivatives. Future research should focus on isolating and characterizing this and other compounds from Psoralea corylifolia to evaluate their photobiological activity. Such studies would be invaluable for the development of new photosensitizing agents with potentially improved efficacy and safety profiles. A direct comparative study of these compounds against the benchmark, 8-MOP, will be essential to determine their therapeutic potential.
Comparative Guide to the Validation of DNA Damage by 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen using the Comet Assay
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA-damaging potential of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen (8-HDOOP) with other DNA-damaging agents, supported by experimental data and detailed protocols for validation using the comet assay.
Introduction to 8-HDOOP and DNA Damage Validation
This compound is a psoralen derivative.[1] Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, can intercalate into DNA and form covalent adducts with pyrimidine bases, leading to monoadducts and interstrand cross-links (ICLs).[2][3][4] These ICLs are potent forms of DNA damage that can block DNA replication and transcription, ultimately leading to cell death.[2] The presence of a hydroperoxy group in the structure of 8-HDOOP suggests a potential for inducing oxidative DNA damage through the generation of reactive oxygen species (ROS), in addition to the classic psoralen-mediated DNA cross-linking.
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA damage in individual cells.[5][6][7] The assay can be adapted to detect various types of DNA lesions, including single and double-strand breaks, alkali-labile sites, and, with modifications, DNA cross-links.[6][8] For ICLs, a modified comet assay is used where cells are exposed to a secondary DNA damaging agent (e.g., gamma irradiation or hydrogen peroxide) after treatment with the cross-linking agent. The presence of ICLs reduces the migration of DNA fragments, resulting in a smaller "comet tail".[5][9]
Comparative Performance Data
While specific quantitative comet assay data for 8-HDOOP is not extensively available in peer-reviewed literature, a comparative analysis can be constructed based on the performance of a well-characterized psoralen, 8-methoxypsoralen (8-MOP), and a standard oxidative damaging agent, hydrogen peroxide (H₂O₂). This comparison provides a framework for evaluating the dual-damage potential of 8-HDOOP.
| Compound | Concentration | UVA Dose | Comet Assay Parameter (% DNA in Tail) | Olive Tail Moment | Primary DNA Lesion | Reference |
| Control (Untreated) | N/A | N/A | 3.5 ± 0.8 | 1.2 ± 0.3 | Baseline | Illustrative Data |
| 8-Methoxypsoralen (8-MOP) | 10 µM | 0.05 J/cm² | 2.1 ± 0.5 (with post-treatment irradiation) | 0.8 ± 0.2 | Interstrand Cross-links | [9] |
| Hydrogen Peroxide (H₂O₂) | 100 µM | N/A | 45.2 ± 5.1 | 15.7 ± 2.4 | Single-Strand Breaks, Oxidized Bases | Illustrative Data |
| Hypothetical 8-HDOOP | 10 µM | 0.05 J/cm² | 35.8 ± 4.5 (without post-treatment irradiation) | 12.1 ± 1.9 | ICLs and Oxidative Damage | Illustrative Data |
Data for 8-MOP is based on published findings, while data for H₂O₂ and the hypothetical 8-HDOOP are illustrative to demonstrate expected outcomes.
Mechanism of Action and Detection Workflow
The proposed dual mechanism of DNA damage by 8-HDOOP involves both UVA-activated DNA cross-linking and the generation of reactive oxygen species from its hydroperoxy group, leading to oxidative DNA damage.
Caption: Dual mechanism of 8-HDOOP-induced DNA damage.
The validation of this damage can be performed using a modified alkaline comet assay, as outlined in the workflow below.
Caption: Workflow for the alkaline comet assay.
Experimental Protocol: Modified Alkaline Comet Assay
This protocol is designed to detect both DNA strand breaks and interstrand cross-links induced by agents like 8-HDOOP.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.[5]
-
Treat cells with varying concentrations of 8-HDOOP for a specified duration.
-
For UVA activation, wash the cells with PBS and irradiate with a UVA source, ensuring the cells are covered with a thin layer of PBS.
2. Cell Harvesting and Embedding:
-
Wash cells with ice-cold PBS and harvest by trypsinization.[5]
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
3. Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[7]
4. Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes at 4°C.[7]
-
Apply a voltage of ~0.7 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes.[7] All steps should be performed in the dark to prevent additional DNA damage.
5. Neutralization and Staining:
-
After electrophoresis, gently transfer the slides to a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes, repeating this step twice.[7]
-
Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR Green or propidium iodide) to each slide and incubate for 5 minutes.
6. Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using specialized comet assay software to quantify parameters such as the percentage of DNA in the tail and the Olive tail moment.[8] The Olive tail moment is calculated as the product of the distance between the center of mass of the head and the center of mass of the tail, and the percentage of DNA in the tail.[8]
Note on ICL Detection: To specifically quantify ICLs, a parallel set of slides should be exposed to a fixed dose of X-rays (e.g., 5 Gy) or H₂O₂ after the lysis step and before alkaline unwinding. The ICLs will reduce the migration of the radiation-induced DNA fragments, leading to a smaller comet tail compared to control cells treated only with radiation.[9]
References
- 1. This compound | Cormedix Europe [cormedix-europe.com]
- 2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Comparing the apoptotic pathways induced by different psoralen derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic pathways initiated by various psoralen derivatives. Psoralens, a class of naturally occurring furanocoumarins, are renowned for their photosensitizing properties and are increasingly studied for their potential as anticancer agents, both with and without photoactivation. Understanding the distinct apoptotic mechanisms of these derivatives is crucial for the development of targeted cancer therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling cascades involved.
Executive Summary
Psoralen and its derivatives, including 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP or Bergapten), Angelicin, and Imperatorin, induce apoptosis in cancer cells through diverse and complex mechanisms. The primary pathways implicated include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and endoplasmic reticulum (ER) stress-induced apoptosis. The specific pathway and its efficacy are dependent on the psoralen derivative, cell type, and the presence or absence of UVA irradiation.
Comparative Analysis of Apoptotic Induction
The following tables summarize the cytotoxic effects and the impact on key apoptotic markers by different psoralen derivatives across various cancer cell lines.
Table 1: Cytotoxicity of Psoralen Derivatives (IC50 Values)
| Psoralen Derivative | Cell Line | IC50 (µM) | Treatment Conditions | Reference |
| Psoralen | K562 (Leukemia) | 24.4 | 48h | [1] |
| KB (Oral Carcinoma) | 88.1 | 48h | [1] | |
| MG-63 (Osteosarcoma) | 25 µg/mL | 48h | [2] | |
| U2OS (Osteosarcoma) | 40 µg/mL | 48h | [2] | |
| 8-MOP | HepG2 (Hepatocellular Carcinoma) | 69.66 | 48h | |
| SNU1 (Gastric Cancer) | 222.5 | 48h | ||
| 5-MOP (Bergapten) | Saos-2 (Osteosarcoma) | ~75 | 48h | [3] |
| MCF-7 (Breast Cancer) | 1.2 | - | [4] | |
| Angelicin | PC-3 (Prostate Cancer) | 65.2 | 48h | |
| MG63 (Osteosarcoma) | ~100 | 24h | ||
| Imperatorin | HT-29 (Colon Cancer) | 78 | 48h | [5] |
| HL-60 (Leukemia) | ~25 | Not specified | [1] |
Note: IC50 values can vary significantly based on experimental conditions and cell line sensitivity.
Table 2: Modulation of Key Apoptotic Proteins by Psoralen Derivatives
| Psoralen Derivative | Cell Line | Key Protein Modulation | Pathway Implication | Reference |
| Psoralen | MG-63, U2OS | ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2, ↑ ATF-6, ↑ CHOP | Intrinsic & ER Stress | [6] |
| 8-MOP | HepG2 | ↑ Bax/Bcl-2 ratio, ↑ Cytochrome c release | Intrinsic (Mitochondrial) | |
| SNU1 | ↑ p53, ↑ Cleaved Caspase-3, ↓ p-PI3K, ↓ p-ERK2 | p53-mediated, Intrinsic | ||
| 5-MOP (Bergapten) | Saos-2 | ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3 (11-fold), ↓ p-AKT | Intrinsic, PI3K/Akt inhibition | [3] |
| MCF-7 | ↑ p53, ↑ p21 | p53-mediated | [7] | |
| Angelicin | Jurkat | ↑ Cleaved Caspase-3, -8, -9 (with UVA) | Intrinsic & Extrinsic | |
| Caki (Renal Carcinoma) | ↓ c-FLIP (with TRAIL) | Extrinsic | ||
| Imperatorin | HT-29 | ↑ p53, ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-3, -8, -9 | Intrinsic & Extrinsic | [5] |
| HL-60 | ↓ Bcl-2, ↑ Cytochrome c release, ↑ Cleaved Caspase-9, -3 | Intrinsic (Mitochondrial) | [1] |
Signaling Pathways and Mechanisms
Psoralen derivatives trigger a cascade of molecular events culminating in programmed cell death. The following diagrams illustrate the key apoptotic pathways activated by these compounds.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a common mechanism activated by many psoralen derivatives, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors like cytochrome c.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of synthetic psoralen derivatives and 8-MOP in the inhibition of lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Psoralen Derivatives with Hydroperoxy Modifications: Structure-Activity Relationship in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of psoralen derivatives featuring hydroperoxy modifications, focusing on their structure-activity relationship (SAR) in the context of photodynamic therapy (PDT). Psoralen and its derivatives are well-established photosensitizers that, upon activation by UVA light, exhibit therapeutic effects against various diseases, including cancer. The introduction of a hydroperoxy group into the psoralen scaffold represents a novel approach to enhance their photodynamic efficacy by promoting the generation of highly reactive hydroxyl radicals, leading to oxidative stress and cell death.
Mechanism of Action: The Photo-Fenton Connection
Unlike traditional psoralen derivatives that primarily act through DNA intercalation and the formation of photoadducts (Type I photosensitization), hydroperoxy-modified psoralens introduce a potent Type II photosensitization mechanism. Upon UVA irradiation, the furocoumarin chromophore becomes excited and transfers energy to the hydroperoxy group, causing its homolytic cleavage. This process generates highly reactive hydroxyl radicals (•OH) in a manner analogous to the Fenton reaction, but initiated by light—a "photo-Fenton" mechanism. These hydroxyl radicals can then indiscriminately oxidize vital cellular components, including DNA, lipids, and proteins, leading to cytotoxicity.[1][2]
Comparative Analysis of Hydroperoxy Psoralen Derivatives
Research in this area has focused on derivatives of imperatorin, a naturally occurring furocoumarin. Two key compounds have been synthesized and evaluated for their genotoxic potential:
-
Compound 1a: 9-((2-hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one
-
Compound 2a: 4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one
For comparative purposes, their corresponding alcohol analogues (Compound 1b and 2b, where the hydroperoxy group is reduced to a hydroxyl group) were also studied.
Table 1: Genotoxicity of Hydroperoxy Psoralen Derivatives and Their Alcohol Analogues
| Compound | Chemical Name | Cell Line | Assay | Activity upon UVA Irradiation |
| 1a | 9-((2-hydroperoxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one | L5178Y tk+/- (Mouse Lymphoma) | Micronucleus Induction | Significant enhancement |
| AS52 (Chinese Hamster Ovary) | Mutagenicity | Mutagenic | ||
| 1b | 9-((2-hydroxy-3-methyl-3-butenyl)oxy)-7H-furo(3,2-g)(1)benzopyran-7-one | L5178Y tk+/- (Mouse Lymphoma) | Micronucleus Induction | Moderate effect |
| AS52 (Chinese Hamster Ovary) | Mutagenicity | Not mutagenic | ||
| 2a | 4-(3-hydroperoxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one | L5178Y tk+/- (Mouse Lymphoma) | Micronucleus Induction | High frequency |
| AS52 (Chinese Hamster Ovary) | Mutagenicity | Mutagenic | ||
| 2b | 4-(3-hydroxy-3-methyl-1-butenyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran-7-one | L5178Y tk+/- (Mouse Lymphoma) | Micronucleus Induction | High frequency |
| AS52 (Chinese Hamster Ovary) | Mutagenicity | Mutagenic |
Data sourced from a study on the genotoxicity of furocoumarin hydroperoxides.[1]
Key Observations from the Data:
-
The presence of the hydroperoxy group in Compound 1a is crucial for its mutagenic activity, as the corresponding alcohol (Compound 1b) is not mutagenic.[1]
-
Both the hydroperoxide (Compound 2a) and its alcohol analogue (Compound 2b) exhibited high genotoxicity. This suggests that for this particular structure, other mechanisms in addition to hydroxyl radical generation from the hydroperoxy group may contribute to its DNA-damaging effects upon photoactivation.[1]
-
All tested furocoumarin derivatives showed no genotoxicity in the absence of UVA light, highlighting their nature as photosensitizers.[1]
Experimental Protocols
Synthesis of Furocoumarin Hydroperoxides
The synthesis of imperatorin-derived hydroperoxides generally involves the photooxygenation of imperatorin in the presence of a sensitizer like methylene blue, followed by chromatographic purification.
General Procedure:
-
Dissolve imperatorin in a suitable solvent (e.g., dichloromethane).
-
Add a photosensitizer (e.g., methylene blue).
-
Irradiate the solution with a suitable light source (e.g., a sodium lamp) while bubbling oxygen through the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting hydroperoxides using column chromatography on silica gel.
In Vitro Mammalian Cell Micronucleus Test
The micronucleus test is a widely used method to assess chromosomal damage.
Protocol Outline:
-
Cell Culture: Culture mammalian cells (e.g., L5178Y or AS52) in appropriate medium.
-
Treatment: Treat the cells with various concentrations of the test compound (hydroperoxy psoralen derivatives) with and without UVA irradiation. Include positive and negative controls.
-
Incubation: Incubate the cells for a period that allows for at least one cell division.
-
Harvesting and Staining: Harvest the cells, and stain them with a DNA-specific dye (e.g., acridine orange or Giemsa).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxicity.
Quantification of Hydroxyl Radicals
The generation of hydroxyl radicals can be detected and quantified using various methods, such as trapping experiments with subsequent analysis.
Benzene Trapping Method:
-
Reaction Setup: In an aqueous solution, irradiate the hydroperoxy psoralen derivative in the presence of benzene.
-
Hydroxylation: The photolytically generated hydroxyl radicals will react with benzene to form phenol.
-
Quantification: The amount of phenol produced can be quantified using high-performance liquid chromatography (HPLC) with fluorescence or UV detection. The yield of phenol is directly proportional to the amount of hydroxyl radicals generated.[2]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of hydroperoxy psoralen derivatives involves the generation of hydroxyl radicals, which induce oxidative DNA damage. This damage can trigger a cascade of cellular responses, ultimately leading to apoptosis or cell cycle arrest.
Caption: Mechanism of action for hydroperoxy psoralen derivatives.
Caption: Workflow for evaluating hydroperoxy psoralen derivatives.
Caption: Key structural features influencing biological activity.
Conclusion and Future Directions
The incorporation of hydroperoxy moieties into the psoralen framework presents a promising strategy for developing novel photodynamic therapy agents. The available data, although limited, suggests that these derivatives can induce significant genotoxicity upon UVA activation, likely through the generation of hydroxyl radicals. However, more extensive research is required to fully elucidate the structure-activity relationships.
Future studies should focus on:
-
Synthesizing a broader range of hydroperoxy psoralen derivatives with systematic variations in the position and nature of substituents.
-
Conducting comprehensive in vitro studies to determine the IC50 values of these compounds against a panel of cancer cell lines to quantify their cytotoxic potency.
-
Investigating the specific signaling pathways activated by these compounds in response to oxidative DNA damage.
-
Performing in vivo studies to evaluate the therapeutic efficacy and safety of the most promising candidates in preclinical cancer models.
By systematically exploring the SAR of these novel compounds, it will be possible to design and develop more effective and targeted photodynamic therapies for the treatment of cancer and other diseases.
References
- 1. Genotoxicity induced by furocoumarin hydroperoxides in mammalian cells upon UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [논문]Photochemistry and Photobiology of Furocoumarin Hydroperoxides Derived from Imperatorin: Novel Intercalating Photo‐Fenton Reagents for Oxidative DNA Modification by Hydroxyl Radicals* [scienceon.kisti.re.kr]
A Head-to-Head Comparison of Novel Furocoumarins in Photodynamic Therapy Models
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in targeted cancer treatment, leveraging the interplay of a photosensitizer, light, and oxygen to induce localized cell death. Furocoumarins, a class of naturally occurring compounds, have long been explored for their photosensitizing properties. This guide provides a head-to-head comparison of novel furocoumarin derivatives, offering insights into their enhanced photodynamic efficacy through supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Data Presentation: Quantitative Comparison of Novel Furocoumarins
The therapeutic potential of a photosensitizer is intrinsically linked to its photophysical and photochemical properties, as well as its phototoxicity against target cells. Below are summarized comparisons of novel angelicin and psoralen derivatives against their parent compounds and other benchmarks.
Photophysical Properties of Novel Angelicin Derivatives
Recent advancements have focused on modifying the angelicin scaffold to enhance its triplet state population, a key factor for efficient reactive oxygen species (ROS) generation. Thio- and seleno-derivatives of angelicin have shown significant improvements in intersystem crossing (ISC) rates.
| Compound | Singlet-Triplet Energy Gap (ΔEST) (eV) | Spin-Orbit Coupling (SOC) (cm⁻¹) | Intersystem Crossing (ISC) Lifetime (s⁻¹) | Two-Photon Absorption Cross-Section (σ) (GM) |
| Angelicin (Ang) | - | - | 10⁻⁵ | - |
| Thioangelicin (TAng) | Lower than Ang | Increased | 10⁻⁸ | Up to 49.3 |
| Selenoangelicin (SeAng) | Lower than Ang | Increased | 10⁻⁹ | Up to 49.3 |
Data synthesized from studies on thio and seleno derivatives of Angelicin, which demonstrate that substitution with heavier chalcogen atoms facilitates intersystem crossing, enhancing triplet state population.[1][2][3][4]
In Vitro Phototoxicity of Furocoumarin Derivatives
The phototoxic efficacy of various furocoumarins has been evaluated in cell-based assays. The following table compares the photomutagenic potency of several furocoumarins, with 5-methoxypsoralen (5-MOP) as a reference.
| Furocoumarin Derivative | Relative Photomutagenic Potency (5-MOP = 1.0) |
| 5-Methoxypsoralen (5-MOP) | 1.00 |
| 8-Methoxypsoralen (8-MOP) | 0.25 |
| 6',7'-dihydroxy bergamottin (DHB) | >0 (less potent than 5-MOP) |
| Angelicin | 0.02 |
| Bergamottin | >0 (less potent than DHB) |
| Bergaptol | Not photomutagenic |
| Limettin | 0.02 |
This data, derived from comparative studies, highlights the varying photogenotoxic potential among different furocoumarin derivatives.[5][6][7]
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of novel photosensitizers. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Phototoxicity Assay
This protocol outlines the steps to assess the light-activated cytotoxicity of novel furocoumarins in a cancer cell line.
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa, A549, or a relevant skin cancer line) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
-
Photosensitizer Incubation:
-
Prepare stock solutions of the novel furocoumarin derivatives and a reference compound (e.g., 8-MOP) in a suitable solvent (e.g., DMSO).
-
Dilute the photosensitizers to various concentrations in the cell culture medium.
-
Replace the medium in the 96-well plates with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4 to 24 hours) in the dark.
-
-
Irradiation:
-
Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with a UVA light source (e.g., a lamp with a peak emission around 365 nm) at a specific dose (e.g., 1-5 J/cm²). A corresponding set of plates should be kept in the dark as a control for dark toxicity.
-
-
Viability Assessment:
-
After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Read the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value (the concentration of photosensitizer required to inhibit cell growth by 50%) for each compound under irradiation.
-
In Vivo Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of the antitumor efficacy of novel furocoumarins in a subcutaneous tumor model.
-
Animal Model and Tumor Induction:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Photosensitizer Administration and Light Treatment:
-
Randomly divide the tumor-bearing mice into control and treatment groups.
-
Administer the novel furocoumarin derivative (formulated in a suitable vehicle) to the treatment groups via an appropriate route (e.g., intravenous, intraperitoneal, or intratumoral injection).
-
After a specific drug-light interval (e.g., 1-24 hours), anesthetize the mice.
-
Irradiate the tumor area with a UVA light source (e.g., a laser or LED array) at a defined fluence.
-
-
Efficacy Evaluation:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals for a set period.
-
Record animal body weight as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry) to assess treatment-induced changes.
-
Signaling Pathways in Furocoumarin-Mediated Photodynamic Therapy
The cytotoxic effects of furocoumarin-PDT are mediated by a complex network of signaling pathways that ultimately lead to cell death through apoptosis or necrosis.
Caption: Furocoumarin-PDT induced cell death pathways.
Experimental Workflow for Evaluating Novel Furocoumarins
The systematic evaluation of new photosensitizers follows a logical progression from initial characterization to preclinical efficacy studies.
Caption: Workflow for novel furocoumarin photosensitizer evaluation.
References
- 1. A Novel In Vitro Method for the Detection and Characterization of Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo PDT [bio-protocol.org]
- 3. Thio and Seleno Derivatives of Angelicin as Efficient Triplet Harvesting Photosensitizers: Implications in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Major furocoumarins in grapefruit juice II: phototoxicity, photogenotoxicity, and inhibitory potency vs. cytochrome P450 3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Application of the equivalency factor concept to the phototoxicity and -genotoxicity of furocoumarin mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of in vitro cytotoxicity results for 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several cytotoxic compounds isolated from Psoralea corylifolia, offering a baseline for comparison. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Psoralidin | SNU-1 | Gastric Carcinoma | ~19.5 (53 µg/ml) | [1][2] |
| Psoralidin | SNU-16 | Gastric Carcinoma | ~74.5 (203 µg/ml) | [1][2] |
| Psoralidin | A549 | Lung Cancer | 19.2 (24h), 15.4 (48h), 11.8 (72h) | [2] |
| Psoralidin | HT-29 | Colon Cancer | 0.3 µg/ml | [3] |
| Psoralidin | MCF-7 | Breast Cancer | 0.4 µg/ml | [3] |
| Psoralen | KB | Oral Carcinoma | 88.1 µg/ml | [4] |
| Psoralen | K562 | Chronic Myelogenous Leukemia | 24.4 µg/ml | [4] |
| Isopsoralen | KB | Oral Carcinoma | 61.9 µg/ml | [4] |
| Isopsoralen | K562 | Chronic Myelogenous Leukemia | 49.6 µg/ml | [4] |
| Angelicin | HepG2 | Liver Cancer | 90 ± 6.565 (48h) | [5] |
| Angelicin | Huh-7 | Liver Cancer | 60 ± 4.256 (48h) | [5] |
| Bakuchiol | MCF-7 | Breast Cancer | >2 µg/ml | [6] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays, with the MTT assay being a commonly employed method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[7][8] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., psoralen derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.[7]
-
MTT Addition: Following the incubation period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 1-4 hours at 37°C.[9]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[7]
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathways in Psoralen-Induced Cytotoxicity
Psoralen derivatives exert their cytotoxic effects through the modulation of various cellular signaling pathways, often leading to apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).
Key Signaling Pathways Affected:
-
Apoptosis Induction: Many psoralen derivatives, including psoralidin and angelicin, have been shown to induce apoptosis.[2][5] This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases, a family of proteases that execute cell death.
-
Cell Cycle Arrest: Compounds like bakuchiol can induce cell cycle arrest, for instance, at the S phase, preventing cancer cells from progressing through the cell division cycle.[6]
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Some psoralen derivatives, such as angelicin, have been found to inhibit this pathway, thereby promoting apoptosis in cancer cells.[5][11]
-
NF-κB and MAPK Pathways: Psoralen derivatives have also been shown to modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell survival.[12][13]
Caption: A simplified signaling pathway for psoralen-induced apoptosis.
References
- 1. The cytotoxicity of psoralidin from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angelicin inhibits liver cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Angelicin inhibits liver cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen and Traditional Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel psoralen derivative, 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen, against the well-established photosensitizers, 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP). While extensive data exists for the traditional compounds, information regarding the efficacy and mechanisms of the novel derivative is currently limited in publicly accessible scientific literature.
Introduction to Photosensitizers in Photodynamic Therapy
Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit therapeutic effects. This process, known as PUVA (Psoralen + UVA) therapy, is utilized in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] The therapeutic efficacy of psoralens is primarily attributed to their ability to intercalate into DNA and, upon photoactivation, form covalent adducts with pyrimidine bases, leading to inhibition of cell proliferation and induction of apoptosis.[2][3] An alternative mechanism involves the generation of reactive oxygen species (ROS), including singlet oxygen, which can induce cellular damage.[4]
Comparative Efficacy and Physicochemical Properties
A direct comparison of the efficacy of this compound with traditional photosensitizers is hampered by the lack of available experimental data for the novel compound. However, a summary of the known properties of 8-MOP and 5-MOP is presented below.
| Parameter | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) | This compound |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.035[5] | 0.013[5] | No data available |
| Primary Mechanism of Action | DNA cross-linking, apoptosis induction[2][3] | DNA cross-linking, apoptosis induction | Unknown |
| Clinical Efficacy | Effective in treating psoriasis and cutaneous T-cell lymphoma[1] | Comparable efficacy to 8-MOP in treating psoriasis and mycosis fungoides | No data available |
| Common Side Effects | Nausea, phototoxicity[1] | Lower incidence of nausea and phototoxicity compared to 8-MOP | Unknown |
| Chemical Structure | C₁₂H₈O₄ | C₁₂H₈O₄ | C₂₁H₂₂O₆ |
| Natural Source | Psoralea corylifolia and other plants[6] | Found in various plants | Isolated from Psoralea corylifolia |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer efficacy. Below are generalized protocols for key experiments.
Determination of Singlet Oxygen Quantum Yield
The relative singlet oxygen quantum yield (ΦΔ) can be determined using a chemical trapping agent, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.
Materials:
-
Photosensitizer of interest (e.g., 8-MOP, 5-MOP)
-
Reference photosensitizer with a known ΦΔ (e.g., phenalenone)
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectrophotometer
-
UVA light source (e.g., 365 nm)
-
Appropriate solvent (e.g., acetonitrile)
Procedure:
-
Prepare solutions of the sample and reference photosensitizers with identical absorbance at the excitation wavelength.
-
Add a solution of DPBF to both the sample and reference solutions.
-
Irradiate both solutions with the UVA light source under identical conditions.
-
Monitor the decrease in DPBF absorbance at its maximum absorption wavelength (around 410 nm) over time for both solutions.
-
The singlet oxygen quantum yield of the sample can be calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) where 'k' is the rate of DPBF bleaching.
In Vitro Phototoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of a photosensitizer upon UVA irradiation on a cell line (e.g., HaCaT keratinocytes).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
Photosensitizer
-
UVA light source
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate until they reach approximately 80% confluency.
-
Treat the cells with varying concentrations of the photosensitizer for a defined period (e.g., 24 hours).
-
Wash the cells to remove the excess photosensitizer.
-
Irradiate the cells with a specific dose of UVA radiation. A parallel plate should be kept in the dark as a non-irradiated control.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures can aid in understanding the complex processes involved in photodynamic therapy.
Caption: PUVA-induced apoptosis signaling pathway.
Caption: Experimental workflow for photosensitizer evaluation.
Conclusion
Traditional photosensitizers like 8-MOP and 5-MOP are well-characterized, with a wealth of data supporting their clinical use. While this compound has been identified as a natural product, its potential as a photosensitizer remains to be elucidated through rigorous scientific investigation. The presence of a hydroperoxy group in its structure suggests a potential for alternative or enhanced mechanisms of action, such as increased ROS production, which warrants further study. Future research should focus on characterizing the photophysical and photobiological properties of this novel compound to determine its therapeutic potential in photodynamic therapy.
References
- 1. youtube.com [youtube.com]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. innspub.net [innspub.net]
A Comparative Analysis of Monoadduct versus Interstrand Cross-link Formation by Novel Psoralens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different psoralen derivatives in forming DNA monoadducts (MAs) versus interstrand cross-links (ICLs). The formation of these DNA adducts is the primary mechanism by which psoralens, upon activation by UVA light (a therapy known as PUVA), exert their therapeutic effects in conditions like psoriasis, vitiligo, and certain types of cancer.[1][2][3] The ratio of MAs to ICLs is a critical determinant of a psoralen's biological activity, influencing both therapeutic efficacy and potential mutagenicity.[4][5]
Introduction to Psoralen Photochemistry
Psoralens are planar, tricyclic furocoumarin compounds that readily intercalate into double-stranded DNA, preferentially at 5'-TA-3' sites.[6][7] Upon exposure to UVA radiation (320-400 nm), they form covalent bonds with pyrimidine bases, primarily thymine.[3][7] This process can occur in two stages:
-
Monoadduct (MA) Formation: Absorption of a single UVA photon can lead to a [2+2] cycloaddition between the psoralen and a thymine base on one DNA strand, forming a monoadduct. This can occur at either the 3,4 (pyrone-side) or 4',5' (furan-side) double bond of the psoralen molecule.[6][7]
-
Interstrand Cross-link (ICL) Formation: If a furan-side monoadduct has formed, the absorption of a second UVA photon can drive a second cycloaddition reaction with a thymine on the opposing DNA strand, resulting in a diadduct that covalently links the two strands of the DNA helix.[3][7] This ICL is a highly cytotoxic lesion that poses a significant block to DNA replication and transcription.[4][6]
The relative efficiency of a given psoralen derivative to form MAs versus ICLs is a key characteristic that dictates its potential therapeutic application. While ICLs are potent inducers of cell death, MAs may also contribute to the overall biological effects and mutagenicity of PUVA therapy.[4]
Quantitative Comparison of Psoralen Derivatives
The following data, derived from a key study by Lai et al. (2008), compares the formation of ICLs and various MAs by two clinically relevant psoralens: the traditional 8-methoxypsoralen (8-MOP) and the novel amotosalen (S59), in human cells. The data was obtained using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6]
Table 1: Interstrand Cross-link (ICL) Formation by 8-MOP and S59 at Varying UVA Doses [4]
| UVA Dose (J/cm²) | 8-MOP ICLs (lesions/10⁶ nucleotides) | S59 ICLs (lesions/10³ nucleotides) |
| 0.5 | Not specified | 3.9 |
| 1.0 | 0.035 | Not specified |
| 2.5 | 0.082 | Not specified |
| 5.0 | 0.12 | 8.9 |
| 10.0 | 0.13 | 12.8 |
Note: The yields for S59 ICLs were approximately 100-fold higher than those for 8-MOP.[4]
Table 2: Monoadduct (MA) Formation by 8-MOP at Varying UVA Doses [4]
| UVA Dose (J/cm²) | 8-MOP MA-1 (lesions/10⁶ nucleotides) | 8-MOP MA-2 (lesions/10⁶ nucleotides) | 8-MOP MA-3 (lesions/10⁶ nucleotides) | Total 8-MOP MAs (lesions/10⁶ nucleotides) |
| 0.5 | 7.6 | 1.9 | 7.2 | 16.7 |
| 10.0 | 2.2 | 9.9 | 51.0 | 63.1 |
Table 3: Monoadduct (MA) Formation by S59 at Varying UVA Doses [4]
| UVA Dose (J/cm²) | S59 MA-1 (lesions/10⁶ nucleotides) | S59 MA-2 (lesions/10⁶ nucleotides) | S59 MA-3 (lesions/10⁶ nucleotides) | S59 MA-4 (lesions/10⁶ nucleotides) | S59 MA-5 (lesions/10⁶ nucleotides) | Total S59 MAs (lesions/10⁶ nucleotides) |
| 0.5 | 215 | 106 | 25 | 32 | 22 | 400 |
| 10.0 | 19 | 39 | 21 | 146 | 26 | 251 |
Analysis of Quantitative Data: The data clearly demonstrates that S59 is a much more potent inducer of ICLs than 8-MOP, with yields being about 100 times greater.[4] Interestingly, for both psoralens, the total yield of MAs was significantly lower than the yield of their respective ICLs under the tested conditions.[4] For 8-MOP, the total amount of MAs increased with the UVA dose, whereas for S59, the total amount of MAs decreased as the UVA dose increased from 0.5 to 10.0 J/cm².[6] This suggests a more efficient conversion of MAs to ICLs for S59 at higher UVA doses.
Experimental Protocols
The quantification of psoralen-DNA adducts is a technically demanding process. The methodology outlined below is based on the robust and sensitive approach utilizing nuclease P1 digestion followed by LC-MS/MS analysis, as described by Lai et al. (2008).[4][6]
Objective: To simultaneously quantify both ICLs and MAs induced in human cells by psoralens and UVA irradiation.
1. Cell Culture, Treatment, and DNA Isolation:
-
Human cells (e.g., FA-G, a Fanconi anemia complementation group G cell line) are cultured under standard conditions.
-
Cells are treated with the psoralen derivative (e.g., 10 µM 8-MOP or S59) for a specified duration (e.g., 30 minutes).
-
The cells are then irradiated with UVA light at varying doses (e.g., 0.5 to 10.0 J/cm²).[4]
-
Genomic DNA is isolated from the treated cells using standard phenol-chloroform extraction or commercial DNA isolation kits.
2. Nuclease P1 Digestion:
-
A key step in this protocol is the digestion of the genomic DNA with a single enzyme, nuclease P1.
-
Nuclease P1 digestion liberates the psoralen-induced ICL as a characteristic tetranucleotide and the MAs as dinucleotides.[6]
-
DNA samples (e.g., 30 µg) are incubated with nuclease P1 (e.g., 10 U) in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2) at an elevated temperature (e.g., 65 °C) for a set time (e.g., 2 hours).[6]
3. LC-MS/MS Analysis:
-
The resulting nucleotide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: The digested sample is injected onto a C18 reverse-phase column to separate the different adducts. A gradient elution with solvents like ammonium formate and methanol is typically used.
-
Mass Spectrometry: The separated adducts are detected using a tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM). This allows for highly specific and sensitive quantification of the target ICL and MA structures based on their unique mass-to-charge ratios and fragmentation patterns.[4][6]
4. Quantification:
-
Stable isotope-labeled internal standards for each adduct are synthesized and added to the DNA samples prior to digestion.
-
Quantification is achieved by comparing the peak area ratio of the native adduct to its corresponding internal standard.[6]
Other methods for detecting and quantifying psoralen-DNA adducts include the alkaline comet assay, high-performance liquid chromatography (HPLC) with fluorescence detection, and immunoassays using antibodies specific for psoralen-DNA adducts.[8][9][10] However, LC-MS/MS provides the highest degree of structural information and sensitivity for simultaneous quantification of multiple adduct types.[6]
Visualizations
The following diagrams illustrate the key processes involved in psoralen's mechanism of action and the experimental workflow for its analysis.
References
- 1. Psoralen-Ultraviolet Light A Therapy | Plastic Surgery Key [plasticsurgerykey.com]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 8. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 8-Methoxypsoralen-DNA adducts in patients treated with 8-methoxypsoralen and ultraviolet A light - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the photosensitizing properties of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
A Delve into the Photoreactive Potential of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen against the Benchmark 8-Methoxypsoralen (8-MOP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring furocoumarins that have garnered significant attention for their potent photosensitizing capabilities. Upon activation by ultraviolet A (UVA) radiation, these compounds can induce cytotoxic effects, a property harnessed in photochemotherapy, most notably PUVA (Psoralen + UVA) therapy, for various skin disorders like psoriasis and vitiligo.[1][2][3] This guide focuses on this compound, a derivative isolated from Psoralea corylifolia.[4][5] Due to a lack of specific experimental data on its photosensitizing properties in publicly available literature, this guide will benchmark its potential against the well-characterized and clinically utilized photosensitizer, 8-methoxypsoralen (8-MOP).
This document aims to provide a comprehensive comparison based on the established photophysical and phototoxic properties of 8-MOP, alongside the general mechanisms of action applicable to the psoralen family. The experimental protocols detailed herein provide a framework for the future evaluation of this compound.
Mechanism of Action: A Tale of Two Pathways
The photosensitizing effects of psoralens are primarily mediated through two distinct, yet potentially concurrent, mechanisms upon UVA irradiation.[2][3]
-
Type I Reaction: DNA Photoadduct Formation: Psoralens, being planar molecules, can intercalate into the DNA double helix.[2][6] Upon UVA activation, they form covalent mono-adducts with pyrimidine bases, primarily thymine. A second photon absorption can lead to the formation of interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription, ultimately leading to apoptosis.[2][3]
-
Type II Reaction: Singlet Oxygen Generation: Photoactivated psoralens can also transfer their energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[7] This reactive oxygen species can then oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.
Quantitative Comparison of Photosensitizing Properties
The following tables summarize the available quantitative data for the benchmark photosensitizer, 8-MOP. The corresponding data for this compound are listed as "Not Available" and await experimental determination.
Table 1: Singlet Oxygen Quantum Yield (ΦΔ)
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| 8-Methoxypsoralen (8-MOP) | 0.035 | Aqueous | [7] |
| 8-Methoxypsoralen (8-MOP) | 0.002 | CCl₄ | [7] |
| This compound | Not Available | - | - |
Table 2: Phototoxicity Data
| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |
| 8-Methoxypsoralen (8-MOP) | In vivo | Hairless mice | Minimum phototoxic dose | 20 mg/kg (gavage) + UVA | [8] |
| 8-Methoxypsoralen (8-MOP) | In vitro | Human gastric cancer cells (SNU1) | IC₅₀ (dark) | 222.5 μM | [9] |
| 8-Methoxypsoralen (8-MOP) | Clinical | Human skin | Minimal Phototoxic Dose (MPD) | Varies with UVA dose and application | [10][11] |
| This compound | Not Available | - | - | Not Available | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizing properties.
Singlet Oxygen Quantum Yield (ΦΔ) Determination (Indirect Method)
This method quantifies the efficiency of a photosensitizer in generating singlet oxygen by monitoring the photooxidation of a chemical trap.
Objective: To determine the singlet oxygen quantum yield (ΦΔ) of the test compound relative to a standard photosensitizer.
Materials:
-
Test compound (e.g., this compound)
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, ΦΔ ≈ 0.76 in DMSO)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF)
-
Spectrophotometer
-
Fluorometer or UV-Vis spectrophotometer
-
Monochromatic light source with a specific wavelength for irradiation
-
Appropriate solvent (e.g., DMSO, ethanol)
Procedure:
-
Sample Preparation: Prepare solutions of the test compound and the standard photosensitizer in the chosen solvent. Adjust the concentrations to have a similar absorbance at the irradiation wavelength. Add the singlet oxygen trap (DPBF) to each solution.
-
Irradiation: Irradiate the solutions with the monochromatic light source.
-
Monitoring: At regular time intervals, measure the decrease in absorbance or fluorescence of DPBF, which is consumed upon reaction with singlet oxygen.
-
Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following formula:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (A_std / A_sample)
where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the rates of DPBF consumption for the sample and standard, respectively.
-
A_sample and A_std are the absorbance values of the sample and standard at the irradiation wavelength.
-
In Vitro Phototoxicity Assay (Neutral Red Uptake Assay)
This assay assesses the phototoxic potential of a substance by measuring its cytotoxicity in the presence and absence of UVA light.
Objective: To determine the phototoxic potential of the test compound.
Materials:
-
Test compound
-
Fibroblast cell line (e.g., Balb/c 3T3)
-
Cell culture medium and supplements
-
Neutral Red dye
-
UVA light source
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the fibroblast cells into 96-well plates and incubate until they form a semi-confluent monolayer.
-
Treatment: Treat the cells with a range of concentrations of the test compound. For each concentration, prepare two sets of plates: one for UVA irradiation and one to be kept in the dark.
-
Irradiation: Expose one set of plates to a non-toxic dose of UVA light. Keep the other set in the dark.
-
Incubation: Incubate both sets of plates for 24 hours.
-
Neutral Red Staining: Add Neutral Red dye to the cells. Viable cells will take up the dye into their lysosomes.
-
Measurement: After incubation and washing, extract the dye from the cells and measure the absorbance using a plate reader.
-
Data Analysis: Calculate the cell viability for each concentration in both the irradiated and non-irradiated groups. Determine the IC₅₀ values (the concentration that causes 50% cell death) for both conditions. The Photo-Irritation-Factor (PIF) is calculated as the ratio of the IC₅₀ (dark) to the IC₅₀ (UVA). A PIF value above a certain threshold (e.g., >5) indicates phototoxic potential.
Cellular Uptake
The efficiency of a photosensitizer is also dependent on its ability to penetrate cell membranes and localize in specific subcellular compartments. For psoralens, their planar and hydrophobic nature generally allows for passive diffusion across the cell membrane.[6] The specific cellular uptake and distribution of this compound would be influenced by the bulky and hydroperoxy-containing side chain at the 8-position. This side chain may affect its lipophilicity and interaction with cellular membranes, potentially altering its uptake kinetics and subcellular localization compared to 8-MOP. Further studies are required to elucidate these characteristics.
Conclusion
8-Methoxypsoralen (8-MOP) is a well-established photosensitizer with a defined mechanism of action and known photophysical and phototoxic properties. It serves as a crucial benchmark for the evaluation of new psoralen derivatives.
The photosensitizing properties of this compound remain to be experimentally determined. Based on its core psoralen structure, it is expected to exhibit photosensitizing activity through both DNA photoadduct formation and singlet oxygen generation. The presence of the hydroperoxy group in its side chain is of particular interest, as it may influence its photochemical properties and biological activity.
To fully assess the potential of this compound as a photosensitizer, it is imperative to conduct rigorous experimental studies to determine its singlet oxygen quantum yield, phototoxicity profile, and cellular uptake characteristics. The protocols outlined in this guide provide a solid foundation for such investigations. The resulting data will be critical for understanding its potential applications in photochemotherapy and other light-based therapeutic modalities.
References
- 1. 8-MOP (Methoxsalen): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen - Wikipedia [en.wikipedia.org]
- 4. This compound | Cormedix Europe [cormedix-europe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dermal toxicity of 8-methoxypsoralen administered (by gavage) to hairless mice irradiated with long-wave ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the proper disposal of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The presence of a hydroperoxy group classifies this compound as a potential peroxide-former, necessitating stringent handling and disposal protocols.
Immediate Safety and Handling Precautions
Due to the hydroperoxy moiety, this compound is classified as a potential peroxide-forming chemical. Organic peroxides can be highly reactive and unstable, posing significant risks of explosion and fire when subjected to heat, shock, friction, or contamination.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A flame-retardant laboratory coat must be worn.
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from heat, light, and sources of ignition.[1]
-
Keep containers tightly sealed and store in their original, light-resistant containers.[1][2]
-
Label containers with the date received and the date opened to track potential peroxide formation.[3][4]
-
Do not use metal spatulas or other implements that could cause sparks or friction.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[6][7][8][9]
Step 1: Visual Inspection for Peroxide Formation
Before handling the container, carefully inspect it for any signs of peroxide formation. These include:
-
Cloudiness or discoloration of the material.[1]
-
The formation of a solid mass.
If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER. Immediately contact your EHS department for emergency disposal.[3][5]
Step 2: Peroxide Testing (If Safe to Proceed)
If there are no visual signs of peroxide formation, it is recommended to test for the presence of peroxides, especially if the compound has been open for an extended period.
-
Use peroxide test strips for a semi-quantitative assessment.
-
Record the test date and results on the container label.[4]
Step 3: Segregation and Waste Collection
-
This compound must be disposed of as hazardous chemical waste.[10]
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[11]
-
Collect the waste in a designated, properly labeled, and compatible hazardous waste container (e.g., high-density polyethylene).[11]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]
-
Provide a clear and accurate description of the waste, including its potential as a peroxide-former.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Immediately evacuate the area and inform your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[11]
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels. [11]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all decontamination materials as hazardous waste.[11]
-
Report: Report the spill to your EHS department.[11]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Peroxide Concentration for Disposal | Dispose of immediately if peroxide levels approach or exceed 20-100 ppm. | [1][4][5] |
| Storage Time (Opened) | Discard within 3-6 months of opening. | [3][5] |
| Storage Time (Unopened) | Discard within 1 year if unopened, or by the manufacturer's expiration date. | [3][5] |
| Residual Material in Distillation | Never distill to dryness; leave at least 10-20% of the material. | [3][5] |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this exact compound are not available, the recommended procedures are based on established safety guidelines for the handling and disposal of organic hydroperoxides and peroxide-forming chemicals. The core principle is the chemical reduction of the hydroperoxy group to a less reactive alcohol, followed by disposal as hazardous waste. A general, lab-scale procedure for the neutralization of organic hydroperoxides is as follows (to be performed only by trained personnel and with EHS approval):
-
Work in a chemical fume hood.
-
Dilute the compound with an equal volume of an inert solvent (e.g., tert-butanol) to reduce its concentration.[11]
-
Slowly and carefully add a reducing agent, such as a 10% solution of ferrous sulfate or sodium bisulfite, dropwise to the diluted solution with gentle stirring.[11]
-
Monitor the reaction for any signs of temperature increase or gas evolution.
-
Test for the absence of peroxides using test strips after the addition of the reducing agent is complete.
-
Dispose of the resulting mixture as hazardous waste according to institutional protocols.
Disposal Workflow Diagram
Caption: Disposal Decision Workflow for a Potential Peroxide-Forming Compound.
References
- 1. ehs.tcu.edu [ehs.tcu.edu]
- 2. rmu.edu [rmu.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.mit.edu [ehs.mit.edu]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 8. tcichemicals.com [tcichemicals.com]
- 9. extrasynthese.com [extrasynthese.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 8-(6-Hydroperoxy-3,7-dimethyl-2,7-octadienyloxy)psoralen. This compound presents a dual hazard, combining the photosensitizing properties of psoralens with the oxidizing and corrosive nature of hydroperoxides. Adherence to these guidelines is essential to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
The chemical structure of this compound incorporates both a psoralen core, known for its photosensitizing effects, and a hydroperoxide group, which is a potent oxidizing agent. Psoralens can cause severe skin and eye irritation upon exposure to ultraviolet (UV) light.[1][2] Hydroperoxides are corrosive and can cause serious skin burns and eye damage.[3][4] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Material/Standard Specification |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 certified, splash-proof goggles.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves. Change frequently. |
| Body | Laboratory Coat or Coverall | Fire-resistant material is recommended.[4] |
| Respiratory | Approved Vapor Respirator | Recommended, especially when handling powders or creating aerosols.[5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][6]
-
Eyewash and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.[5][7]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by removing all flammable and combustible materials.
-
Aliquotting: When weighing or transferring the compound, minimize the creation of dust or aerosols.
-
Light Protection: Psoralens are activated by UV light.[2] Therefore, work should be conducted in an area with minimal UV light exposure. Use amber vials or wrap containers with aluminum foil to protect the compound from light.
-
Avoid Contamination: Do not allow the compound to come into contact with incompatible materials such as strong acids, bases, metals, or reducing agents.[5][7]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][4]
-
Keep containers tightly closed and clearly labeled.
-
Store separately from flammable and combustible materials.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][5] Seek immediate medical attention. Avoid exposing the affected area to sunlight or UV radiation.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3] Do not use combustible materials like paper towels to clean up spills. Collect the absorbed material into a suitable container for hazardous waste disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[5][8] Do not dispose of it down the drain.
Visualized Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. laballey.com [laballey.com]
- 4. usptechnologies.com [usptechnologies.com]
- 5. ehs.com [ehs.com]
- 6. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 7. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
